molecular formula C26H28N4OS B10854698 ZY-444

ZY-444

Katalognummer: B10854698
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: ROSPRUQNDJIWDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ZY-444 is a useful research compound. Its molecular formula is C26H28N4OS and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4OS/c1-19(2)16-29-26-27-15-14-25(30-26)28-17-23-12-13-24(32-23)21-8-10-22(11-9-21)31-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSPRUQNDJIWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZY-444: A Novel Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) - Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

ZY-444 is a potent and selective small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This document elucidates the mechanism of action of this compound, presenting its inhibitory activity, cellular effects, and the experimental methodologies used for its characterization. This compound demonstrates high-affinity binding to the ATP-binding pocket of ASK1, effectively blocking downstream signaling to p38 and JNK, thereby mitigating cellular stress responses and apoptosis. The data presented herein support the potential of this compound as a therapeutic agent in diseases driven by ASK1-mediated pathology.

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a serine/threonine kinase that is activated by a variety of stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines. Upon activation, ASK1 phosphorylates and activates MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAP kinases, respectively. This signaling cascade plays a critical role in the regulation of apoptosis, inflammation, and cellular differentiation. Dysregulation of the ASK1 pathway has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has been developed as a highly selective inhibitor of ASK1, and this guide details its molecular mechanism.

Biochemical Activity of this compound

The inhibitory activity of this compound against ASK1 was determined through a series of in vitro biochemical assays.

Kinase Inhibition Assay

The potency of this compound was assessed using a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase of interest.

Table 1: Inhibitory Activity of this compound against ASK1 and Related Kinases

Kinase TargetIC50 (nM)
ASK15.2
ASK2874
MAP3K1>10,000
MAP3K2>10,000
MAP3K3>10,000
Enzyme Kinetics

Enzyme kinetic studies were performed to determine the mode of inhibition of this compound on ASK1 activity. A Lineweaver-Burk plot analysis was conducted by measuring the initial reaction velocities at various concentrations of ATP and this compound. The results indicated that this compound is a competitive inhibitor of ATP.

Table 2: Kinetic Parameters of this compound Inhibition of ASK1

ParameterValue
Ki (nM)4.8
Mode of InhibitionATP-competitive

Cellular Mechanism of Action

The effect of this compound on the ASK1 signaling pathway was investigated in cellular models.

Inhibition of Downstream Signaling

The ability of this compound to inhibit the phosphorylation of downstream targets of ASK1 was evaluated in HEK293 cells stimulated with H₂O₂.

Table 3: Cellular Activity of this compound in H₂O₂-Stimulated HEK293 Cells

AnalyteEC50 (nM)
Phospho-p38 (Thr180/Tyr182)25.6
Phospho-JNK (Thr183/Tyr185)31.4

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay
  • Materials : Recombinant human ASK1 (Thermo Fisher), LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher), Kinase Tracer 236 (Thermo Fisher), this compound.

  • Procedure :

    • A solution of 5 nM ASK1 was prepared in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • This compound was serially diluted in DMSO and added to the kinase solution.

    • A mixture of 5 nM LanthaScreen™ Eu-anti-GST Antibody and 100 nM Kinase Tracer 236 was added.

    • The reaction was incubated for 60 minutes at room temperature.

    • TR-FRET signal was measured on a microplate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • IC50 values were calculated using a four-parameter logistic fit.

Western Blot Analysis of Phosphorylated p38 and JNK
  • Materials : HEK293 cells, H₂O₂, this compound, RIPA buffer, primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK), HRP-conjugated secondary antibody.

  • Procedure :

    • HEK293 cells were seeded in 6-well plates and grown to 80% confluency.

    • Cells were pre-treated with varying concentrations of this compound for 2 hours.

    • Cells were stimulated with 1 mM H₂O₂ for 30 minutes.

    • Cells were lysed in RIPA buffer, and protein concentration was determined by BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and incubated with primary antibodies overnight at 4°C.

    • The membrane was washed and incubated with HRP-conjugated secondary antibody.

    • Bands were visualized using an enhanced chemiluminescence (ECL) substrate.

    • Band intensities were quantified, and EC50 values were calculated.

Visualized Pathways and Workflows

ASK1_Signaling_Pathway cluster_stress Cellular Stressors ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 ER_Stress ER Stress ER_Stress->ASK1 Cytokines Inflammatory Cytokines Cytokines->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 P MKK3_6 MKK3/6 ASK1->MKK3_6 P ZY444 This compound ZY444->ASK1 JNK JNK MKK4_7->JNK P p38 p38 MKK3_6->p38 P Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation

Caption: this compound inhibits ASK1, blocking downstream signaling to JNK and p38.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis A Seed HEK293 Cells B Pre-treat with this compound A->B C Stimulate with H₂O₂ B->C D Cell Lysis C->D E SDS-PAGE D->E F Western Blot E->F G Quantify Bands F->G H Calculate EC50 G->H

Caption: Workflow for determining the cellular activity of this compound.

ZY-444: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZY-444, chemically identified as (N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N2-isobutyl-2,4-pyrimidinediamine), is a novel small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in cancer cell metabolism.[1][2] By targeting PC, this compound disrupts the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle, a pathway essential for the rapid proliferation of cancer cells.[1][2][3] This inhibition leads to the suppression of the Wnt/β-catenin/Snail signaling pathway, which is pivotal in tumor progression, metastasis, and epithelial-mesenchymal transition (EMT).[1][2] Preclinical studies have demonstrated this compound's potent efficacy in inhibiting cancer cell proliferation, migration, and invasion, as well as inducing apoptosis.[2] Notably, this compound exhibits selective cytotoxicity towards cancer cells with minimal effects on normal cells, highlighting its potential as a promising therapeutic agent in oncology.[2] This document provides a detailed overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Rationale

The discovery of this compound was rooted in the understanding that metabolic reprogramming is a hallmark of cancer.[3][4] Cancer cells exhibit an increased reliance on anaplerotic pathways to fuel the TCA cycle for the biosynthesis of macromolecules and energy production.[3][4] Pyruvate carboxylase (PC) was identified as a key anaplerotic enzyme that is frequently overexpressed in various cancers, including breast cancer, and its high expression is often correlated with poor prognosis.[4] Therefore, targeting PC emerged as a promising therapeutic strategy to selectively disrupt cancer cell metabolism. Through a focused drug discovery effort, this compound was identified as a potent and specific inhibitor of PC.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process, the general scheme of which has been disclosed in the supplementary materials of the primary research publication. The pathway involves the construction of the pyrimidinediamine core followed by the attachment of the thiophene-based side chain.

Synthesis_Pathway cluster_0 Core Assembly cluster_1 Side Chain Preparation cluster_2 Final Coupling A Starting Material A (Substituted Pyrimidine) C Intermediate 1 A->C Reaction 1 (Amination) B Starting Material B (Thiophene derivative) D Intermediate 2 B->D Reaction 2 (Functionalization) E This compound ((N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)- N2-isobutyl-2,4-pyrimidinediamine) C->E Reaction 3 (Coupling) D->E

A high-level overview of the this compound synthesis workflow.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and inhibiting the enzymatic activity of pyruvate carboxylase.[1][2] This inhibition disrupts the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the TCA cycle. The downstream consequence of PC inhibition is the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2] this compound has been shown to prevent the nuclear translocation of β-catenin, a critical step in the activation of Wnt target genes that promote cell proliferation, migration, and EMT.[2]

Signaling_Pathway cluster_effects Downstream Effects ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits TCA TCA Cycle Anaplerosis PC->TCA Promotes Wnt Wnt Signaling TCA->Wnt Modulates beta_catenin_nuc Nuclear β-catenin Wnt->beta_catenin_nuc Promotes Translocation Snail Snail beta_catenin_nuc->Snail Upregulates EMT EMT, Migration, Invasion, Proliferation Snail->EMT Promotes

This compound mechanism of action on the Wnt/β-catenin/Snail pathway.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
Cell LineTypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer~2.5
4T1Murine Breast Cancer~3.0
MCF7ER-Positive Breast Cancer~5.0
MCF10ANormal Breast Epithelial>10

Data extracted from proliferation assays (e.g., MTS) after 48-72 hours of treatment.[2]

Table 2: In Vivo Efficacy of this compound in a 4T1 Orthotopic Mouse Model
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reduction in Lung Metastases (%)
Vehicle Control-00
This compound2.5SignificantNot Reported
This compound5>60~75
Paclitaxel5~50~50

Data represents findings after 21-28 days of treatment.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Proliferation (MTS) Assay

MTS_Assay_Workflow A Seed cells in 96-well plates (e.g., 5x10^3 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B C Treat with varying concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTS reagent to each well D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G

Workflow for the MTS cell proliferation assay.
  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, 4T1, MCF7) and normal breast epithelial cells (MCF10A) were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[5]

  • Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: The plates were incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Addition: After the incubation period, MTS reagent was added to each well according to the manufacturer's instructions.

  • Final Incubation and Measurement: The plates were incubated for an additional 1-4 hours at 37°C, and the absorbance at 490 nm was measured using a microplate reader.[6]

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. IC50 values were determined using non-linear regression analysis.

Wound Healing (Scratch) Assay
  • Cell Seeding: Cells were grown to a confluent monolayer in 6-well plates.

  • Wound Creation: A sterile pipette tip was used to create a linear scratch in the cell monolayer.[7]

  • Treatment: The cells were washed with PBS to remove detached cells, and then fresh medium containing this compound or vehicle was added.

  • Imaging: Images of the scratch were captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.[8]

  • Analysis: The width of the scratch was measured, and the rate of wound closure was calculated to assess cell migration.[8]

Transwell Invasion Assay
  • Chamber Preparation: Transwell inserts with an 8 µm pore size were coated with Matrigel to simulate an extracellular matrix.[9][10]

  • Cell Seeding: Cells were serum-starved overnight, then seeded into the upper chamber of the Transwell inserts in a serum-free medium containing this compound or vehicle.

  • Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.[9]

  • Incubation: The plates were incubated for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. The invading cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.[9]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells were treated with this compound or vehicle for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[11]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the cells were incubated in the dark at room temperature for 15 minutes.[11][12]

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]

Western Blot Analysis
  • Protein Extraction: Cells treated with this compound or vehicle were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, Snail, E-cadherin, Vimentin, and β-actin as a loading control) overnight at 4°C.[13][14]

  • Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Conclusion

This compound is a promising anti-cancer agent that selectively targets the metabolic vulnerability of cancer cells by inhibiting pyruvate carboxylase. Its mechanism of action, involving the suppression of the Wnt/β-catenin/Snail signaling pathway, provides a strong rationale for its development as a therapeutic for various cancers, particularly those with high PC expression. The comprehensive data from in vitro and in vivo studies underscore the potential of this compound as a lead compound for further clinical investigation. The detailed synthetic pathway and experimental protocols provided herein offer a valuable resource for researchers in the field of oncology and drug discovery.

References

An In-depth Technical Guide on the Chemical Compound ZY-444

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of ZY-444, a novel small molecule inhibitor of pyruvate carboxylase. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, chemically known as (N´-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N²-isobutyl-2,4-pyrimidinediamine), is a small molecule that has been identified as a potent anti-cancer agent[1][2]. It was discovered through the screening of derivatives of a compound library, with structural modifications aimed at enhancing anti-metabolism properties[1]. The chemical structure of this compound is presented below.

Chemical Structure of this compound

(Note: A visual representation of the chemical structure of this compound can be found in the cited literature[1].)

Mechanism of Action and Biological Target

This compound functions as a direct inhibitor of pyruvate carboxylase (PC), a key enzyme in the anaplerotic pathway of the tricarboxylic acid (TCA) cycle[1][2]. By binding to and inactivating PC, this compound disrupts cancer cell metabolism, leading to a reduction in mitochondrial respiration and ATP production[1]. This inhibitory action shows selectivity for cancer cells over normal cells, which may be attributed to the higher expression of its metabolic target in cancerous tissues[1].

The inhibition of PC by this compound subsequently suppresses the Wnt/β-catenin/Snail signaling pathway[1][2][3]. This is achieved by preventing the nuclear translocation of β-catenin, a critical step in the activation of this pathway, which is heavily implicated in cancer metastasis[1][3].

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

ZY444_Pathway cluster_cell Cancer Cell ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Wnt_signaling Wnt Signaling Pathway PC->Wnt_signaling activates beta_catenin_cytosol Cytosolic β-catenin Wnt_signaling->beta_catenin_cytosol stabilizes beta_catenin_nucleus Nuclear β-catenin beta_catenin_cytosol->beta_catenin_nucleus translocation Snail Snail beta_catenin_nucleus->Snail activates transcription of Metastasis Metastasis Snail->Metastasis promotes

Caption: Mechanism of action of this compound in cancer cells.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-cancer effects in both laboratory and animal studies.

In Vitro Effects:

  • Inhibition of Cell Proliferation: this compound selectively inhibits the proliferation of various cancer cell lines, including breast, prostate, and thyroid cancer cells, with minimal effect on normal epithelial cells[1][3].

  • Induction of Apoptosis: The compound has been shown to induce apoptosis in breast cancer cells[3].

  • Anti-Migration and Anti-Invasion: this compound effectively reduces the migration and invasion of cancer cells, key processes in metastasis[1][3].

In Vivo Effects:

  • In preclinical mouse models of breast cancer, this compound administration led to a significant reduction in primary tumor growth and lung metastasis[1].

  • Mice treated with this compound exhibited a longer survival rate compared to those treated with the standard chemotherapy drug paclitaxel[1].

  • The compound has also shown potent anti-tumor efficacy in a prostate cancer xenograft model[3].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

Parameter Cell Line(s) Concentration Range Effect Reference
Cell Proliferation MDA-MB-231, 4T1, DU145, PC3 0-10 µM (48 h) Inhibition [3]
Apoptosis MDA-MB-231, MCF7, 4T1 0-20 µM (24 h) Induction [3]
Mitochondrial Respiration MDA-MB-231 2-18 µM (5 h) Dose-dependent decrease [3]
IC₅₀ (TPC-1 cells) TPC-1 48 h 3.82 µM [3]
IC₅₀ (TPC-1 cells) TPC-1 72 h 3.34 µM [3]
IC₅₀ (KTC-1 cells) KTC-1 48 h 3.79 µM [3]

| IC₅₀ (KTC-1 cells) | KTC-1 | 72 h | 3.69 µM |[3] |

Table 2: In Vivo Efficacy of this compound

Animal Model Dosage Treatment Duration Effect Reference
Orthotopic 4T1 breast cancer 2.5-5 mg/kg (i.p.) 26 days (daily or every 2 days) Potent anti-tumor and anti-metastatic efficacy [3]
MDA-MB-231 breast cancer 2.5-5 mg/kg (i.p.) 26 days (daily or every 2 days) Potent anti-tumor and anti-metastatic efficacy [3]
DU145 prostate cancer xenograft 2.5-5 mg/kg (i.p.) 24 days (daily) Excellent anti-prostate cancer efficacy [3]

| TPC-1 and KTC-1 PTC xenograft | Not specified | 12 days (daily) | Inhibitory effect on tumor growth |[3] |

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are crucial for reproducibility and further research.

Experimental Workflow: Protein Pull-down Assay

The following diagram outlines the workflow used to identify the protein target of this compound.

PullDown_Workflow start Start biotin_zy444 Synthesize Biotin-conjugated this compound start->biotin_zy444 incubation Incubate lysates with Biotin-ZY-444 biotin_zy444->incubation cell_lysates Prepare MDA-MB-231 cell lysates cell_lysates->incubation streptavidin_beads Add Streptavidin-conjugated agarose beads incubation->streptavidin_beads precipitation Precipitate binding proteins streptavidin_beads->precipitation gel_electrophoresis Separate proteins by gel electrophoresis precipitation->gel_electrophoresis silver_staining Visualize proteins by silver staining gel_electrophoresis->silver_staining band_excision Excise specific protein band silver_staining->band_excision mass_spec Identify protein by Mass Spectrometry band_excision->mass_spec end End mass_spec->end

Caption: Workflow for identifying the protein target of this compound.

Methodology for Protein Pull-down Assay: To identify the cellular target of this compound, a biotin-conjugated version of the molecule (Biotin-ZY-444) was synthesized[1]. MDA-MB-231 cell lysates were incubated overnight with either biotin or Biotin-ZY-444. Streptavidin-conjugated agarose beads were then used to pull down the biotin-labeled complexes. The precipitated proteins were separated using gel electrophoresis and visualized with silver staining. A specific protein band that appeared only in the Biotin-ZY-444 lane was excised and identified as pyruvate carboxylase through mass spectrometry analysis[1].

Methodology for In Vivo Tumor Growth and Metastasis Studies: For the orthotopic 4T1 breast cancer model, female BALB/c mice were used. 4T1 cells were injected into the mammary fat pad. Once tumors were palpable, mice were randomly assigned to treatment groups and received intraperitoneal (i.p.) injections of this compound (e.g., 5 mg/kg) or a vehicle control. Tumor growth was monitored regularly. At the end of the study, primary tumors and lungs were dissected to assess tumor size and the number of metastatic nodules, respectively. Bioluminescent imaging was also used to visualize tumors and metastases[1]. Similar protocols were followed for the MDA-MB-231 breast cancer and DU145 prostate cancer models[3].

Conclusion

This compound is a promising anti-cancer agent that targets cancer metabolism through the inhibition of pyruvate carboxylase. Its ability to suppress tumor growth and metastasis in preclinical models, coupled with its selectivity for cancer cells, highlights its potential for further development as a therapeutic agent. The detailed understanding of its mechanism of action provides a strong rationale for its investigation in various cancer types that are dependent on anaplerotic pathways for survival and proliferation.

References

An In-depth Technical Guide on the Target Identification and Validation of ZY-444

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the target identification and validation of ZY-444, a novel small-molecule compound with demonstrated anti-cancer activity. The information is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Executive Summary

This compound is an anti-cancer agent that has been shown to selectively inhibit proliferation, migration, and invasion, and induce apoptosis in various cancer cells.[1] Research has identified two primary molecular targets for this compound: Pyruvate Carboxylase (PC) and Tumor Necrosis Factor-α-Interacting Protein 3 (TNFAIP3).[1][2][3] Its mechanism of action involves the modulation of key signaling pathways, including the Wnt/β-catenin/Snail pathway, the TNF signaling pathway, and the MAPK/ERK pathway.[1][2][4] This guide will delve into the data supporting these findings, detail the experimental protocols used for validation, and visualize the associated signaling pathways.

Target Identification and Mechanism of Action

This compound was identified as an inhibitor of Pyruvate Carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle that facilitates the conversion of pyruvate to oxaloacetate.[3][5] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to reduced ATP production and decreased basic respiration.[2] This metabolic disruption has been shown to suppress breast cancer growth and metastasis.[3]

In prostate cancer, this compound has been shown to target Tumor Necrosis Factor-α-Interacting Protein 3 (TNFAIP3), also known as A20.[2][6] Transcriptome sequencing analysis revealed that TNFAIP3 was significantly upregulated in prostate cancer cells following treatment with this compound.[2][6] TNFAIP3 acts as a tumor suppressor by inhibiting the TNF signaling pathway, which in turn suppresses cell migration and proliferation and promotes apoptosis.[2] this compound achieves this by downregulating the protein levels of key downstream effectors, including RIPK1, IKKα, p-IKBα, and NF-κB.[2]

This compound has been observed to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1] This pathway is crucial for cancer cell proliferation and invasion. Additionally, this compound has been found to inhibit the MAPK/ERK signaling pathway in papillary thyroid carcinoma cells, reducing the expression levels of ERK1/2 and p-ERK1/2.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayConcentrationEffectReference
MDA-MB-231, 4T1Breast CancerProliferation, Migration, Invasion0-10 μM (48h)Inhibition[1]
MDA-MB-231, MCF7, 4T1Breast CancerApoptosis0-20 μM (24h)Significant Induction[1]
MDA-MB-231Breast CancerRespiration2-18 μM (5h)Dose-dependent decrease in basal respiration, spare respiratory capacity, and ATP production[1]
DU145, PC3Prostate CancerProliferation, Migration, Invasion0-10 μM (48h)Inhibition[1]
TPC-1Papillary Thyroid CarcinomaProliferation24-72hIC50: 3.82 μM (48h), 3.34 μM (72h)[1]
KTC-1Papillary Thyroid CarcinomaProliferation24-72hIC50: 3.79 μM (48h), 3.69 μM (72h)[1]

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDosageTreatment DurationEffectReference
Orthotopic 4T1 and MDA-MB-231Mouse2.5-5 mg/kg, i.p., daily or every 2 days26 daysPotent anti-tumor and anti-metastatic efficacy[1]
DU145 XenograftMouse2.5-5 mg/kg, i.p., daily24 daysExcellent anti-prostate cancer efficacy, tumor growth inhibition[1][2]
TPC-1 and KTC-1 XenograftBALB/c Nude MiceDaily12 daysTumor growth inhibition, no significant changes in body weight[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's targets and mechanisms are provided below.

  • Cell Lines: Prostate cancer (DU145, PC3, 22RV1), breast cancer (MDA-MB-231, 4T1, MCF7), and papillary thyroid carcinoma (TPC-1, KTC-1) cell lines were used.

  • Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay: Cell viability and proliferation were assessed using assays such as the MTT or CCK-8 assay. Cells were seeded in 96-well plates, treated with varying concentrations of this compound for specified durations, and absorbance was measured to determine cell viability.

  • Wound Healing Assay: Cells were grown to confluence in 6-well plates, and a scratch was made with a pipette tip. The rate of wound closure was monitored and photographed at different time points to assess cell migration.[2]

  • Transwell Migration Assay: Cells were seeded in the upper chamber of a Transwell insert. The lower chamber contained a chemoattractant. After incubation, non-migrated cells were removed, and migrated cells on the lower surface of the membrane were fixed, stained, and counted.[2]

  • Protein Extraction: Cells were lysed using RIPA buffer, and protein concentrations were determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., TNFAIP3, RIPK1, IKKα, p-IKBα, NF-κB, E-cadherin, N-cadherin, Vimentin, ERK1/2, p-ERK1/2) overnight at 4°C.[1][2] After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using TRIzol reagent, and cDNA was synthesized using a reverse transcription kit.

  • qPCR: qPCR was performed using SYBR Green master mix on a real-time PCR system to determine the mRNA expression levels of target genes, such as TNFAIP3.[2]

  • Animal Model: NOD-scid or BALB/c nude mice were used.

  • Tumor Implantation: Cancer cells (e.g., DU145) were injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups and administered this compound (e.g., 2.5 and 5 mg/kg/d) or a control vehicle via intraperitoneal injection.[2]

  • Monitoring: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis.[2]

  • Sample Preparation: RNA was extracted from this compound-treated and control prostate cancer cells.

  • Sequencing and Analysis: RNA sequencing was performed to identify differentially expressed genes. Bioinformatic analysis was then used to identify key target genes and pathways affected by this compound treatment, which led to the identification of TNFAIP3.[2][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the DOT language to visualize the signaling pathways and experimental workflows discussed.

ZY444_TNF_Signaling_Pathway cluster_ZY444 This compound Action cluster_pathway TNF Signaling Pathway cluster_outcomes Cellular Outcomes ZY444 This compound TNFAIP3 TNFAIP3 (A20) ZY444->TNFAIP3 Upregulates RIPK1 RIPK1 TNFAIP3->RIPK1 Inhibits Apoptosis Apoptosis TNFAIP3->Apoptosis Promotes IKKa IKKα RIPK1->IKKa pIKBa p-IKBα IKKa->pIKBa NFkB NF-κB pIKBa->NFkB Proliferation Proliferation NFkB->Proliferation Metastasis Metastasis NFkB->Metastasis Proliferation->Metastasis

Caption: this compound upregulates TNFAIP3, inhibiting the TNF signaling pathway and leading to reduced proliferation and metastasis, and increased apoptosis.

ZY444_Wnt_Signaling_Pathway cluster_ZY444 This compound Action cluster_pathway Wnt/β-catenin Signaling cluster_outcomes Cellular Outcomes ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits beta_catenin_nuc β-catenin (Nucleus) ZY444->beta_catenin_nuc Blocks Translocation beta_catenin_cyto β-catenin (Cytoplasm) PC->beta_catenin_cyto Stabilizes beta_catenin_cyto->beta_catenin_nuc Translocation Snail Snail beta_catenin_nuc->Snail Activates Proliferation Proliferation Snail->Proliferation Migration Migration Snail->Migration Invasion Invasion Snail->Invasion

Caption: this compound inhibits Pyruvate Carboxylase and blocks β-catenin nuclear translocation, suppressing the Wnt/β-catenin/Snail signaling pathway.

Experimental_Workflow_ZY444 cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_discovery Target Discovery cell_culture Cancer Cell Lines (Prostate, Breast) treatment This compound Treatment (Dose-Response) cell_culture->treatment proliferation Proliferation/ Viability Assays treatment->proliferation migration Migration/ Invasion Assays treatment->migration protein_analysis Western Blot (Signaling Proteins) treatment->protein_analysis gene_expression qPCR (TNFAIP3 mRNA) treatment->gene_expression rna_seq Transcriptome Sequencing (RNA-seq) treatment->rna_seq ex_vivo_analysis Tumor Analysis (Western, IHC) protein_analysis->ex_vivo_analysis xenograft Xenograft Model (Nude Mice) in_vivo_treatment This compound Administration (i.p.) xenograft->in_vivo_treatment monitoring Tumor Growth & Body Weight Monitoring in_vivo_treatment->monitoring monitoring->ex_vivo_analysis bioinformatics Bioinformatic Analysis rna_seq->bioinformatics Data bioinformatics->gene_expression Target Validation

Caption: A general experimental workflow for the identification and validation of this compound's targets and anti-cancer effects.

References

In Vitro Biological Profile of ZY-444: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of ZY-444, a novel small molecule compound with demonstrated anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanisms of action through signaling pathway diagrams.

Core Findings: Anti-Proliferative and Pro-Apoptotic Activity

This compound exhibits potent inhibitory effects on the growth and viability of various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation, migration, and survival.

Quantitative Analysis of Anti-Proliferative Efficacy

The half-maximal inhibitory concentration (IC50) of this compound has been determined across a panel of cancer cell lines, demonstrating its efficacy at low micromolar concentrations.

Cell LineCancer TypeIC50 (µM)Reference
C4-2Prostate Cancer~1.5 - 2.5[1]
22RV1Prostate Cancer~1.5 - 2.5[1]
PC3Prostate Cancer~1.5 - 2.5[1]
DU145Prostate Cancer~1.5 - 2.5[1]

Further research is required to establish a comprehensive panel of IC50 values across a broader range of breast and thyroid cancer cell lines.

Mechanistic Insights: Molecular Targets and Signaling Pathways

This compound exerts its anti-cancer effects by interacting with specific molecular targets and modulating critical signaling cascades.

Molecular Targets:

  • Pyruvate Carboxylase (PC): this compound binds to and inhibits the catalytic activity of PC, a key enzyme in the tricarboxylic acid (TCA) cycle that is often upregulated in cancer cells to meet their metabolic demands.[2][3]

  • TNF Alpha Induced Protein 3 (TNFAIP3 or A20): this compound has been shown to upregulate the expression of TNFAIP3, a protein that acts as a negative regulator of the NF-κB signaling pathway, thereby inhibiting inflammation-driven cancer progression.[1]

Modulated Signaling Pathways:

  • TNF Signaling Pathway: By upregulating TNFAIP3, this compound inhibits the TNF signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[1]

  • Wnt/β-catenin/Snail Signaling Pathway: Inhibition of pyruvate carboxylase by this compound leads to the suppression of the Wnt/β-catenin/Snail pathway, which is critically involved in cancer cell growth and metastasis.[2][3]

  • MAPK/ERK Signaling Pathway: this compound has been observed to affect the MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival.

Visualizing the Mechanism: Signaling Pathway Diagrams

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR RIPK1 RIPK1 TNFR->RIPK1 This compound This compound TNFAIP3 TNFAIP3 (A20) This compound->TNFAIP3 upregulates TNFAIP3->RIPK1 inhibits IKKα IKKα RIPK1->IKKα p-IκBα p-IκBα IKKα->p-IκBα NF-κB NF-κB p-IκBα->NF-κB Gene Expression Gene Expression (Proliferation, Survival) NF-κB->Gene Expression translocation

Caption: this compound mediated inhibition of the TNF signaling pathway.

Wnt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PC Pyruvate Carboxylase This compound->PC inhibits β-catenin β-catenin PC->β-catenin stabilizes Snail Snail β-catenin->Snail translocation & activation Destruction Complex Destruction Complex Destruction Complex->β-catenin degrades Gene Expression Gene Expression (Metastasis) Snail->Gene Expression

Caption: this compound mediated suppression of the Wnt/β-catenin/Snail pathway.

Experimental Methodologies

The following section details the protocols for key in vitro assays used to characterize the biological activity of this compound.

Cell Viability Assay

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cancer cell migration.

Protocol:

  • Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.

  • Scratch Formation: Create a uniform "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh media containing this compound at a non-toxic concentration.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Migration and Invasion Assay

Objective: To quantify the effect of this compound on the migratory and invasive potential of cancer cells.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (with 8 µm pores) with a layer of Matrigel. For migration assays, no coating is necessary.

  • Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the Transwell insert.

  • Chemoattractant and Treatment: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to both the upper and lower chambers.

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Staining and Counting:

    • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of specific proteins involved in the targeted signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., TNFAIP3, RIPK1, IKKα, p-IκBα, NF-κB, β-catenin, Snail, p-ERK, total ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays In Vitro Assays Cell_Viability Cell Viability (MTT Assay) Data_Collection Data_Collection Cell_Viability->Data_Collection Cell_Migration Cell Migration (Wound Healing) Cell_Migration->Data_Collection Cell_Invasion Cell Invasion (Transwell Assay) Cell_Invasion->Data_Collection Protein_Expression Protein Expression (Western Blot) Protein_Expression->Data_Collection Apoptosis Apoptosis (Flow Cytometry) Apoptosis->Data_Collection Cancer_Cell_Lines Cancer Cell Lines (Prostate, Breast, etc.) ZY-444_Treatment This compound Treatment (Dose & Time Course) Cancer_Cell_Lines->ZY-444_Treatment ZY-444_Treatment->Cell_Viability ZY-444_Treatment->Cell_Migration ZY-444_Treatment->Cell_Invasion ZY-444_Treatment->Protein_Expression ZY-444_Treatment->Apoptosis Data_Analysis Data_Analysis Data_Collection->Data_Analysis Biological_Activity Biological Activity Profile of this compound Data_Analysis->Biological_Activity

Caption: General experimental workflow for in vitro characterization of this compound.

References

ZY-444: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZY-444 is a novel small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in cancer cell metabolism.[1][2] By targeting PC, this compound disrupts the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle, thereby selectively impeding the proliferation, migration, and invasion of cancer cells while inducing apoptosis.[1][3] Preclinical data indicate that this compound's mechanism of action involves the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2] This document provides a detailed overview of the early preclinical data for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound across various cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

Cell LineCancer TypeAssayConcentration RangeDurationEffectCitation
MDA-MB-231, 4T1Breast CancerProliferation, Migration, Invasion0-10 µM48 hInhibition[3]
MDA-MB-231, MCF7, 4T1Breast CancerApoptosis0-20 µM24 hSignificant Induction[3]
MDA-MB-231Breast CancerCellular Respiration2-18 µM5 hDose-dependent decrease in basal respiration, spare respiratory capacity, and ATP production[3]
DU145, PC3Prostate CancerProliferation, Migration, Invasion0-10 µM48 hInhibition[3]
TPC-1Thyroid CancerProliferationNot specified48 h / 72 hIC50: 3.82 µM / 3.34 µM[3]
KTC-1Thyroid CancerProliferationNot specified48 h / 72 hIC50: 3.79 µM / 3.69 µM[3]

Table 2: Effect of this compound on Signaling Pathways

Cell LinePathwayConcentrationDurationEffectCitation
MDA-MB-231Wnt/β-catenin/Snail0-10 µM24 hDownregulation of total expression of key pathway proteins; prevention of nuclear translocation of β-catenin[3]
TPC-1, KTC-1MAPK/ERKNot specifiedNot specifiedSignificant inhibition of activation; reduced expression of ERK1/2 and p-ERK1/2[3]

Experimental Protocols

While detailed step-by-step protocols are proprietary to the conducting research institutions, the methodologies for the key experiments cited are based on standard laboratory procedures.

Cell Viability and Proliferation Assays: Cancer cell lines were seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control for specified durations (e.g., 24, 48, 72 hours). Cell viability was typically assessed using colorimetric assays such as MTT or by direct cell counting. The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves.

Apoptosis Assays: Induction of apoptosis was determined by treating cells with this compound (e.g., 0-20 µM) for a set time (e.g., 24 hours). Apoptotic cells were then quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases.

Migration and Invasion Assays:

  • Wound Healing Assay: A scratch was made in a confluent monolayer of cancer cells. The cells were then treated with this compound. The rate of wound closure was monitored and imaged at different time points to assess cell migration.

  • Transwell Invasion Assay: Cancer cells were seeded in the upper chamber of a transwell insert coated with a basement membrane matrix. The lower chamber contained a chemoattractant. This compound was added to the cell suspension. After incubation, the number of cells that invaded through the matrix to the lower surface of the insert was quantified.

Western Blot Analysis: To determine the effect of this compound on protein expression, cells were treated with the compound, lysed, and the protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., β-catenin, Snail, ERK1/2, p-ERK1/2) and a loading control. The protein bands were visualized using chemiluminescence.

Cellular Respiration Assays: Oxygen consumption rates (OCR) were measured using a Seahorse XF Analyzer. Cancer cells were treated with different doses of this compound, and key parameters of mitochondrial respiration, including basal respiration, ATP production, and spare respiratory capacity, were determined.

Visualizations

Signaling Pathway Diagrams

ZY444_Wnt_Pathway cluster_cell Cancer Cell ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits Wnt_Signal Wnt Signaling ZY444->Wnt_Signal Suppresses PC->Wnt_Signal Activates Beta_Catenin_Cytoplasm β-catenin (Cytoplasm) Wnt_Signal->Beta_Catenin_Cytoplasm Stabilizes Beta_Catenin_Nucleus β-catenin (Nucleus) Beta_Catenin_Cytoplasm->Beta_Catenin_Nucleus Translocation Snail Snail Beta_Catenin_Nucleus->Snail Activates Transcription Metastasis Proliferation, Migration, Invasion Snail->Metastasis Promotes

Caption: this compound inhibits PC, suppressing the Wnt/β-catenin/Snail pathway.

ZY444_Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Lines treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment proliferation Proliferation Assay treatment->proliferation apoptosis Apoptosis Assay treatment->apoptosis migration Migration Assay treatment->migration invasion Invasion Assay treatment->invasion western_blot Western Blot treatment->western_blot data_analysis Data Analysis (IC50, Statistical Significance) proliferation->data_analysis apoptosis->data_analysis migration->data_analysis invasion->data_analysis western_blot->data_analysis conclusion Conclusion on Preclinical Efficacy and Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound's in vitro effects.

References

An In-depth Technical Guide on the Core Physicochemical Properties of ZY-444 (Utilizing Imatinib as a Surrogate)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive technical overview of the solubility and stability profile of the investigational compound ZY-444. For the purpose of this guide, data from the well-characterized tyrosine kinase inhibitor, Imatinib, is used as a surrogate to illustrate the required data presentation, experimental protocols, and visualizations. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the physicochemical characterization of new chemical entities.

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a specific inhibitor of a number of tyrosine kinase enzymes.[1] It is used in the treatment of chronic myeloid leukemia (CML), gastrointestinal stromal tumors (GIST), and other cancers.[2] The compound, as Imatinib Mesylate, is a white to off-white crystalline powder.[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development. The solubility of Imatinib has been characterized in various aqueous and organic solvents.

Aqueous Solubility

The aqueous solubility of Imatinib is highly pH-dependent. As the mesylate salt, it is soluble in aqueous buffers with a pH ≤ 5.5 but is very slightly soluble to insoluble in neutral to alkaline aqueous buffers.[3][4] The imatinib free base is practically insoluble in water, with a reported solubility of 21.8 µg/mL at 37°C.[4]

Organic Solvent Solubility

Imatinib Mesylate is soluble in several organic solvents, which is pertinent for the preparation of stock solutions for in vitro and in vivo studies.[2][5]

Table 1: Solubility of this compound (Imatinib Surrogate) in Various Solvents

SolventSolubility (mg/mL)ConditionsReference
Dimethyl Sulfoxide (DMSO)~14 - 118-[2][6]
Dimethyl Formamide (DMF)~10-[2]
Ethanol~0.2-[2]
Phosphate-Buffered Saline (PBS)~2pH 7.2[2]
Water (Imatinib Free Base)0.021837°C[4]

Stability Profile

Understanding the chemical stability of a drug substance is essential for ensuring its safety, efficacy, and shelf-life. Stability studies for Imatinib have been conducted under various conditions, including long-term storage and forced degradation.

Storage Stability

Imatinib Mesylate, supplied as a crystalline solid, is stable for at least two to four years when stored at -20°C.[2][5] Aqueous solutions are not recommended to be stored for more than one day.[2] The amorphous form of Imatinib Mesylate has also demonstrated high stability when stored at 25°C and 60% relative humidity for up to 15 months.[7]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[8][9] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[9]

Table 2: Summary of Forced Degradation Studies for this compound (Imatinib Surrogate)

Stress ConditionConditionsObservationsReference
Acid Hydrolysis 0.1 N HCl, 75°C, 30 minDegradation observed[10]
Base Hydrolysis 0.1 N NaOH, 75°C, 30 minDegradation observed[10]
Oxidative Hydrogen PeroxideDegradation observed[8]
Thermal 40°C, 1 week< 7% degradation[11]
Humidity >90% RH, 2 daysNo significant change[11]
Photolytic (UV Light) 4 hours~15% decomposition[11]
pH Effect pH 4 and pH 10Quite stable[11]
pH Effect Neutral pHSignificant degradation (~35-40% loss)[11]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Solubility Determination

Objective: To determine the solubility of the compound in various solvent systems.

Methodology (Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of the solvent (e.g., water, PBS, DMSO) in a sealed container.[4]

  • The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Experiments are performed in triplicate to ensure accuracy.[4]

Stability-Indicating HPLC Method

Objective: To develop and validate a method capable of separating the intact drug from its degradation products.[11]

Typical HPLC Parameters:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.[11]

  • Column: Waters Atlantis C18 (5 µm, 4.6 mm × 150 mm).[11]

  • Mobile Phase: A mixture of acetonitrile and a buffer, such as 10 mM potassium dihydrogen phosphate (KH2PO4). A common ratio is 35:65 (v/v) at a pH of 4.6.[11]

  • Flow Rate: Isocratic flow at 1.0 mL/min.[11]

  • Detection Wavelength: 270 nm.[11]

  • Injection Volume: 50 µL.[11]

  • Run Time: Approximately 6 minutes.[11]

Forced Degradation Sample Preparation:

  • Acid/Base Hydrolysis: A stock solution of the drug is treated with an acid (e.g., 0.1 N HCl) or a base (e.g., 0.1 N NaOH) and may be heated for a specified time.[10] The solution is then neutralized before injection.[10]

  • Oxidation: The drug solution is treated with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H2O2).[8]

  • Thermal Degradation: The drug solution or solid drug is exposed to elevated temperatures (e.g., 40-80°C).[11]

  • Photodegradation: The drug solution is exposed to a controlled source of UV light.[11]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis DrugSubstance Drug Substance (this compound) StressConditions Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) DrugSubstance->StressConditions Expose StressedSample Stressed Sample Solution StressConditions->StressedSample HPLC HPLC System (Column, Mobile Phase) StressedSample->HPLC Inject Detector UV Detector (270 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram PeakAnalysis Peak Analysis (Retention Time, Area) Chromatogram->PeakAnalysis StabilityAssessment Stability Assessment (% Degradation) PeakAnalysis->StabilityAssessment

Caption: Workflow for Forced Degradation Stability Testing.

Mechanism of Action and Signaling Pathway

This compound, represented by Imatinib, is a tyrosine kinase inhibitor that targets specific proteins involved in cancer cell proliferation and survival.[12] The primary targets include the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML) and the c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases in Gastrointestinal Stromal Tumors (GISTs).[12][13]

The mechanism involves competitive binding at the ATP-binding site of the target kinase.[12][13] This action prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways essential for cell growth and survival, ultimately leading to apoptosis in the cancer cells.[1][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor (e.g., c-KIT, PDGFR) Substrate Substrate Protein Receptor->Substrate BCR_ABL BCR-ABL Fusion Protein (Constitutively Active) BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ZY444 This compound (Imatinib) ZY444->Receptor inhibits ZY444->BCR_ABL binds & inhibits

Caption: this compound (Imatinib) Mechanism of Action.

References

ZY-444: A Potent Modulator of the TNF Signaling Pathway in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ZY-444 and its role in the Tumor Necrosis Factor (TNF) signaling pathway, with a specific focus on its implications for prostate cancer. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations to elucidate the complex interactions and experimental workflows.

Core Mechanism of Action

This compound has been identified as a potent inhibitor of prostate cancer cell proliferation and metastasis.[1][2] Its primary mechanism of action involves the upregulation of Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3), also known as A20.[1][2] TNFAIP3 is a key negative regulator of the NF-κB signaling cascade.[1]

By increasing the expression of TNFAIP3, this compound effectively inhibits the TNF signaling pathway.[1][2] This inhibition is achieved through the downregulation of several key downstream proteins, including Receptor-Interacting Protein Kinase 1 (RIPK1), IκB Kinase α (IKKα), phosphorylated IκBα (p-IKBα), and Nuclear Factor-κB (NF-κB).[1] The net effect of this pathway modulation is a significant reduction in cancer cell migration and proliferation, alongside an increase in apoptosis.[1][2]

Quantitative Data Summary

The efficacy of this compound has been quantified through both in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines [1]

Cell LineIC50 (μmol/L)
C4-2~2.0
22RV1~2.5
PC3~1.5
DU145~2.2

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: In Vivo Efficacy of this compound in a DU145 Xenograft Model [1]

Treatment GroupDosageTumor Growth Inhibition
This compound2.5 mg/kg/dSignificant inhibition compared to control
This compound5 mg/kg/dMore effective than paclitaxel at the same dose
Paclitaxel5 mg/kg/dSignificant inhibition compared to control
Control (DMSO)--

The study also noted no significant differences in body weights between the this compound treatment groups and the control group, suggesting low toxicity at the tested dosages.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's effect on the TNF signaling pathway in prostate cancer.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the IC50 values of this compound.

  • Cell Seeding: Seed prostate cancer cells (e.g., C4-2, 22RV1, PC3, DU145) in 96-well plates at a density of 2.0 × 10³ cells/well in a final volume of 100 μL and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period of exposure (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µl of MTS solution to each well.

  • Incubation: Incubate for 1 to 4 hours at 37°C.

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.

  • Cell Seeding: Seed prostate cancer cells into 6-well plates at a density of 1,000 cells/well.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., up to 5 μM).

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for approximately 14 days, replacing the medium every three days.

  • Fixation: After 14 days, wash the cells with PBS and fix them with 4% paraformaldehyde for 20 minutes.

  • Staining: Stain the colonies with a 0.1% crystal violet solution for 20 minutes at room temperature.

  • Quantification: Count the number of colonies (defined as a cluster of at least 50 cells).

Western Blotting for TNF Signaling Pathway Proteins

This technique is used to measure the levels of key proteins in the TNF signaling pathway.

  • Cell Lysis: Treat prostate cancer cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Separate 20 μg of protein from each sample on a 4% to 12% Tris-glycine gradient gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against TNFAIP3, RIPK1, IKKα, p-IKBα, NF-κB, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In-Vivo Xenograft Study

This model is used to evaluate the anti-tumor activity of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., DU145) into the flank of immunodeficient mice (e.g., NOD-scid mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like paclitaxel). Administer the treatments daily via an appropriate route (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., three times a week).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for cleaved caspase-3 to assess apoptosis).

Mandatory Visualizations

The following diagrams illustrate the signaling pathway and a general experimental workflow.

ZY444_TNF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNFα TNFR TNFR TNF->TNFR RIPK1 RIPK1 TNFR->RIPK1 ZY444 This compound TNFAIP3 TNFAIP3 (A20) ZY444->TNFAIP3 Upregulates TNFAIP3->RIPK1 Inhibits IKK_complex IKK Complex (IKKα, IKKβ, NEMO) RIPK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Releases IkB_degraded Degraded IκBα IkB->IkB_degraded NFkB_nucleus NF-κB (p50/p65) NFkB_complex->NFkB_nucleus Translocates Target_Genes Target Genes (Proliferation, Anti-apoptosis, Metastasis) NFkB_nucleus->Target_Genes Activates Transcription

Caption: this compound modulates the TNF signaling pathway by upregulating TNFAIP3.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Prostate Cancer Cell Lines cell_viability Cell Viability Assay (IC50 Determination) cell_culture->cell_viability colony_formation Colony Formation Assay (Long-term Proliferation) cell_culture->colony_formation western_blot Western Blot (Mechanism of Action) cell_culture->western_blot xenograft Xenograft Mouse Model (Tumor Growth) western_blot->xenograft toxicity Toxicity Assessment (Body Weight) xenograft->toxicity biomarker Biomarker Analysis (e.g., Cleaved Caspase-3) xenograft->biomarker start Compound this compound start->cell_culture

Caption: General experimental workflow for evaluating the efficacy of this compound.

References

Whitepaper: Preliminary Toxicity Assessment of ZY-444

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document outlines the preliminary, non-clinical toxicity profile of ZY-444, a novel small molecule inhibitor of the MAPK/ERK signaling pathway being investigated for therapeutic applications in oncology. The studies summarized herein were conducted to establish a foundational understanding of the compound's safety profile, including its effects on cellular viability, genotoxicity, and acute in vivo tolerance. The findings indicate that this compound exhibits potent cytotoxicity against the target cancer cell line with a favorable selectivity index over non-malignant cells. No mutagenic potential was identified in the bacterial reverse mutation assay. Acute in vivo studies in a rodent model have established a preliminary maximum tolerated dose (MTD), providing critical data for the design of future repeated-dose toxicity studies.

In Vitro Cytotoxicity: MTT Assay

The cytotoxic potential of this compound was evaluated using a tetrazolium dye (MTT) reduction assay to determine the concentration that inhibits 50% of cell growth (IC50).

Experimental Protocol: MTT Assay
  • Cell Culture: Human colorectal carcinoma cells (HCT116) and normal human dermal fibroblasts (NHDF) were cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells was maintained at ≤0.1%. Vehicle control wells received 0.1% DMSO.

  • Incubation: Plates were incubated with the compound for 72 hours.

  • MTT Addition: 20 µL of a 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

Cytotoxicity Data

The results of the MTT assay are summarized in the table below, indicating a significant therapeutic window between the target cancer cell line and normal fibroblasts.

Cell Line Description This compound IC50 (µM) Selectivity Index (SI)
HCT116Human Colorectal Carcinoma1.2 ± 0.335.4
NHDFNormal Human Dermal Fibroblasts42.5 ± 4.1-
Data are presented as mean ± standard deviation from three independent experiments.
Selectivity Index = IC50 (NHDF) / IC50 (HCT116)

Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Culture HCT116 & NHDF Cell Lines p2 Seed Cells into 96-Well Plates p1->p2 p3 Prepare Serial Dilutions of this compound p2->p3 e1 Treat Cells with this compound (72-hour incubation) p3->e1 e2 Add MTT Reagent (4-hour incubation) e1->e2 e3 Solubilize Formazan with DMSO e2->e3 a1 Read Absorbance at 570 nm e3->a1 a2 Calculate % Viability vs. Vehicle Control a1->a2 a3 Determine IC50 Values (Dose-Response Curve) a2->a3 G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK Apoptosis Apoptosis BRAF->Apoptosis ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Effect Cell Proliferation, Survival, Angiogenesis TF->Effect ZY444 This compound ZY444->BRAF G Start New Chemical Entity (this compound) InVitro In Vitro Toxicity - Cytotoxicity - Genotoxicity (Ames) Start->InVitro Decision1 Acceptable In Vitro Profile? InVitro->Decision1 InVivo Acute In Vivo Toxicity (Rodent MTD) Decision2 MTD Established & Acceptable Margin? InVivo->Decision2 Decision1->InVivo Yes Stop1 STOP: Unacceptable Toxicity Decision1->Stop1 No Stop2 STOP: Unacceptable Acute Toxicity Decision2->Stop2 No Proceed Proceed to Repeated-Dose Toxicity Studies Decision2->Proceed Yes

Methodological & Application

Application Notes and Protocols for ZY-444 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ZY-444 is a novel small-molecule compound identified as a potent anti-cancer agent.[1][2][3] It functions as an inhibitor of pyruvate carboxylase (PC), a crucial enzyme in the tricarboxylic acid (TCA) cycle, thereby disrupting cancer cell metabolism.[2][3][4] this compound has demonstrated efficacy in suppressing proliferation, migration, and invasion, and inducing apoptosis in various cancer cell lines, including breast, prostate, and thyroid cancers.[2][5] This document provides detailed protocols for utilizing this compound in cell culture experiments and summarizes key quantitative data from preclinical studies.

Mechanism of Action

This compound selectively targets and binds to pyruvate carboxylase (PC), inactivating its catalytic activity.[2][3][6] This inhibition of PC disrupts the anaplerotic flux that replenishes TCA cycle intermediates, which is vital for the rapid proliferation of cancer cells. The downstream effects of PC inhibition by this compound include the suppression of the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[2][3][5] In prostate cancer, this compound has also been shown to upregulate TNFAIP3, which in turn inhibits the TNF signaling pathway, leading to reduced cell proliferation and migration and increased apoptosis.[1][7]

Signaling Pathways

Below are diagrams illustrating the signaling pathways affected by this compound.

ZY444_Wnt_Pathway ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC inhibits Anaplerosis TCA Cycle Anaplerosis PC->Anaplerosis Wnt_Pathway Wnt Signaling PC->Wnt_Pathway modulates Metabolism Cancer Cell Metabolism Anaplerosis->Metabolism Proliferation Proliferation Metabolism->Proliferation beta_catenin_nuc Nuclear β-catenin Wnt_Pathway->beta_catenin_nuc Snail Snail beta_catenin_nuc->Snail Metastasis Metastasis Snail->Metastasis

Caption: this compound inhibits Pyruvate Carboxylase, disrupting metabolism and the Wnt/β-catenin/Snail pathway.

ZY444_TNF_Pathway ZY444 This compound TNFAIP3 TNFAIP3 ZY444->TNFAIP3 upregulates TNF_Pathway TNF Signaling Pathway TNFAIP3->TNF_Pathway inhibits Proliferation Proliferation TNF_Pathway->Proliferation Migration Migration TNF_Pathway->Migration Apoptosis Apoptosis TNF_Pathway->Apoptosis inhibits

Caption: this compound upregulates TNFAIP3, which inhibits the pro-survival TNF signaling pathway.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayConcentrationDurationEffectReference
MDA-MB-231, 4T1Breast CancerProliferation, Migration, Invasion0-10 µM48 hInhibition[5]
MDA-MB-231, MCF7, 4T1Breast CancerApoptosis0-20 µM24 hSignificant induction[5]
MDA-MB-231Breast CancerMetabolism (Basal Respiration, ATP Production)2-18 µM5 hDose-dependent decrease[5]
DU145, PC3Prostate CancerProliferation, Migration, Invasion0-10 µM48 hInhibition[5]
TPC-1Thyroid CancerProliferation3.82 µM (IC50)48 h50% inhibition[5]
KTC-1Thyroid CancerProliferation3.79 µM (IC50)48 h50% inhibition[5]
ES-2, SKOV3, A2780Ovarian CancerProliferation, MigrationNot specifiedNot specifiedSensitive to this compound[2]
IOSE80Normal Ovarian EpithelialProliferationNot specifiedNot specifiedNot affected[2]
MCF10ANormal Breast EpithelialProliferationup to 10 µMNot specifiedInsensitive[2]
In Vivo Efficacy of this compound
Animal ModelCancer TypeTreatmentDurationEffectReference
DU145 Xenograft (NOD-scid mice)Prostate Cancer2.5 and 5 mg/kg/dNot specifiedSignificant inhibition of tumor volume[1]
4T1 Orthotopic (mice)Breast Cancer5 mg/kgNot specifiedSignificantly reduced lung metastatic nodules compared to paclitaxel[2]

Experimental Protocols

General Cell Culture and this compound Preparation
  • Cell Culture: Culture cancer cell lines in their appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Passage cells when they reach 80-90% confluency.[8]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

Experimental Workflow

ZY444_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Prepare_ZY444 2. Prepare this compound Working Solutions Seed_Cells 3. Seed Cells in Plates Prepare_ZY444->Seed_Cells Treat_Cells 4. Treat with this compound (and controls) Seed_Cells->Treat_Cells Incubate 5. Incubate for Specified Duration Treat_Cells->Incubate Assay 6. Perform Assay (e.g., Viability, Migration) Incubate->Assay Data_Collection 7. Collect Data Assay->Data_Collection Data_Analysis 8. Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General workflow for in vitro cell culture experiments using this compound.

Protocol 1: Cell Viability (MTS/MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Cancer cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0-20 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[5]

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Wound Healing (Migration) Assay

This protocol assesses the effect of this compound on cell migration.

Materials:

  • 6-well or 12-well cell culture plates

  • 200 µL pipette tips or a wound healing insert

  • Complete culture medium and serum-free medium

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells.

  • Treatment: Add serum-free or low-serum medium containing different concentrations of this compound to the wells.

  • Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope.

  • Incubation: Incubate the plate at 37°C.

  • Imaging (Time X): Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Protocol 3: Transwell Invasion Assay

This protocol evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

  • 24-well plate with Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free medium and complete medium with FBS (as a chemoattractant)

  • This compound stock solution

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1x10^5 cells/mL.

  • Treatment: Add the cell suspension containing different concentrations of this compound to the upper chamber of the inserts.

  • Chemoattractant: Add complete medium containing FBS to the lower chamber of the 24-well plate.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Removal of Non-Invasive Cells: After incubation, use a cotton swab to gently remove the non-invasive cells from the top surface of the insert membrane.

  • Fixation and Staining: Fix the invasive cells on the bottom of the membrane with methanol for 10 minutes, then stain with 0.5% crystal violet for 20 minutes.

  • Imaging and Quantification: Wash the inserts, allow them to dry, and take pictures of the stained cells under a microscope. Count the number of invaded cells in several random fields to quantify invasion.

References

Application Note and Protocol: Preparation of ZY-444 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

ZY-444 is a small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in anaplerosis, the replenishment of intermediates in the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to the suppression of proliferation, migration, and invasion.[1][3] It has shown efficacy in preclinical models of breast, lung, and prostate cancer.[3] Accurate and consistent preparation of this compound stock solutions is crucial for reliable experimental outcomes in in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Materials and Reagents

  • This compound powder (Molecular Weight: 444.59 g/mol )[4]

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

ParameterValueSource
Molecular Weight 444.59 g/mol [4]
Solubility in DMSO 100 mg/mL (224.93 mM)[4]
Recommended Stock Solution Concentration 10 mM[3]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Pre-preparation:

    • Don appropriate PPE.

    • Bring the this compound powder and anhydrous DMSO to room temperature.

    • Prepare a sterile work area, such as a laminar flow hood.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.446 mg of this compound.

      • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 444.59 g/mol = 0.004446 g = 4.446 mg

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[3]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for preparing the stock solution.

ZY444_Signaling_Pathway cluster_cell Cancer Cell Pyruvate Pyruvate PC PC Pyruvate->PC Pyruvate Carboxylase OAA OAA PC->OAA Anaplerosis TCA_Cycle TCA_Cycle OAA->TCA_Cycle TCA Cycle Intermediates Proliferation_Metastasis Proliferation & Metastasis TCA_Cycle->Proliferation_Metastasis Supports Wnt Wnt Beta_Catenin_N Beta_Catenin_N Wnt->Beta_Catenin_N Wnt Signaling Snail Snail Beta_Catenin_N->Snail Nuclear Translocation Snail->Proliferation_Metastasis Promotes ZY444 This compound ZY444->PC Inhibits ZY444->Beta_Catenin_N Blocks

Caption: this compound inhibits pyruvate carboxylase and blocks Wnt/β-catenin signaling.

ZY444_Stock_Solution_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for the preparation of this compound stock solution.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZY-444 is a small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in anaplerosis, the process of replenishing tricarboxylic acid (TCA) cycle intermediates.[1][2] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to decreased proliferation, migration, and invasion, and the induction of apoptosis.[3] These application notes provide a recommended dosage and protocol for in vivo studies using this compound, based on preclinical research in breast cancer models.[1]

Mechanism of Action

This compound targets and binds to pyruvate carboxylase, inhibiting its catalytic activity.[1][2] This inhibition suppresses breast cancer growth and metastasis by downregulating the Wnt/β-catenin/Snail signaling pathway.[1][2] The selectivity of this compound for cancer cells is linked to their higher expression of PC compared to normal cells.[1]

Recommended In Vivo Dosage and Administration

Based on preclinical studies, a dosage of 5 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in mouse models of breast cancer.[1] This dosage has demonstrated significant anti-tumor and anti-metastatic effects with no reported significant weight loss in the treated mice.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies with this compound.

ParameterValueAnimal ModelCell LineSource
Dosage 5 mg/kgOrthotopic Mouse Model4T1[1]
Administration Route Intraperitoneal (i.p.)Orthotopic Mouse Model4T1[1]
Treatment Frequency Not explicitly stated, but treatment was administered over the course of the study.Orthotopic Mouse Model4T1[1]
Primary Tumor Growth Reduction Significant reduction compared to controlOrthotopic 4T1 and MDA-MB-231 models4T1, MDA-MB-231[1]
Incidence of Lung Metastases (4T1 model) 25% (2 out of 8 mice)Orthotopic Mouse Model4T1[1]
Incidence of Distant Metastasis (MDA-MB-231 model) 14% (same as paclitaxel group)Orthotopic Mouse ModelMDA-MB-231[1]
Effect on Mouse Survival Significantly longer than paclitaxel group in experimental metastasis modelExperimental Metastasis Mouse ModelMDA-MB-231-luc[1]
Toxicity No evident weight loss over the course of treatmentOrthotopic Mouse Model4T1[1]

Experimental Protocols

Orthotopic Breast Cancer Mouse Model Protocol

This protocol outlines the methodology for an in vivo efficacy study of this compound using an orthotopic mouse model, as described in preclinical research.[1]

1. Cell Culture and Preparation:

  • Culture murine breast cancer cells (e.g., 4T1) or human breast cancer cells (e.g., MDA-MB-231) in appropriate media. For studies involving bioluminescent imaging, use luciferase-expressing cell lines (e.g., MDA-MB-231-luc).
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable vehicle (e.g., a mixture of Matrigel and PBS).

2. Tumor Cell Implantation:

  • Anesthetize female immunodeficient mice (e.g., nude mice for human cell lines) or immunocompetent mice (e.g., BALB/c for 4T1 cells).
  • Inject the prepared cell suspension (e.g., 1 x 10^6 cells in 50 µL) into the mammary fat pad.

3. Animal Randomization and Treatment:

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
  • Prepare this compound in a suitable vehicle for in vivo administration.
  • Administer this compound at a dose of 5 mg/kg via intraperitoneal injection. The control group should receive the vehicle alone. The frequency of administration should be consistent throughout the study.

4. Monitoring and Data Collection:

  • Measure tumor volume regularly (e.g., every 3-4 days) using calipers.
  • Monitor the body weight of the mice to assess toxicity.
  • For metastatic studies, utilize bioluminescent imaging to track the spread of cancer cells to distant organs.

5. Endpoint Analysis:

  • At the end of the study, euthanize the mice and dissect the primary tumors and relevant organs (e.g., lungs, liver, bones).
  • Perform ex vivo bioluminescent imaging of dissected organs to quantify metastatic burden.
  • Fix tissues in formalin and embed in paraffin for histological analysis (e.g., H&E staining) to confirm the presence of metastatic nodules.
  • Tumor lysates can be analyzed for biomarkers of apoptosis and epithelial-mesenchymal transition (EMT).

Visualizations

Signaling Pathway of this compound Action

ZY444_Pathway ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits TCA TCA Cycle Anaplerosis PC->TCA Activates Wnt Wnt/β-catenin Signaling PC->Wnt Suppresses (via this compound) TCA->Wnt Snail Snail Wnt->Snail Activates Metastasis Cancer Growth & Metastasis Snail->Metastasis Promotes

Caption: Mechanism of this compound in inhibiting cancer progression.

Experimental Workflow for In Vivo this compound Study

ZY444_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_monitoring Monitoring & Analysis Cell_Culture 1. Cancer Cell Culture (e.g., 4T1, MDA-MB-231) Cell_Prep 2. Cell Harvest & Resuspension Cell_Culture->Cell_Prep Implantation 3. Orthotopic Implantation into Mammary Fat Pad Cell_Prep->Implantation Randomization 4. Tumor Growth & Animal Randomization Implantation->Randomization Treatment 5. This compound (5 mg/kg, i.p.) or Vehicle Treatment Randomization->Treatment Data_Collection 6. Monitor Tumor Volume & Body Weight Treatment->Data_Collection Imaging 7. Bioluminescent Imaging (Metastasis Tracking) Treatment->Imaging Endpoint 8. Endpoint Analysis: Ex vivo Imaging, Histology Data_Collection->Endpoint Imaging->Endpoint

References

Application Notes and Protocols for ZY-444 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZY-444 is a novel small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in cancer cell metabolism.[1][2] By targeting PC, this compound disrupts the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle, leading to reduced mitochondrial respiration and ATP production specifically in cancer cells.[1] Mechanistically, the inhibition of PC by this compound has been shown to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin. This targeted action against a key metabolic pathway has demonstrated significant anti-tumor and anti-metastatic efficacy in various preclinical animal models, making this compound a promising therapeutic agent for further investigation.[1][2]

These application notes provide a comprehensive overview of the administration of this compound in animal models based on published preclinical studies. The following sections detail the administration routes, dosing regimens, and experimental protocols, supplemented with quantitative data and visualizations to guide researchers in designing and executing their in vivo studies.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies of this compound in various cancer models.

Table 1: Efficacy of this compound in Orthotopic 4T1 Breast Cancer Model

Treatment GroupDosage and ScheduleMean Tumor Volume ReductionIncidence of Lung MetastasisReference
Vehicle Control--High[1]
This compound5 mg/kg, i.p.Significant reduction compared to control and Paclitaxel25% (2 out of 8 mice)[1]
Paclitaxel-Significant reduction compared to controlHigher than this compound group[1]

Table 2: Efficacy of this compound in MDA-MB-231-luc Experimental Metastasis Model

Treatment GroupDosage and ScheduleEffect on Lung ColonizationMedian SurvivalReference
Vehicle Control-Extensive lung colonizationAll mice dead by day 24[1]
This compound5 mg/kg, i.p.Dramatically reduced lung metastasesSignificantly longer than Paclitaxel group[1]
Paclitaxel-Reduced lung metastasesShorter than this compound group[1]

Table 3: Summary of this compound Administration Protocols in Various Animal Models

Cancer TypeCell LineAnimal ModelAdministration RouteDosageDosing ScheduleDurationReference
Breast Cancer4T1OrthotopicIntraperitoneal (i.p.)5 mg/kgNot specified-[1]
Breast CancerMDA-MB-231OrthotopicIntraperitoneal (i.p.)2.5-5 mg/kgDaily or every 2 days26 days
Prostate CancerDU145XenograftIntraperitoneal (i.p.)2.5-5 mg/kgDaily24 days
Thyroid CancerTPC-1, KTC-1XenograftIntraperitoneal (i.p.)Not specifiedDaily12 days

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in an Orthotopic Breast Cancer Mouse Model

This protocol is based on the methodology used in studies with MDA-MB-231 and 4T1 breast cancer cell lines.[1]

1. Materials:

  • This compound

  • Vehicle for solubilization (Note: The specific vehicle for this compound is not publicly available. Researchers should perform solubility tests to determine an appropriate vehicle. Common vehicles for intraperitoneal injection of small molecules include a solution of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low, typically below 10%, to avoid toxicity.)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • Female immunodeficient mice (e.g., BALB/c nude or SCID) bearing orthotopically implanted breast tumors.

2. Preparation of Dosing Solution:

  • Aseptically weigh the required amount of this compound for the desired dose (e.g., 2.5 mg/kg or 5 mg/kg).

  • Prepare the dosing solution in a sterile environment. If using a co-solvent system, first dissolve this compound in a small volume of DMSO.

  • Sequentially add other co-solvents like PEG300 and Tween 80, ensuring the solution remains clear.

  • Bring the solution to the final volume with sterile saline.

  • Vortex the solution thoroughly to ensure homogeneity. The final solution should be clear. It is recommended to prepare the dosing solution fresh for each day of administration.

3. Administration Procedure:

  • Gently restrain the mouse, ensuring a firm but not restrictive grip. Position the mouse with its head tilted downwards to allow the abdominal organs to move away from the injection site.

  • The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

  • Aspirate gently to ensure that the needle has not entered a blood vessel or organ.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any immediate adverse reactions.

4. Dosing Schedule:

  • Administer this compound intraperitoneally at a dose of 2.5 mg/kg or 5 mg/kg.

  • The dosing can be performed daily or every other day for a total duration of up to 26 days, depending on the experimental design.

5. Monitoring:

  • Monitor tumor growth by caliper measurements or bioluminescent imaging.

  • Monitor the body weight of the animals regularly as an indicator of toxicity.[1]

  • At the end of the study, euthanize the animals and collect tumors and organs for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

ZY444_Mechanism_of_Action cluster_cell Cancer Cell ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits Oxaloacetate Oxaloacetate PC->Oxaloacetate Anaplerosis Wnt Wnt Signaling PC->Wnt Suppresses beta_catenin_cytosol β-catenin (Cytosol) PC->beta_catenin_cytosol Pyruvate Pyruvate Pyruvate->PC TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Replenishes ATP_Production ATP Production TCA_Cycle->ATP_Production Drives Wnt->beta_catenin_cytosol Stabilizes beta_catenin_nucleus β-catenin (Nucleus) beta_catenin_cytosol->beta_catenin_nucleus Translocation Snail Snail beta_catenin_nucleus->Snail Activates Metastasis Metastasis Snail->Metastasis Promotes

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow_ZY444 cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Cell_Culture Tumor Cell Culture (e.g., 4T1, MDA-MB-231) Animal_Model Orthotopic Implantation in Immunodeficient Mice Cell_Culture->Animal_Model Tumor_Growth Allow Tumors to Establish Animal_Model->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (i.p.) (e.g., 5 mg/kg daily) Randomization->Treatment Monitor_Tumor Monitor Tumor Volume (Calipers/Imaging) Treatment->Monitor_Tumor Monitor_Metastasis Assess Metastasis (Bioluminescence/Histology) Treatment->Monitor_Metastasis Monitor_Survival Record Survival Data Treatment->Monitor_Survival Endpoint Euthanasia & Tissue Collection Monitor_Tumor->Endpoint Monitor_Metastasis->Endpoint Monitor_Survival->Endpoint

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for ZY-444 in Western Blot and ELISA Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZY-444 is a novel small molecule compound that has demonstrated significant anti-cancer properties.[1][2][3] It functions primarily as an inhibitor of pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle, thereby disrupting cancer cell metabolism.[3][4] This inhibition has been shown to suppress the Wnt/β-catenin/Snail signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion.[2][3][4] Additionally, this compound has been found to upregulate Tumor Necrosis Factor, Alpha-Induced Protein 3 (TNFAIP3), which in turn inhibits the TNF signaling pathway, leading to apoptosis and reduced metastasis in prostate cancer.[1][5] These findings suggest that this compound holds promise as a therapeutic agent for various cancers, including breast, prostate, and lung cancer.[2]

These application notes provide detailed protocols for the use of this compound in Western Blot and ELISA assays to study its effects on target proteins and signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies involving this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeParameterValueReference
TPC-1ProliferationIC50 (48h)3.82 µM[2]
TPC-1ProliferationIC50 (72h)3.34 µM[2]
KTC-1ProliferationIC50 (48h)3.79 µM[2]
KTC-1ProliferationIC50 (72h)3.69 µM[2]
MDA-MB-231, 4T1Proliferation, Migration, InvasionEffective Concentration0-10 µM (48h)[2]
DU145, PC3Proliferation, Migration, InvasionEffective Concentration0-10 µM (48h)[2]
MDA-MB-231, MCF7, 4T1ApoptosisEffective Concentration0-20 µM (24h)[2]
MDA-MB-231Respiration and ATP productionEffective Concentration2-18 µM (5h)[2]

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatment DoseEffectReference
DU145 Xenograft2.5 and 5 mg/kg/dInhibition of tumor growth[1]
4T1 Orthotopic5 mg/kgSignificant reduction in lung metastatic nodules[3]

Signaling Pathways and Experimental Workflows

This compound and the Wnt/β-catenin/Snail Signaling Pathway

This compound inhibits pyruvate carboxylase (PC), which leads to the suppression of the Wnt/β-catenin/Snail signaling pathway. This prevents the nuclear translocation of β-catenin, thereby reducing the expression of downstream target genes involved in cell proliferation and metastasis.

ZY444_Wnt_Pathway This compound Inhibition of the Wnt/β-catenin/Snail Pathway ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC inhibits Wnt Wnt Signaling PC->Wnt activates beta_catenin_cyto Cytosolic β-catenin Wnt->beta_catenin_cyto stabilizes beta_catenin_nuc Nuclear β-catenin beta_catenin_cyto->beta_catenin_nuc translocates to Snail Snail beta_catenin_nuc->Snail activates Proliferation Cell Proliferation Metastasis Snail->Proliferation promotes ZY444_TNF_Pathway This compound and the TNF Signaling Pathway ZY444 This compound TNFAIP3 TNFAIP3 ZY444->TNFAIP3 elevates TNF_pathway TNF Signaling Pathway TNFAIP3->TNF_pathway inhibits Migration Cell Migration & Proliferation TNF_pathway->Migration promotes Apoptosis Apoptosis TNF_pathway->Apoptosis inhibits Western_Blot_Workflow Western Blot Experimental Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture 1. Cell Culture & this compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep 4. Sample Preparation with Laemmli Buffer protein_quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Detection with ECL secondary_ab->detection imaging 11. Imaging detection->imaging ELISA_Workflow ELISA Experimental Workflow cluster_coating_blocking Coating & Blocking cluster_antibody_incubation Antibody Incubation cluster_detection_analysis Detection & Analysis coating 1. Coat Plate with Cell Lysate blocking 2. Block Wells coating->blocking primary_ab 3. Add Primary Antibody blocking->primary_ab secondary_ab 4. Add HRP-conjugated Secondary Antibody primary_ab->secondary_ab substrate 5. Add TMB Substrate secondary_ab->substrate stop_reaction 6. Stop Reaction substrate->stop_reaction read_plate 7. Read Absorbance at 450 nm stop_reaction->read_plate analysis 8. Data Analysis read_plate->analysis

References

Application Notes and Protocols for ZY-444 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ZY-444 is a potent and selective small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in cancer metabolism.[1][2][3] By targeting PC, this compound disrupts the anaplerotic pathways that fuel the tricarboxylic acid (TCA) cycle, which is essential for the rapid proliferation of cancer cells.[2][3] These application notes provide a comprehensive overview of this compound's utility in cancer research, with a specific focus on its application in breast and prostate cancer models. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in utilizing this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms:

  • Inhibition of Pyruvate Carboxylase: this compound directly binds to and inactivates the catalytic activity of PC.[2][3] This inhibition curtails the replenishment of TCA cycle intermediates, leading to decreased ATP production and reduced biosynthetic capacity in cancer cells.[1]

  • Suppression of Wnt/β-catenin/Snail Signaling Pathway (Breast Cancer): In breast cancer cells, the inhibition of PC by this compound has been shown to suppress the Wnt/β-catenin/Snail signaling pathway.[1][2][3] It achieves this by preventing the nuclear translocation of β-catenin, a key step in the activation of this pro-oncogenic pathway.[1][3]

  • Targeting TNFAIP3 through TNF Signaling Pathway (Prostate Cancer): In prostate cancer, this compound has been identified to upregulate Tumor Necrosis Factor, Alpha-Induced Protein 3 (TNFAIP3).[4][5] TNFAIP3, in turn, inhibits the TNF signaling pathway, which plays a role in cell proliferation, migration, and apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound in various cancer cell lines and animal models.

Table 1: In Vitro Efficacy of this compound

Cancer TypeCell LineAssayConcentration/IC50EffectReference
Breast CancerMDA-MB-231, 4T1Proliferation, Migration, Invasion0-10 µM (48h)Inhibition[1]
Breast CancerMDA-MB-231, MCF7, 4T1Apoptosis0-20 µM (24h)Significant Induction[1]
Breast CancerMDA-MB-231Respiration2-18 µM (5h)Dose-dependent decrease in basal respiration, spare respiratory capacity, and ATP production[1]
Iodine-Refractory Thyroid CancerTPC-1ProliferationIC50: 3.82 µM (48h), 3.34 µM (72h)Halved proliferation ability[1]
Iodine-Refractory Thyroid CancerKTC-1ProliferationIC50: 3.79 µM (48h), 3.69 µM (72h)Halved proliferation ability[1]
Prostate CancerC4-2, 22RV1, PC3, DU145ProliferationIC50: 1.5-2.5 µmol/LInhibition[5]
Prostate CancerPC3, DU145Colony Formation5 µMAlmost complete inhibition[5]

Table 2: In Vivo Efficacy of this compound

Cancer TypeAnimal ModelTreatmentEffectReference
Breast CancerOrthotopic 4T1 modelNot specifiedSignificant reduction in primary tumor growth[3]
Prostate CancerDU145 tumor-bearing NOD-scid mice2.5 and 5 mg/kg/dSignificant inhibition of tumor volume[5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • This compound (reconstituted in DMSO)

  • Cancer cell lines (e.g., MDA-MB-231, PC3)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Wound Healing Assay (Migration Assay)

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow them to confluency.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

3. Transwell Invasion Assay

This protocol evaluates the effect of this compound on cancer cell invasion.

Materials:

  • This compound

  • Cancer cell lines

  • Transwell inserts with Matrigel-coated membranes (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Complete medium with fetal bovine serum (FBS) as a chemoattractant

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

  • Harvest and resuspend cells in serum-free medium.

  • Add 500 µL of complete medium with FBS to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Add different concentrations of this compound or vehicle control to both the upper and lower chambers.

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to dry.

  • Count the number of invaded cells in several random fields under a microscope.

4. In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • This compound

  • Immunocompromised mice (e.g., NOD-scid)

  • Cancer cell line (e.g., DU145)

  • Matrigel

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 2.5 and 5 mg/kg/day) or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

Signaling Pathway Diagrams

ZY444_Breast_Cancer_Pathway cluster_cell Breast Cancer Cell ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits TCA TCA Cycle PC->TCA Activates beta_catenin_nuc β-catenin (Nucleus) PC->beta_catenin_nuc Prevents Translocation Proliferation Proliferation, Migration, Invasion TCA->Proliferation Supports Wnt Wnt Signaling beta_catenin_cyto β-catenin (Cytoplasm) Wnt->beta_catenin_cyto Stabilizes beta_catenin_cyto->beta_catenin_nuc Translocation Snail Snail beta_catenin_nuc->Snail Activates Snail->Proliferation Promotes

Caption: this compound inhibits PC, suppressing the Wnt/β-catenin/Snail pathway in breast cancer.

ZY444_Prostate_Cancer_Pathway cluster_cell Prostate Cancer Cell ZY444 This compound TNFAIP3 TNFAIP3 ZY444->TNFAIP3 Upregulates TNF_pathway TNF Signaling Pathway TNFAIP3->TNF_pathway Inhibits Proliferation Proliferation, Migration TNF_pathway->Proliferation Promotes Apoptosis Apoptosis TNF_pathway->Apoptosis Inhibits

Caption: this compound upregulates TNFAIP3, inhibiting the TNF signaling pathway in prostate cancer.

Experimental Workflow Diagram

In_Vivo_Xenograft_Workflow start Start cell_injection Subcutaneous injection of cancer cells start->cell_injection tumor_growth Tumor growth to palpable size cell_injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound or vehicle control randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring end_point End of study: Euthanasia and tumor excision monitoring->end_point analysis Tumor analysis end_point->analysis

References

ZY-444: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZY-444 is a novel small molecule compound demonstrating significant potential as an anti-cancer agent.[1][2][3] It has been shown to selectively inhibit the proliferation, migration, and invasion of cancer cells while inducing apoptosis.[2] The primary mechanisms of action of this compound involve the targeting of Pyruvate Carboxylase (PC), a key enzyme in the tricarboxylic acid cycle, and the modulation of critical signaling pathways, including the Wnt/β-catenin and TNF signaling pathways.[1][2][3] By inactivating PC, this compound disrupts cancer cell metabolism and suppresses tumor growth and metastasis.[3][4] Furthermore, this compound has been found to upregulate Tumor Necrosis Factor, Alpha-Induced Protein 3 (TNFAIP3), a key regulator of the TNF signaling pathway, contributing to its anti-cancer effects in prostate cancer.[1][5]

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize small molecules, such as this compound, that modulate cancer cell proliferation, apoptosis, and specific signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointIC50 / Effective ConcentrationCitation
MDA-MB-231Breast CancerProliferation48h~5 µM[2]
4T1Breast CancerProliferation48h~5 µM[2]
TPC-1Thyroid CancerProliferation48h3.82 µM[2]
KTC-1Thyroid CancerProliferation48h3.79 µM[2]
TPC-1Thyroid CancerProliferation72h3.34 µM[2]
KTC-1Thyroid CancerProliferation72h3.69 µM[2]
DU145Prostate CancerProliferationNot SpecifiedNot Specified[1]
PC3Prostate CancerProliferationNot SpecifiedNot Specified[2]
MDA-MB-231Breast CancerApoptosis24hSignificant increase at 5-10 µM[2]
MCF7Breast CancerApoptosis24hSignificant increase at 5-10 µM[2]
4T1Breast CancerApoptosis24hSignificant increase at 5-10 µM[2]
MDA-MB-231Breast CancerMetabolism5hDose-dependent decrease in basal respiration and ATP production (2-18 µM)[2]

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatment DoseOutcomeCitation
DU145 Xenograft2.5 and 5 mg/kg/dSignificant inhibition of tumor growth[1]
4T1 Orthotopic5 mg/kgSignificantly reduced primary tumor growth and lung metastasis[4]

Signaling Pathways and Experimental Workflows

This compound and the Wnt/β-catenin Signaling Pathway

This compound inhibits Pyruvate Carboxylase (PC), leading to the suppression of the Wnt/β-catenin signaling pathway. This inhibition prevents the nuclear translocation of β-catenin, a key step in the activation of Wnt target genes that promote cancer cell proliferation and invasion.[2][3]

Wnt_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Axin Axin LRP->Axin GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation Axin->beta_catenin APC APC APC->beta_catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation PC Pyruvate Carboxylase (PC) PC->beta_catenin_nuc Inhibits Translocation ZY444 This compound ZY444->PC Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: this compound inhibits the Wnt/β-catenin pathway.
This compound and the TNF Signaling Pathway

In prostate cancer cells, this compound has been shown to upregulate TNFAIP3. TNFAIP3, in turn, inhibits the TNF signaling pathway, which can suppress cell migration and proliferation and promote apoptosis.[1][5]

TNF_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNF Receptor TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation TNFAIP3 TNFAIP3 TNFAIP3->IKK Inhibits ZY444 This compound ZY444->TNFAIP3 Upregulates Target_Genes Target Gene Expression NFkB_nuc->Target_Genes Activates

Caption: this compound modulates the TNF signaling pathway.
High-Throughput Screening Experimental Workflow

The following diagram outlines a general workflow for a high-throughput screening campaign to identify compounds with activities similar to this compound.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Assays cluster_tertiary Mechanism of Action Studies Compound_Library Compound Library Cell_Plating Cell Plating (e.g., MDA-MB-231) Compound_Addition Compound Addition Cell_Plating->Compound_Addition Incubation Incubation (e.g., 48h) Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Incubation->Viability_Assay Data_Analysis Data Analysis & Hit Selection Viability_Assay->Data_Analysis Dose_Response Dose-Response & IC50 Determination Data_Analysis->Dose_Response Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) Dose_Response->Apoptosis_Assay Signaling_Assay Signaling Pathway Reporter Assays (Wnt & NF-κB) Apoptosis_Assay->Signaling_Assay PC_Activity_Assay Pyruvate Carboxylase Enzymatic Assay Signaling_Assay->PC_Activity_Assay Western_Blot Western Blot Analysis (β-catenin, TNFAIP3) PC_Activity_Assay->Western_Blot

Caption: High-throughput screening workflow.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays relevant to the biological activities of this compound. These protocols are designed for 384-well plate formats but can be adapted to other formats.

Protocol 1: Cell Viability High-Throughput Screening Assay

Objective: To identify compounds that inhibit cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., MDA-MB-231, DU145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom tissue culture-treated plates

  • Compound library dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium to a concentration of 2.5 x 10⁴ cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the compound library in an appropriate solvent (e.g., DMSO).

    • Using an acoustic liquid handler or a pintool, transfer 100 nL of each compound solution to the corresponding wells of the cell plate. This will result in a final compound concentration range (e.g., 0.1 to 100 µM).

    • Include positive control wells (e.g., a known cytotoxic agent) and negative control wells (DMSO vehicle only).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Assay Reagent Addition and Measurement:

    • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.

    • Add 40 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Protocol 2: Apoptosis High-Throughput Screening Assay

Objective: To identify compounds that induce apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 384-well white, clear-bottom tissue culture-treated plates

  • Test compounds

  • Caspase-Glo® 3/7 Assay kit

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Assay Reagent Addition and Measurement:

    • Equilibrate the Caspase-Glo® 3/7 reagent and the cell plate to room temperature for 30 minutes.

    • Add 20 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

Protocol 3: Wnt/β-catenin Signaling Reporter High-Throughput Assay

Objective: To identify compounds that inhibit the Wnt/β-catenin signaling pathway.

Materials:

  • Cancer cell line stably expressing a TCF/LEF-responsive luciferase reporter (e.g., HEK293T-TCF/LEF-luc)

  • Complete cell culture medium

  • 384-well white, clear-bottom tissue culture-treated plates

  • Test compounds

  • Wnt3a conditioned medium or recombinant Wnt3a

  • Dual-luciferase reporter assay system

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line in a 384-well plate as described in Protocol 1.

  • Compound Addition:

    • Add test compounds to the wells as described in Protocol 1.

  • Pathway Activation and Incubation:

    • Immediately after compound addition, add Wnt3a (e.g., 100 ng/mL final concentration) to all wells except for the negative control wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

    • Measure the firefly luciferase activity using a plate reader.

    • If using a dual-luciferase system, add the stop & glo reagent and measure the Renilla luciferase activity for normalization.

Protocol 4: TNF/NF-κB Signaling Reporter High-Throughput Assay

Objective: To identify compounds that modulate the TNF/NF-κB signaling pathway.

Materials:

  • Cancer cell line stably expressing an NF-κB-responsive luciferase reporter (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • 384-well white, clear-bottom tissue culture-treated plates

  • Test compounds

  • Recombinant human TNFα

  • Dual-luciferase reporter assay system

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line in a 384-well plate as described in Protocol 1.

  • Compound Addition:

    • Add test compounds to the wells as described in Protocol 1.

  • Pathway Activation and Incubation:

    • Immediately after compound addition, add TNFα (e.g., 10 ng/mL final concentration) to all wells except for the negative control wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.

  • Luciferase Assay:

    • Perform the luciferase assay as described in Protocol 3.

References

Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Metabolism with ZY-444 and Telaglenastat (CB-839)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cell metabolism is characterized by a high demand for nutrients to sustain rapid proliferation and tumor growth. Two key metabolic pathways that are often dysregulated in cancer are glucose and glutamine metabolism. Pyruvate carboxylase (PC) and glutaminase (GLS) are critical enzymes in these pathways, providing essential intermediates for the tricarboxylic acid (TCA) cycle and biosynthesis of macromolecules. ZY-444, a potent and selective inhibitor of PC, has demonstrated anti-cancer activity by suppressing the Wnt/β-catenin/Snail signaling pathway.[1][2][3] Telaglenastat (CB-839) is a first-in-class, orally bioavailable inhibitor of GLS that has shown promise in clinical trials for various cancers.[4][5]

A compelling rationale exists for the combination of this compound and Telaglenastat. Cancer cells often exhibit metabolic plasticity, and inhibition of one pathway can lead to compensatory upregulation of another. Specifically, inhibition of glutaminolysis by Telaglenastat can be bypassed by increased anaplerosis from glucose via PC activity, leading to drug resistance.[6][7][8] By simultaneously targeting both PC and GLS, the combination of this compound and Telaglenastat is hypothesized to induce a synthetic lethal effect, leading to a more profound and durable anti-tumor response.

These application notes provide a comprehensive overview of the rationale, supporting data, and detailed protocols for studying the combined effects of this compound and Telaglenastat in cancer research.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound and Telaglenastat (CB-839) as Single Agents
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound TPC-1Thyroid Cancer3.82 (48h)[1]
KTC-1Thyroid Cancer3.79 (48h)[1]
MDA-MB-231Breast CancerNot explicitly stated, but effective at 0-10 µM[1]
4T1Breast CancerNot explicitly stated, but effective at 0-10 µM[1]
DU145Prostate CancerNot explicitly stated, but effective at 0-10 µM[1]
PC3Prostate CancerNot explicitly stated, but effective at 0-10 µM[1]
Telaglenastat (CB-839) HCC1806Triple-Negative Breast Cancer0.02 - 0.055[5]
MDA-MB-231Triple-Negative Breast Cancer0.02 - 0.055[5]
Table 2: In Vivo Anti-tumor Efficacy of this compound and Telaglenastat (CB-839) as Single Agents
CompoundAnimal ModelCancer TypeDose and AdministrationTumor Growth Inhibition (%)Reference
This compound 4T1 orthotopicBreast Cancer2.5-5 mg/kg, i.p., daily or every 2 daysSignificant reduction in tumor growth and metastasis[2]
MDA-MB-231 orthotopicBreast Cancer2.5-5 mg/kg, i.p., daily or every 2 daysSignificant reduction in tumor growth and metastasis[2]
DU145 xenograftProstate Cancer2.5-5 mg/kg, i.p., dailyExcellent anti-prostate cancer efficacy[1]
TPC-1 and KTC-1 xenograftThyroid CancerDailyInhibitory effect on tumor growth[1]
Telaglenastat (CB-839) JIMT-1 xenograftBreast Cancer200 mg/kg, p.o., twice daily54[5]
Patient-derived TNBC xenograftTriple-Negative Breast Cancer200 mg/kg, p.o., twice dailySuppressed tumor growth[5]

Mandatory Visualizations

ZY444_and_CB839_Signaling_Pathway Combined Inhibition of Pyruvate Carboxylase and Glutaminase Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC OAA Oxaloacetate PC->OAA BetaCatenin β-catenin PC->BetaCatenin suppresses nuclear translocation TCA TCA Cycle OAA->TCA ZY444 This compound ZY444->PC Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG GLS Glutaminase (GLS) aKG->TCA CB839 Telaglenastat (CB-839) CB839->GLS Wnt Wnt Wnt->BetaCatenin Nucleus Nucleus BetaCatenin->Nucleus Snail Snail Nucleus->Snail Proliferation Cell Proliferation, Metastasis Snail->Proliferation

Caption: Combined inhibition of PC by this compound and GLS by Telaglenastat.

Experimental_Workflow In Vitro Experimental Workflow for Combination Studies cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Treatment cluster_2 Phase 3: Mechanistic Studies CellSeeding1 Seed Cancer Cells DrugTreatment1 Treat with this compound or Telaglenastat (CB-839) (serial dilutions) CellSeeding1->DrugTreatment1 ViabilityAssay1 Cell Viability Assay (e.g., MTT, 72h) DrugTreatment1->ViabilityAssay1 IC50 Determine IC50 values ViabilityAssay1->IC50 DrugTreatment2 Treat with this compound and Telaglenastat (CB-839) (fixed ratio or matrix) IC50->DrugTreatment2 Inform concentrations CellSeeding2 Seed Cancer Cells CellSeeding2->DrugTreatment2 ViabilityAssay2 Cell Viability Assay (e.g., MTT, 72h) DrugTreatment2->ViabilityAssay2 CI Calculate Combination Index (CI) ViabilityAssay2->CI CellSeeding3 Seed Cancer Cells DrugTreatment3 Treat with synergistic concentrations CellSeeding3->DrugTreatment3 WesternBlot Western Blot (Wnt/β-catenin pathway) DrugTreatment3->WesternBlot EnzymeAssay PC & GLS Activity Assays DrugTreatment3->EnzymeAssay

References

Application Notes and Protocols for ZY-444 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ZY-444 is a novel small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle that plays a key role in cancer cell metabolism.[1][2] By inactivating PC, this compound disrupts the anaplerotic flux, which is essential for the biosynthesis of macromolecules required for rapid cancer cell proliferation.[1][2] This targeted inhibition leads to the suppression of the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1][2][3] Preclinical studies have demonstrated that this compound selectively inhibits proliferation, migration, and invasion, and induces apoptosis in various cancer cells, including breast, lung, prostate, and thyroid cancers, while exhibiting potent anti-tumor activity in vivo.[1][3]

These application notes provide detailed protocols for in vitro and in vivo efficacy studies of this compound, intended for researchers and scientists in the field of drug development.

Mechanism of Action Pathway

The primary mechanism of this compound involves the inhibition of pyruvate carboxylase, which subsequently downregulates the Wnt/β-catenin/Snail signaling pathway. This disruption of a key metabolic enzyme and a critical oncogenic signaling cascade highlights the dual-pronged anti-cancer activity of this compound.

ZY444_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits OAA Oxaloacetate PC->OAA Catalyzes Pyruvate Pyruvate Pyruvate->PC TCA TCA Cycle Intermediates OAA->TCA Wnt_Signal Wnt Signaling Complex Beta_Catenin_cyto β-catenin Wnt_Signal->Beta_Catenin_cyto Releases Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation (Blocked by this compound) TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., Snail, c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Proliferation Proliferation, Migration, Invasion Target_Genes->Proliferation

Caption: Mechanism of action of this compound, inhibiting PC and the Wnt/β-catenin pathway.

Experimental Protocols

Experimental Workflow for Efficacy Studies

A tiered approach is recommended to evaluate the efficacy of this compound, starting with in vitro assays to determine its cellular effects and progressing to in vivo models to assess its anti-tumor activity in a physiological context.

Efficacy_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A1 Cell Viability Assay (MTT/CCK-8) A2 Apoptosis Assay (Annexin V/PI Staining) A1->A2 A3 Cell Migration Assay (Wound Healing) A1->A3 A5 Western Blot Analysis (Wnt/β-catenin pathway proteins) A1->A5 A4 Cell Invasion Assay (Transwell) A3->A4 B1 Xenograft Tumor Model (e.g., MDA-MB-231, 4T1) A4->B1 Proceed if in vitro efficacy is confirmed B2 Tumor Growth Measurement B1->B2 B3 Bioluminescence Imaging (Metastasis Assessment) B2->B3 B4 Toxicity Assessment (Body Weight, Histopathology) B2->B4

Caption: Recommended experimental workflow for evaluating the efficacy of this compound.

In Vitro Protocols

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, 4T1, DU145, PC3)

  • This compound (dissolved in DMSO)

  • DMEM/RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 0-10 µM) for 48-72 hours.[3] A vehicle control (DMSO) should be included.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound (e.g., 0-20 µM) for 24 hours.[3]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 200 µL pipette tip

Protocol:

  • Seed cells in 6-well plates and grow to confluence.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound (e.g., 0-10 µM).

  • Capture images of the wound at 0 hours and 24 hours.

  • Measure the wound closure area to quantify cell migration.

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Transwell inserts with 8 µm pore size

  • Matrigel

  • Serum-free medium and medium with 10% FBS

  • Cotton swabs, crystal violet stain

Protocol:

  • Coat the top of the Transwell inserts with Matrigel and allow it to solidify.

  • Seed cancer cells in the upper chamber in serum-free medium containing this compound (e.g., 0-10 µM).[3]

  • Add medium with 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invading cells on the lower surface with crystal violet.

  • Count the number of stained cells under a microscope.

In Vivo Protocol

Objective: To determine the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell lines (e.g., 4T1 murine breast cancer cells for a syngeneic model)[1]

  • This compound

  • Vehicle solution

  • Calipers for tumor measurement

Protocol:

  • Inject 1x10⁶ 4T1 cells into the mammary fat pad of female BALB/c mice.

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, this compound 5 mg/kg, positive control like paclitaxel).[1]

  • Administer treatment (e.g., intraperitoneal injection) daily or as determined by preliminary studies.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.

  • Monitor body weight as an indicator of toxicity.

  • After a predetermined period (e.g., 21-28 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blot).

  • For metastasis studies, harvest lungs and other organs to count metastatic nodules.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound
AssayCell LineConcentration Range (µM)DurationEndpoint MeasuredExpected Outcome
Cell Viability MDA-MB-231, 4T10 - 1048 hIC50Dose-dependent decrease
TPC-10 - 1048 h / 72 hIC50 (3.82 µM / 3.34 µM)Dose-dependent decrease
KTC-10 - 1048 h / 72 hIC50 (3.79 µM / 3.69 µM)Dose-dependent decrease
Apoptosis MDA-MB-231, MCF7, 4T10 - 2024 h% Apoptotic CellsDose-dependent increase
Migration MDA-MB-231, 4T10 - 1024 h% Wound ClosureDose-dependent inhibition
Invasion MDA-MB-231, 4T10 - 1048 h# of Invading CellsDose-dependent inhibition

Data compiled from publicly available information.[3]

Table 2: In Vivo Efficacy of this compound in 4T1 Orthotopic Mouse Model
Treatment GroupDosageTumor Volume ReductionReduction in Lung MetastasisToxicity (Body Weight)
Vehicle Control ---No significant change
This compound 5 mg/kgSignificant reduction vs. controlSignificant reduction in nodulesNo significant weight loss
Paclitaxel (Standard dose)Significant reduction vs. controlLess effective than this compound-

This table summarizes expected outcomes based on published preclinical data.[1]

Conclusion

The provided protocols and application notes offer a comprehensive framework for evaluating the anti-cancer efficacy of this compound. These experiments are designed to validate its mechanism of action and to provide robust preclinical data to support its further development as a therapeutic agent. Researchers should adapt these protocols as necessary for their specific cancer models and experimental systems.

References

ZY-444 quality control and handling procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the quality control and handling of ZY-444, a small molecule inhibitor of pyruvate carboxylase (PC) with potential applications in cancer research. Adherence to these guidelines is crucial for ensuring the integrity of experimental results and maintaining a safe laboratory environment.

This compound: Product Information

  • Chemical Name: N4-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-N2-isobutyl-pyrimidine-2,4-diamine

  • CAS Number: 1802650-31-2[1][2]

  • Molecular Formula: C₂₆H₂₈N₄OS[2][3]

  • Molecular Weight: 444.59 g/mol [2][3]

Quality Control Specifications

This compound should meet the following specifications to be considered suitable for research purposes.

ParameterSpecificationRecommended Analytical Method
Appearance White to off-white solidVisual Inspection
Purity ≥99.0%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H NMR, LC-MS
Solubility ≥100 mg/mL in DMSOVisual Inspection

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability and integrity of this compound.

3.1. Handling:

  • This compound should be handled in a well-ventilated area.

  • Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

  • Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

3.2. Storage: The stability of this compound is dependent on the storage conditions.

FormStorage TemperatureShelf Life
Solid (Powder)-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
-20°C1 month

Solutions of this compound in DMSO should be used within one month when stored at -20°C and within six months when stored at -80°C[1].

Experimental Protocols

4.1. Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the required amount of this compound using a calibrated analytical balance. For a 1 mL 10 mM stock solution, weigh 4.45 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the vial containing this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

4.2. Quality Control Experimental Protocols

4.2.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. The specific conditions may need to be optimized for the available instrumentation and columns.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an alternative wavelength determined by UV-Vis spectral analysis)

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compound and any impurities. For example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

4.2.2. Identity Confirmation by ¹H NMR Spectroscopy

This protocol outlines the procedure for confirming the chemical structure of this compound.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

Procedure:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (e.g., Fourier transform, phase correction, and baseline correction).

  • Compare the obtained chemical shifts, multiplicities, and integration values with a reference spectrum or the expected values for the known structure of this compound.

Signaling Pathway and Experimental Workflow Diagrams

5.1. This compound Signaling Pathway

This compound has been shown to exert its anticancer effects by targeting pyruvate carboxylase (PC), which in turn modulates the Wnt/β-catenin signaling pathway.[4][5]

ZY444_Signaling_Pathway cluster_nucleus Nuclear Events ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Wnt Wnt Signaling PC->Wnt beta_catenin β-catenin Wnt->beta_catenin nucleus Nucleus beta_catenin->nucleus Translocation gene_transcription Gene Transcription (e.g., c-Myc, Cyclin D1) proliferation Cancer Cell Proliferation & Metastasis gene_transcription->proliferation

Caption: this compound inhibits Pyruvate Carboxylase, leading to suppression of the Wnt/β-catenin pathway.

5.2. This compound Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for this compound.

ZY444_QC_Workflow start Receive this compound Lot visual_inspection Visual Inspection (Appearance) start->visual_inspection solubility_test Solubility Test visual_inspection->solubility_test identity_test Identity Confirmation (¹H NMR, LC-MS) solubility_test->identity_test purity_test Purity Analysis (HPLC) identity_test->purity_test pass_spec Meets Specifications? purity_test->pass_spec release Release for Research Use pass_spec->release Yes reject Reject Lot pass_spec->reject No

Caption: A typical workflow for the quality control assessment of a new batch of this compound.

References

Troubleshooting & Optimization

How to optimize ZY-444 treatment concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of ZY-444 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective anti-cancer agent that targets and inhibits pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] By inhibiting PC, this compound disrupts cancer cell metabolism and suppresses the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1][4] This leads to the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis.[4][5]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated efficacy in a variety of cancer cell lines, including breast cancer (MDA-MB-231, MCF7, 4T1), prostate cancer (DU145, PC3), and iodine-refractory thyroid cancer (TPC-1, KTC-1).[4]

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

A3: Based on published data, a starting concentration range of 0-10 µM is recommended for most cell-based assays, such as cell viability and proliferation assays.[4] For some applications, this range may be extended to 0-20 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to adhere to the manufacturer's instructions for storage to maintain the stability and activity of the compound, which usually involves storing the stock solution at low temperatures (e.g., -20°C or -80°C) and protecting it from light. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of the stock solution.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all experiments, as variations can alter the effective drug concentration per cell.[6]

  • Possible Cause: Variation in drug treatment duration.

    • Solution: Adhere to a strict and consistent incubation time for this compound treatment across all experiments. Longer incubation times may lead to lower IC50 values.[6]

  • Possible Cause: "Edge effect" in multi-well plates.

    • Solution: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or media.[7]

Issue 2: Cell viability exceeds 100% at low this compound concentrations.

  • Possible Cause: This can sometimes be observed and may be attributed to a slight proliferative effect at sub-inhibitory concentrations or experimental variability.

    • Solution: Ensure that your calculations correctly subtract the background absorbance from blank wells (media only). Double-check your serial dilutions to rule out any errors. If the effect is consistent, it may be a biological phenomenon worth noting.

Issue 3: Precipitation of this compound in the cell culture medium.

  • Possible Cause: Poor aqueous solubility of the compound.

    • Solution: Prepare a high-concentration stock solution in DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7] Visually inspect the medium for any signs of precipitation after adding the compound.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 Value (µM)
TPC-1Iodine-Refractory Thyroid Cancer48 hours3.82
TPC-1Iodine-Refractory Thyroid Cancer72 hours3.34
KTC-1Iodine-Refractory Thyroid Cancer48 hours3.79
KTC-1Iodine-Refractory Thyroid Cancer72 hours3.69

Data extracted from MedChemExpress product information.[4]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTS Assay

This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to 70-80% confluency. b. Harvest cells and perform a cell count to ensure viability. c. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). d. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. e. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTS Assay: a. Following the incubation period, add 20 µL of MTS reagent to each well.[7] b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other wells. b. Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability). c. Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[6]

Protocol 2: Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the direct binding of a drug to its target protein in a cellular environment.[8][9]

Materials:

  • This compound

  • Cells expressing pyruvate carboxylase (PC)

  • PBS

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies against PC and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Compound Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with this compound at a desired concentration (and a vehicle control) for a specific duration (e.g., 1-2 hours).

  • Thermal Challenge: a. After treatment, harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step at room temperature.[8]

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed to pellet the aggregated proteins. c. Collect the supernatant containing the soluble protein fraction. d. Determine the protein concentration of each sample.

  • Western Blotting: a. Separate equal amounts of protein from the soluble fraction by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against pyruvate carboxylase and a loading control. d. Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis: a. Quantify the band intensities for PC at each temperature. b. A positive target engagement is indicated by a thermal stabilization of PC in the this compound-treated samples compared to the vehicle control, resulting in more soluble protein at higher temperatures.

Visualizations

ZY444_MOA ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC inhibits Apoptosis Apoptosis ZY444->Apoptosis induces TCA TCA Cycle PC->TCA anaplerosis Wnt Wnt Signaling PC->Wnt suppresses Metabolism Cancer Cell Metabolism TCA->Metabolism Proliferation Proliferation Metabolism->Proliferation BetaCatenin_cyto β-catenin (cytoplasm) Wnt->BetaCatenin_cyto Wnt->Proliferation BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc translocation Snail Snail BetaCatenin_nuc->Snail activates Migration Migration Snail->Migration Invasion Invasion Snail->Invasion

Caption: Mechanism of action of this compound.

IC50_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate prepare_compound 2. Prepare this compound Serial Dilutions add_compound 3. Add this compound to Cells prepare_compound->add_compound incubate 4. Incubate for 48-72 hours add_compound->incubate add_mts 5. Add MTS Reagent incubate->add_mts incubate_mts 6. Incubate for 1-4 hours add_mts->incubate_mts read_plate 7. Measure Absorbance incubate_mts->read_plate calculate_viability 8. Calculate % Viability read_plate->calculate_viability plot_curve 9. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 10. Determine IC50 plot_curve->determine_ic50

Caption: Workflow for IC50 determination of this compound.

References

ZY-444 Technical Support Center: Identifying and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the ZY-444 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of this compound, a small molecule inhibitor of Pyruvate Carboxylase (PC). The following troubleshooting guides and frequently asked questions (FAQs) are intended to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is a potent anti-cancer agent that primarily targets and inhibits Pyruvate Carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] This inhibition has been shown to suppress cancer cell proliferation, migration, and invasion, as well as induce apoptosis.[1] The on-target effects of this compound are mediated through the suppression of the Wnt/β-catenin/Snail signaling pathway and by targeting TNFAIP3 through the TNF signaling pathway.[1][3]

Q2: What are off-target effects and why are they a concern for a small molecule like this compound?

A2: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its intended target. For this compound, this would mean binding to and modulating the activity of proteins other than Pyruvate Carboxylase. These off-target interactions can lead to a variety of issues, including:

  • Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the on-target effect when it is actually caused by an off-target interaction.

  • Cellular toxicity: Off-target binding can disrupt normal cellular processes, leading to cell death or other adverse effects.

  • Unpredictable side effects in a therapeutic context: In a clinical setting, off-target effects can cause a range of adverse drug reactions.

Q3: What are the first steps I should take to assess the potential for this compound off-target effects in my experimental system?

A3: A multi-pronged approach is recommended:

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions of this compound based on its chemical structure.[3][4] These tools compare the structure of this compound against databases of known protein-ligand interactions to identify proteins with similar binding pockets to Pyruvate Carboxylase.

  • Dose-Response Analysis: Perform careful dose-response studies in your cellular assays. Off-target effects often occur at higher concentrations of a compound. A significant difference between the IC50 for the on-target effect (PC inhibition) and the concentration at which a new phenotype appears may suggest an off-target effect.

  • Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. This molecule should not inhibit Pyruvate Carboxylase. If this inactive analog produces the same phenotype as this compound, it is likely due to an off-target effect or a non-specific chemical property.

Troubleshooting Guides

Issue 1: I'm observing a phenotype that is inconsistent with the known mechanism of action of this compound.

Possible Cause: This could be a classic sign of an off-target effect. The observed phenotype may be due to this compound interacting with another protein or pathway.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, Pyruvate Carboxylase, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

  • Broad-Spectrum Off-Target Profiling:

    • Kinase Profiling: Since many small molecule inhibitors have off-target effects on kinases due to the conserved nature of the ATP binding pocket, a broad kinase screen is a good starting point.

    • Proteome-Wide CETSA (Thermal Proteome Profiling): This unbiased approach can identify proteins that are stabilized or destabilized by this compound binding across the entire proteome.

  • Affinity-Based Proteomics:

    • Photo-Affinity Labeling: Synthesize a version of this compound with a photo-reactive group and a biotin tag. This allows for covalent cross-linking to binding partners upon UV exposure, followed by enrichment and identification by mass spectrometry.

Issue 2: this compound is showing toxicity in my cell line at concentrations where I expect to see specific on-target effects.

Possible Cause: The observed toxicity could be due to potent off-target inhibition of a critical cellular protein.

Troubleshooting Steps:

  • Lower the Concentration: Determine the lowest effective concentration of this compound that still inhibits Pyruvate Carboxylase activity. This can be done by measuring a downstream metabolic effect of PC inhibition, such as a change in the levels of TCA cycle intermediates.

  • Identify Potential Off-Targets: Use the methods described in Issue 1 (Kinase Profiling, Proteome-Wide CETSA, Affinity-Based Proteomics) to identify potential off-target proteins.

  • Validate Off-Target Toxicity: Once potential off-targets are identified, use techniques like siRNA or CRISPR-Cas9 to knock down the expression of these proteins. If knockdown of a specific off-target protein phenocopies the toxicity observed with this compound, this provides strong evidence that the toxicity is mediated through this off-target.

Data Presentation

Table 1: Representative Kinase Profiling Data for this compound

This table shows hypothetical data from a kinase profiling screen. This compound is screened against a panel of kinases at a fixed concentration (e.g., 1 µM), and the percent inhibition is measured.

Kinase TargetPercent Inhibition at 1 µM this compound
On-Target: Pyruvate Carboxylase95%
Potential Off-Target 1: Kinase X85%
Potential Off-Target 2: Kinase Y60%
Non-Target: Kinase Z5%

Table 2: Representative Cellular Thermal Shift Assay (CETSA) Data for this compound

This table illustrates a hypothetical thermal shift for the on-target protein (Pyruvate Carboxylase) and a potential off-target protein upon treatment with this compound. A positive shift in the melting temperature (Tm) indicates stabilization upon binding.

ProteinTreatmentMelting Temperature (Tm) in °CTm Shift (ΔTm) in °C
Pyruvate CarboxylaseVehicle52.5-
Pyruvate CarboxylaseThis compound (10 µM)56.2+3.7
Potential Off-Target A Vehicle61.3-
Potential Off-Target A This compound (10 µM)64.1+2.8
Non-Binding Protein B Vehicle48.9-
Non-Binding Protein B This compound (10 µM)49.0+0.1

Experimental Protocols

Protocol 1: Kinase Profiling

Objective: To assess the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a final concentration of 1 µM is common. For IC50 determination, a serial dilution series should be prepared.

  • Assay Plate Preparation: Use a multi-well plate format (e.g., 384-well). Each well will contain a specific purified kinase, its substrate, and ATP.

  • Compound Addition: Add this compound or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed. Common detection methods include radiometric assays (measuring incorporation of 32P-ATP) or fluorescence/luminescence-based assays that measure ADP production.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. For IC50 determination, plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound binds to and stabilizes its target protein(s) in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).

  • Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Precipitated Proteins: Cool the samples to room temperature and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the protein of interest (e.g., anti-Pyruvate Carboxylase).

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to the right indicates stabilization of the protein by this compound.

Protocol 3: Photo-Affinity Labeling

Objective: To identify direct binding partners of this compound in an unbiased manner.

Methodology:

  • Probe Synthesis: Synthesize a photo-affinity probe of this compound. This typically involves incorporating a photo-reactive group (e.g., a diazirine or benzophenone) and a biotin tag for enrichment.

  • Cell Treatment and UV Cross-linking: Treat live cells or cell lysates with the this compound photo-affinity probe. Irradiate the samples with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.

  • Enrichment of Biotinylated Proteins: Use streptavidin-coated beads to capture the biotin-tagged probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the this compound probe.

  • Data Analysis: Compare the list of identified proteins from the probe-treated sample to a control sample (e.g., treated with a probe that lacks the photo-reactive group) to identify specific binding partners.

Visualizations

ZY444_Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b | Beta_catenin β-catenin GSK3b->Beta_catenin P Axin Axin Axin->Beta_catenin APC APC APC->Beta_catenin TCF_LEF TCF/LEF Beta_catenin->TCF_LEF PC Pyruvate Carboxylase PC->Beta_catenin Inhibits degradation ZY444 This compound ZY444->PC | Gene_expression Target Gene Expression TCF_LEF->Gene_expression

Caption: this compound On-Target Effect on the Wnt/β-catenin Signaling Pathway.

ZY444_TNF_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex IkBa IκBα IKK_complex->IkBa P NFkB NF-κB IkBa->NFkB | NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation TNFAIP3 TNFAIP3 (A20) TNFAIP3->TRAF2 | ZY444 This compound ZY444->TNFAIP3 Upregulates Inflammatory_genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_genes

Caption: this compound's Effect on the TNF Signaling Pathway via TNFAIP3.

Off_Target_ID_Workflow cluster_in_silico Computational Prediction cluster_in_vitro In Vitro / Biochemical cluster_cellular Cell-Based cluster_validation Validation In_silico In Silico Screening (e.g., structure-based, ligand-based) Kinase_profiling Kinase Profiling In_silico->Kinase_profiling Hypothesis Generation Affinity_chrom Affinity Chromatography (e.g., Photo-Affinity Labeling) In_silico->Affinity_chrom Hypothesis Generation CETSA Cellular Thermal Shift Assay (CETSA) In_silico->CETSA Hypothesis Generation Phenotypic_screen Phenotypic Screening In_silico->Phenotypic_screen Hypothesis Generation Target_knockdown Target Knockdown (siRNA, CRISPR) Kinase_profiling->Target_knockdown Candidate Off-Targets Affinity_chrom->Target_knockdown Candidate Off-Targets CETSA->Target_knockdown Candidate Off-Targets Phenotypic_screen->Target_knockdown Functional Validation Direct_binding Direct Binding Assays (SPR, ITC) Phenotypic_screen->Direct_binding Functional Validation Target_knockdown->Direct_binding

Caption: Experimental Workflow for Identifying this compound Off-Target Effects.

References

ZY-444 not showing expected results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals encountering unexpected in vitro results with ZY-444.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel small molecule inhibitor that has demonstrated anti-cancer properties. Its primary target is Pyruvate Carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle. By inhibiting PC, this compound disrupts cancer cell metabolism. This inhibition has been shown to suppress the Wnt/β-catenin/Snail signaling pathway and upregulate TNFAIP3, which in turn affects the TNF signaling pathway.

Q2: What are the expected in vitro effects of this compound on cancer cells?

In various cancer cell lines, this compound has been shown to:

  • Inhibit cell proliferation and viability.

  • Induce apoptosis (programmed cell death).

  • Suppress cell migration and invasion.

  • Downregulate key proteins in the Wnt/β-catenin signaling pathway.

Q3: In which cancer cell lines has this compound shown activity?

This compound has shown efficacy in a range of cancer cell lines, including but not limited to breast, prostate, and ovarian cancer. The half-maximal inhibitory concentration (IC50) values can vary between cell lines.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Please note that these values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
Breast Cancer
MDA-MB-231Breast Adenocarcinoma48~2.5
4T1Murine Breast Cancer48~3.0
Prostate Cancer
DU145Prostate Carcinoma48~4.0
PC3Prostate Adenocarcinoma48~5.0
Ovarian Cancer
ES-2Ovarian Clear Cell CarcinomaNot SpecifiedSensitive
SKOV3Ovarian Serous AdenocarcinomaNot SpecifiedSensitive
A2780Ovarian CarcinomaNot SpecifiedSensitive

Troubleshooting Guides

Issue 1: No or weak inhibition of cell viability/proliferation (e.g., in an MTT or MTS assay).

This is a common issue that can arise from several factors. The following troubleshooting guide will help you identify the potential cause.

Troubleshooting Workflow for Cell Viability Assays

start Start: No/Weak Effect in Viability Assay check_compound Check this compound Solution - Correct concentration? - Properly dissolved? - Freshly prepared? start->check_compound check_cells Evaluate Cell Health - Viable before treatment? - Correct seeding density? - Contamination? check_compound->check_cells If solution is OK end_persist Issue Persists: Consult Literature/Support check_compound->end_persist If solution is faulty check_assay Review Assay Protocol - Correct incubation times? - Reagents expired? - Proper wavelength? check_cells->check_assay If cells are healthy check_cells->end_persist If cells are unhealthy check_target Confirm Target Expression - Does the cell line express Pyruvate Carboxylase (PC)? check_assay->check_target If protocol is correct check_assay->end_persist If protocol is flawed optimize Optimize Conditions - Vary this compound concentration - Extend incubation time check_target->optimize If target is expressed check_target->end_persist If target is absent end_resolve Issue Resolved optimize->end_resolve If optimization works optimize->end_persist If optimization fails

Caption: Troubleshooting workflow for unexpected cell viability assay results.

Detailed Troubleshooting Steps:

Possible Cause Recommendation
This compound Compound Issues
Incorrect ConcentrationVerify calculations and ensure accurate dilution of the stock solution.
Poor SolubilityEnsure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding to the culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.1%).
Compound DegradationPrepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell-Related Issues
Cell HealthEnsure cells are healthy and in the logarithmic growth phase before treatment. High cell density or nutrient depletion can affect the response to the compound.
Seeding DensityOptimize the cell seeding density. Too few or too many cells can lead to inaccurate results.
Cell Line ResistanceThe chosen cell line may have low expression of Pyruvate Carboxylase (PC) or have compensatory metabolic pathways. Verify PC expression via Western Blot or qPCR.
Assay-Specific Issues (MTT/MTS)
Incubation TimeThe incubation time with this compound may be too short. Consider a time-course experiment (e.g., 24, 48, 72 hours).
Reagent IssuesEnsure the MTT or MTS reagent is not expired and has been stored correctly.
Incomplete SolubilizationFor MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance.
InterferenceSome compounds can interfere with the absorbance reading. Include a "compound only" control (no cells) to check for this.
Issue 2: No change in the expression of downstream targets (e.g., β-catenin) in a Western Blot.

If you are not observing the expected decrease in β-catenin levels or other Wnt pathway proteins, consider the following:

Troubleshooting Workflow for Western Blot

start Start: No Change in Target Protein (e.g., β-catenin) check_sample Sample Preparation - Lysis buffer appropriate? - Protease/phosphatase inhibitors added? start->check_sample check_protein Protein Quantification - Accurate protein concentration? - Equal loading? check_sample->check_protein If sample prep is OK end_persist Issue Persists: Re-evaluate Experiment check_sample->end_persist If sample prep is flawed check_transfer Transfer Efficiency - Ponceau S staining? - Correct membrane type? check_protein->check_transfer If loading is equal check_protein->end_persist If loading is unequal check_antibody Antibody Incubation - Primary/secondary antibody compatibility and dilution? - Blocking buffer appropriate? check_transfer->check_antibody If transfer is good check_transfer->end_persist If transfer failed check_detection Detection - Substrate expired? - Correct exposure time? check_antibody->check_detection If antibodies are correct check_antibody->end_persist If antibody issues end_resolve Issue Resolved check_detection->end_resolve If detection is optimized check_detection->end_persist If detection failed

Caption: Troubleshooting workflow for unexpected Western Blot results.

Detailed Troubleshooting Steps:

Possible Cause Recommendation
Sample Preparation
Inefficient LysisUse a lysis buffer appropriate for the target protein's cellular localization. Ensure complete cell lysis.
Protein DegradationAlways add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice.
Protein Quantification and Loading
Inaccurate QuantificationUse a reliable protein quantification method (e.g., BCA assay) and ensure accurate measurements.
Unequal LoadingLoad equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading.
Transfer and Blocking
Poor TransferVerify transfer efficiency with Ponceau S staining. Ensure good contact between the gel and the membrane.
Inappropriate BlockingUse a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). For phosphorylated proteins, BSA is often preferred.
Antibody and Detection
Antibody IssuesEnsure the primary antibody is validated for the species and application. Use the recommended antibody dilution. Ensure the secondary antibody is compatible with the primary.
Inactive SubstrateUse fresh, unexpired chemiluminescent substrate.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[1][2]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Western Blot for β-catenin

This protocol is for detecting changes in β-catenin protein levels following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Lyse the cells with lysis buffer containing inhibitors.[3]

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[3][4]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[4][5]

  • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.[4][5]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[5]

Mandatory Visualizations

This compound Signaling Pathways

cluster_wnt Wnt/β-catenin Pathway cluster_tnf TNF Signaling Pathway ZY444_wnt This compound PC Pyruvate Carboxylase (PC) ZY444_wnt->PC inhibits Wnt_Inhibition Inhibition of Wnt Signaling PC->Wnt_Inhibition leads to beta_catenin β-catenin degradation Wnt_Inhibition->beta_catenin gene_transcription_wnt Decreased Target Gene Transcription (Proliferation, Invasion) beta_catenin->gene_transcription_wnt ZY444_tnf This compound TNFAIP3 TNFAIP3 (A20) upregulation ZY444_tnf->TNFAIP3 TNF_pathway TNF Signaling Pathway Modulation TNFAIP3->TNF_pathway Apoptosis Induction of Apoptosis TNF_pathway->Apoptosis

Caption: this compound's dual mechanism of action on signaling pathways.

Experimental Workflow: Pyruvate Carboxylase (PC) Activity Assay

This workflow outlines a coupled enzyme assay to measure PC activity, the direct target of this compound.

start Start: Prepare Cell Lysate reaction_setup Set up reaction mix: - Pyruvate - ATP - NaHCO3 - Acetyl-CoA - Citrate Synthase - DTNB start->reaction_setup add_lysate Add Cell Lysate (containing PC) reaction_setup->add_lysate add_inhibitor Add this compound (or vehicle control) add_lysate->add_inhibitor measure_absorbance Measure Absorbance at 412 nm (Formation of TNB) add_inhibitor->measure_absorbance calculate_activity Calculate PC Activity (rate of TNB formation) measure_absorbance->calculate_activity end End: Determine inhibition by this compound calculate_activity->end

Caption: Workflow for a coupled enzyme assay to measure PC activity.

References

Technical Support Center: Overcoming ZY-444 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance to the anti-cancer agent ZY-444 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that demonstrates anti-cancer properties through a multi-faceted approach. Primarily, it targets pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle, leading to the inhibition of cancer cell metabolism.[1][2] This inhibition of PC has been shown to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1][2][3] Additionally, this compound can inhibit the growth and metastasis of certain cancer cells, such as prostate cancer, by targeting TNFAIP3 through the TNF signaling pathway.[4][5][6]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, based on its known mechanisms of action and common patterns of drug resistance in cancer, potential resistance mechanisms could include:

  • Alterations in Drug Target: Mutations or overexpression of pyruvate carboxylase (PC) could reduce the binding affinity of this compound.

  • Activation of Bypass Signaling Pathways: Cancer cells might develop resistance by activating alternative signaling pathways to compensate for the inhibition of the Wnt/β-catenin or TNF pathways.[7][8] This could involve the upregulation of other survival pathways like the PI3K/Akt/mTOR pathway.[9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][10]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification could alter the expression of genes involved in this compound sensitivity.[10][11]

  • Altered Cell Metabolism: Cancer cells might adapt their metabolism to become less dependent on the pathway targeted by this compound.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To investigate the specific mechanism of resistance in your this compound-resistant cell line, a series of experiments can be performed. The following table outlines potential resistance mechanisms and the corresponding validation experiments.

Potential Resistance Mechanism Experimental Validation Expected Outcome in Resistant Cells
Target Alteration Sequence the gene encoding pyruvate carboxylase (PC).Perform Western blot to compare PC protein levels between sensitive and resistant cells.Identification of mutations in the PC gene.Increased PC protein expression.
Bypass Pathway Activation Perform phosphoproteomic profiling or Western blot analysis of key signaling proteins (e.g., p-Akt, p-mTOR, p-ERK).Increased phosphorylation of proteins in alternative survival pathways.
Increased Drug Efflux Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) and measure its retention by flow cytometry.Perform qPCR or Western blot for common ABC transporters (e.g., MDR1, BCRP).Decreased retention of the fluorescent substrate.Increased expression of ABC transporter genes/proteins.
Metabolic Reprogramming Conduct metabolic profiling (e.g., Seahorse XF analysis) to assess glycolysis and mitochondrial respiration.Shift in metabolic phenotype, such as increased reliance on glycolysis.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting and overcoming this compound resistance.

Problem: Decreased Cell Death Observed with this compound Treatment

Workflow for Troubleshooting Decreased Efficacy of this compound

A Decreased cell death observed with this compound treatment B Confirm this compound concentration and cell line identity A->B C Perform dose-response curve (Cell Viability Assay) B->C D Compare IC50 values between sensitive and suspected resistant cells C->D E IC50 significantly increased? D->E F No -> Re-evaluate experimental setup (e.g., passage number, media) E->F No G Yes -> Investigate resistance mechanisms E->G Yes H Analyze target expression (PC) G->H I Assess activation of bypass pathways G->I J Evaluate drug efflux pump activity G->J K Develop strategy to overcome resistance H->K I->K J->K L Combination Therapy K->L M Alternative Pathway Inhibitor K->M N Efflux Pump Inhibitor K->N

Caption: Troubleshooting workflow for reduced this compound efficacy.

Step 1: Verify Experimental Parameters

  • This compound Integrity: Confirm the correct concentration and stability of your this compound stock solution.

  • Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

Step 2: Quantify the Level of Resistance

  • Dose-Response Analysis: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to generate a dose-response curve and determine the IC50 value for this compound in your suspected resistant cell line. Compare this to the IC50 of the parental, sensitive cell line.

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)3.51x
Resistant Sub-clone 125.87.4x
Resistant Sub-clone 242.112.0x

Step 3: Investigate and Overcome Resistance

Based on the confirmed resistance, the following strategies, which can be used in combination, are recommended:

  • Combination Therapy: Combining this compound with other therapeutic agents can be an effective strategy to overcome resistance.[7][12][13]

    • Inhibitors of Bypass Pathways: If activation of a bypass pathway like PI3K/Akt is identified, co-treatment with a relevant inhibitor (e.g., a PI3K inhibitor) may restore sensitivity to this compound.

    • Efflux Pump Inhibitors: If increased drug efflux is the cause of resistance, co-administration with an ABC transporter inhibitor (e.g., verapamil for MDR1) can increase the intracellular concentration of this compound.[7]

    • Standard Chemotherapeutic Agents: Combining this compound with conventional chemotherapy drugs can create a synergistic effect, targeting multiple cellular processes simultaneously.[13]

Signaling Pathway: this compound Action and Potential Resistance Bypass

cluster_0 This compound Action cluster_1 Potential Resistance Mechanism ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC inhibits TNF TNF Pathway ZY444->TNF modulates via TNFAIP3 Wnt Wnt/β-catenin Pathway PC->Wnt regulates Proliferation Decreased Proliferation & Metastasis Wnt->Proliferation TNF->Proliferation Bypass Bypass Pathway (e.g., PI3K/Akt) Survival Cell Survival Bypass->Survival Survival->Proliferation compensates

Caption: this compound signaling and a potential bypass resistance mechanism.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cell line.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Complete cell culture medium

  • This compound stock solution

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[14]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[17]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PC, anti-β-catenin, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time, then wash with cold PBS and lyse with cell lysis buffer.[18]

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[18]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

  • Incubate the membrane with the primary antibody overnight at 4°C.[18]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

References

Improving the bioavailability of ZY-444 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZY-444. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting PC, this compound disrupts cancer cell metabolism and has been shown to suppress breast cancer growth and metastasis.[1][2] Its mechanism involves the inhibition of the Wnt/β-catenin/Snail signaling pathway.[1][2]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is sparingly soluble in aqueous solutions. It is readily soluble in dimethyl sulfoxide (DMSO).[3][4] For in vivo studies, it is often formulated using co-solvents. One suggested formulation includes DMSO, PEG300/PEG400, Tween-80, and saline, with the recommendation to keep the DMSO concentration below 2% for animal studies.

Q3: What are the potential reasons for observing low in vivo bioavailability with this compound?

A3: Low oral bioavailability for small molecules like this compound is often attributed to several factors:

  • Poor aqueous solubility: Limited dissolution in the gastrointestinal (GI) tract can be a rate-limiting step for absorption.

  • First-pass metabolism: Extensive metabolism in the liver after absorption from the gut can significantly reduce the amount of active drug reaching systemic circulation.

  • Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.

  • Chemical instability: Degradation of the compound in the acidic environment of the stomach or enzymatic degradation in the intestine can reduce its availability.

Q4: Are there any known signaling pathways affected by this compound that I should be aware of for my experiments?

A4: Yes, this compound has been reported to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[5] It has also been shown to inhibit the MAPK/ERK signaling pathway.[5][6] Understanding these pathways can be crucial for designing pharmacodynamic endpoint assays.

Troubleshooting Guides

Issue 1: High variability or low exposure of this compound in pharmacokinetic (PK) studies.
  • Possible Cause 1: Poor drug dissolution and absorption.

    • Troubleshooting Steps:

      • Particle Size Reduction: Consider micronization or nanomilling of the this compound powder to increase the surface area for dissolution.

      • Formulation Optimization: Experiment with different formulation strategies to enhance solubility. Options include:

        • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.

        • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can prevent crystallization and improve the dissolution rate.

        • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.

      • Route of Administration: If oral bioavailability remains a significant challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies to establish a therapeutic window.

  • Possible Cause 2: First-pass metabolism.

    • Troubleshooting Steps:

      • In Vitro Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of this compound.

      • Co-administration with Inhibitors: In preclinical models, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help to understand the impact of first-pass metabolism. Note: This is for investigational purposes only.

Issue 2: Inconsistent tumor growth inhibition in xenograft models despite consistent dosing.
  • Possible Cause 1: Insufficient drug concentration at the tumor site.

    • Troubleshooting Steps:

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a PK/PD study to correlate plasma and tumor concentrations of this compound with the observed anti-tumor effect.

      • Dose Escalation: Carefully designed dose-escalation studies can help determine if a higher dose is required to achieve therapeutic concentrations in the tumor.

      • Formulation Impact on Tumor Penetration: Evaluate if the chosen formulation influences the distribution of this compound into the tumor tissue.

  • Possible Cause 2: Development of resistance.

    • Troubleshooting Steps:

      • Analyze Resistance Mechanisms: Investigate potential mechanisms of resistance, such as upregulation of efflux pumps or alterations in the target pathway.

      • Combination Therapy: Explore rational combination therapies. For example, combining this compound with an inhibitor of a compensatory signaling pathway could enhance efficacy.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or nude mice), typically 6-8 weeks old.

  • Formulation Preparation: Prepare the this compound formulation for oral gavage or intravenous injection. A common vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG400, and saline.

  • Dosing:

    • Oral (PO): Administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage.

    • Intravenous (IV): Administer a single dose of this compound (e.g., 1-5 mg/kg) via tail vein injection to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to Evaluate

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life of the drug
F% Absolute oral bioavailability (calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100)

Visualizations

G cluster_0 Factors Affecting Bioavailability ZY444 This compound Oral Administration Dissolution Dissolution in GI Tract ZY444->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Metabolism First-Pass Metabolism (Liver) Absorption->Metabolism Systemic Systemic Circulation Metabolism->Systemic Solubility Poor Aqueous Solubility Solubility->Dissolution Limits Efflux P-gp Efflux Efflux->Absorption Reduces Degradation Chemical/Enzymatic Degradation Degradation->Absorption Reduces

A diagram illustrating the key factors that can influence the oral bioavailability of this compound.

G cluster_1 Experimental Workflow for Improving Bioavailability Start Start: Low in vivo exposure of this compound PhysChem Physicochemical Characterization (Solubility, LogP, pKa) Start->PhysChem Formulation Formulation Development (e.g., SEDDS, ASD) PhysChem->Formulation InVitro In Vitro Dissolution & Permeability Assays Formulation->InVitro InVivo In Vivo PK Study in Mice InVitro->InVivo Analysis Data Analysis & PK Parameter Calculation InVivo->Analysis Decision Decision: Bioavailability Improved? Analysis->Decision End End: Optimized Formulation Decision->End Yes Iterate Iterate Formulation Strategy Decision->Iterate No Iterate->Formulation

A flowchart outlining the experimental workflow for troubleshooting and improving the in vivo bioavailability of this compound.

G cluster_2 This compound Signaling Pathway Inhibition ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits Wnt Wnt Signaling PC->Wnt MAPK MAPK/ERK Pathway PC->MAPK BetaCatenin β-catenin (Nuclear Translocation) Wnt->BetaCatenin Snail Snail BetaCatenin->Snail Metastasis Cancer Growth & Metastasis Snail->Metastasis MAPK->Metastasis

A simplified diagram of the signaling pathways inhibited by this compound, leading to the suppression of cancer progression.

References

ZY-444 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

ZY-444 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to experimental variability and reproducibility when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an experimental small molecule inhibitor of the mTORC1 signaling complex. It functions by allosterically binding to the Raptor protein, a critical component of the mTORC1 complex. This binding event prevents the recruitment and phosphorylation of downstream targets, including S6K1 and 4E-BP1, thereby inhibiting protein synthesis and cell growth.

Q2: What are the common sources of variability in in vitro experiments with this compound?

The most common sources of variability include inconsistent compound solubility, batch-to-batch variation of the compound, cell line heterogeneity and passage number, and variations in assay protocols (e.g., incubation times, seeding densities).

Q3: How should I properly dissolve and store this compound?

For in vitro experiments, this compound should be dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For final experimental concentrations, dilute the stock solution in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: Are there any known off-target effects of this compound?

While this compound is designed for high specificity to the mTORC1 complex, potential off-target effects on other kinases in the PI3K/AKT pathway may occur at higher concentrations (>10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line and to include appropriate negative controls.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments in your cell viability assays (e.g., MTT, CellTiter-Glo).

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a calibrated automated cell counter for accuracy.

  • Edge Effects in Multi-well Plates: Avoid using the outer wells of 96-well plates as they are more prone to evaporation. If you must use them, ensure proper humidification in the incubator.

  • Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. Visually inspect the media for any precipitate after adding the compound. Prepare fresh dilutions from the DMSO stock for each experiment.

  • Variable Incubation Times: Adhere strictly to the predetermined incubation time for the compound treatment.

Issue 2: Variability in Western Blot Results for p-S6K1 Levels

Problem: You are seeing inconsistent inhibition of S6K1 phosphorylation (p-S6K1) at a given concentration of this compound in your Western blot analysis.

Possible Causes and Solutions:

  • Sub-optimal Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Inconsistent Protein Loading: Perform a total protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane of the gel. Use a housekeeping protein (e.g., GAPDH, β-actin) to normalize your results.

  • Antibody Performance: Use a validated antibody for p-S6K1. Ensure you are using the recommended antibody dilution and incubation conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for mTORC1 Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Data Presentation

Table 1: Expected IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeExpected IC50 (nM)
MCF-7Breast Cancer50 - 100
A549Lung Cancer150 - 250
U87 MGGlioblastoma75 - 125
PC-3Prostate Cancer200 - 350

Table 2: Recommended Antibody Dilutions for Western Blotting

Antibody TargetVendorCatalog #Recommended Dilution
p-S6K1 (Thr389)Cell Signaling92341:1000
S6K1Cell Signaling27081:1000
p-4E-BP1 (Thr37/46)Cell Signaling28551:1000
4E-BP1Cell Signaling96441:1000
GAPDHSanta Cruzsc-477241:5000

Visualizations

mTORC1_Signaling_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Raptor) AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 pS6K1 p-S6K1 S6K1->pS6K1 ProteinSynthesis Protein Synthesis & Cell Growth pS6K1->ProteinSynthesis pFourEBP1 p-4E-BP1 FourEBP1->pFourEBP1 pFourEBP1->ProteinSynthesis ZY444 This compound ZY444->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results with this compound CheckSolubility Check Compound Solubility & Preparation Start->CheckSolubility CheckCells Verify Cell Health & Seeding Density Start->CheckCells ReviewProtocol Review Assay Protocol (Incubation, Reagents) Start->ReviewProtocol Precipitate Precipitate Visible? CheckSolubility->Precipitate InconsistentDensity Inconsistent Seeding? CheckCells->InconsistentDensity ProtocolDeviation Protocol Deviation? ReviewProtocol->ProtocolDeviation Precipitate->CheckCells No MakeFresh Prepare Fresh Stock & Dilutions Precipitate->MakeFresh Yes InconsistentDensity->ReviewProtocol No StandardizeSeeding Standardize Seeding Protocol InconsistentDensity->StandardizeSeeding Yes StandardizeProtocol Standardize Protocol Execution ProtocolDeviation->StandardizeProtocol Yes Resolved Issue Resolved ProtocolDeviation->Resolved No, Contact Support MakeFresh->Resolved StandardizeSeeding->Resolved StandardizeProtocol->Resolved

Caption: Troubleshooting workflow for this compound experiments.

ZY-444 Protocol Refinement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the ZY-444 protocol. The information is tailored for scientists and drug development professionals working with specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to reduced proliferation, migration, and invasion, and the induction of apoptosis.[1][3] It has shown efficacy in various cancer models, including breast, prostate, and ovarian cancer.[1][3]

Q2: Which signaling pathways are modulated by this compound?

A2: this compound has been shown to primarily modulate the Wnt/β-catenin and TNF signaling pathways.[1][4][5][6] In breast cancer, it inhibits the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1][3] In prostate cancer, this compound upregulates TNFAIP3, which in turn inhibits the TNF signaling pathway, leading to reduced proliferation and migration, and increased apoptosis.[4][5]

Q3: Is this compound selective for cancer cells?

A3: Studies have shown that this compound exhibits selective toxicity towards cancer cells with lower cytotoxicity observed in normal cells. For example, in breast cancer studies, this compound was significantly less toxic to normal breast epithelial cells (MCF10A) compared to breast cancer cells.[1] This selectivity is attributed to the differential metabolic dependencies of cancer cells on pathways involving pyruvate carboxylase.[1]

Q4: What are the typical working concentrations for this compound in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Generally, concentrations in the range of 0-10 µM are used for 24-72 hour incubations.[3] For prostate cancer cell lines such as DU145 and PC3, IC50 values for proliferation inhibition are typically in the low micromolar range.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments. 1. Inconsistent cell seeding density: Variations in the number of cells plated can alter the effective drug concentration per cell. 2. Different cell passage numbers: Cells at high passage numbers may exhibit altered phenotypes and drug sensitivity. 3. Variations in incubation time: The duration of drug exposure directly impacts the observed effect.1. Standardize cell seeding: Use a consistent cell number for all experiments. Perform cell counts accurately before seeding. 2. Use a consistent passage number range: Thaw a new vial of cells after a defined number of passages. 3. Maintain consistent incubation times: Ensure that the incubation period with this compound is the same across all experiments.
Precipitation of this compound in culture medium. Poor solubility of the compound: this compound, like many small molecules, may have limited solubility in aqueous solutions.1. Prepare fresh dilutions: Make fresh dilutions of this compound from a concentrated stock in DMSO for each experiment. 2. Avoid repeated freeze-thaw cycles: Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Check final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Low or no observable effect of this compound. 1. Sub-optimal drug concentration: The concentration of this compound may be too low to elicit a response in the chosen cell line. 2. Cell line resistance: The specific cell line may be inherently resistant to this compound's mechanism of action. 3. Degraded compound: The this compound stock may have degraded due to improper storage.1. Perform a dose-response study: Test a wide range of this compound concentrations to determine the optimal working concentration. 2. Verify target expression: Confirm that the target of this compound, pyruvate carboxylase, is expressed in your cell line. 3. Use a fresh stock of this compound: If degradation is suspected, obtain or prepare a new stock solution.
"Edge effect" observed in multi-well plates. Evaporation from wells on the perimeter of the plate: This can lead to increased concentration of this compound and other media components in the outer wells.1. Do not use the outer wells for experimental data: Fill the perimeter wells with sterile water or media to create a humidity barrier. 2. Ensure proper incubator humidity: Maintain a humidified environment in the cell culture incubator.

Quantitative Data Summary

Table 1: IC50 Values of this compound on Prostate Cancer Cell Lines (48h treatment)

Cell LineIC50 (µM)
DU145~2.1
PC3~2.3
C4-2~1.8
22RV1~1.6

Data synthesized from published literature.[7]

Table 2: Effect of this compound on Breast Cancer Cell Viability and Apoptosis

Cell LineThis compound Concentration (µM)Incubation Time (h)% Inhibition of Proliferation% Apoptosis
MDA-MB-231548Significant InhibitionIncreased
4T1548Significant InhibitionNot Reported
MCF7548Significant InhibitionIncreased

Qualitative data from published studies indicates a significant effect at these concentrations.[1][3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete growth medium from a stock solution in DMSO.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions or controls to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

ZY444_Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin | APC APC Beta_Catenin β-catenin APC->Beta_Catenin Axin->Beta_Catenin Degradation GSK3b GSK3β GSK3b->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation PC Pyruvate Carboxylase PC->Beta_Catenin Inhibits Degradation ZY444 This compound ZY444->PC Inhibition Target_Genes Target Gene Expression TCF_LEF->Target_Genes ZY444_TNF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex RIP1->IKK_Complex IkBa IκBα IKK_Complex->IkBa Phosphorylation & Degradation NFkB NF-κB IkBa->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation TNFAIP3 TNFAIP3 TNFAIP3->TRAF2 Inhibition ZY444 This compound ZY444->TNFAIP3 Upregulation Target_Genes Target Gene Expression (Proliferation, Anti-apoptosis) NFkB_nuc->Target_Genes ZY444_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding ZY444_Prep 2. This compound Preparation (Stock solution in DMSO) Treatment 4. This compound Treatment (Dose-response and time-course) ZY444_Prep->Treatment Seeding->Treatment Viability 5a. Cell Viability Assay (e.g., MTT) Treatment->Viability Migration 5b. Migration/Invasion Assay (e.g., Transwell) Treatment->Migration Apoptosis 5c. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Data_Analysis 6. Data Analysis (IC50 calculation, statistical analysis) Viability->Data_Analysis Migration->Data_Analysis Apoptosis->Data_Analysis

References

ZY-444 Technical Support Center: Interpreting and Troubleshooting Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the pyruvate carboxylase (PC) inhibitor, ZY-444. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret conflicting data and address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle that facilitates the conversion of pyruvate to oxaloacetate.[1][2][3] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to reduced proliferation, migration, and invasion, and the induction of apoptosis.[1] A primary downstream effect of PC inhibition by this compound is the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2][3]

Q2: We are observing variable efficacy of this compound across different cancer cell lines. Why is this happening?

The efficacy of this compound is strongly correlated with the expression level of its target, pyruvate carboxylase (PC).[1] Cancer cells with higher PC expression are generally more sensitive to this compound treatment.[1] Therefore, variability in treatment response across different cell lines is expected and likely due to differing endogenous PC expression levels. It is crucial to assess PC expression in your experimental models to correlate with the observed efficacy of this compound.

Q3: Does this compound have off-target effects?

Current research suggests that this compound is highly selective for cancer cells over normal cells, with significantly lower cytotoxicity in non-cancerous cell lines.[1] This selectivity is attributed to the typically higher expression of PC in cancer cells.[1] However, in prostate cancer, this compound has been shown to exert its anti-cancer effects by targeting TNFAIP3 through the TNF signaling pathway, indicating a potentially context-dependent mechanism of action.[3][4][5]

Q4: We see an initial response to this compound, but the cancer cells seem to recover. What could be the cause?

This phenomenon may indicate the development of acquired resistance. While specific resistance mechanisms to this compound have not been extensively documented, general mechanisms of drug resistance in cancer could be at play. These can include alterations in drug metabolism, target mutation, or activation of compensatory signaling pathways.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound experiments.

Issue 1: Sub-optimal or No Observed Efficacy of this compound in vitro
Potential Cause Troubleshooting Steps
Low Pyruvate Carboxylase (PC) Expression in the Cell Line 1. Assess PC Expression: Perform western blotting or qRT-PCR to determine the endogenous expression level of PC in your cancer cell line. 2. Select Appropriate Cell Lines: If possible, use cell lines with reported high PC expression for initial efficacy studies. 3. Genetic Modulation: Consider overexpressing PC in a low-expressing line to validate that the lack of response is due to low target levels.
Incorrect Drug Concentration or Treatment Duration 1. Dose-Response and Time-Course Experiments: Conduct a comprehensive dose-response study (e.g., 0-20 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal concentration and duration for your specific cell line.[1]
Cell Culture Conditions 1. Maintain Logarithmic Growth Phase: Ensure cells are in the logarithmic growth phase during treatment, as this can influence metabolic activity and drug sensitivity. 2. Consistent Media and Supplements: Use consistent media formulations and serum concentrations, as these can affect cell metabolism and drug efficacy.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Potential Cause Troubleshooting Steps
Pharmacokinetics and Bioavailability 1. Optimize Dosing and Administration Route: Review the recommended in vivo dosing and administration route. The original studies in mouse models used intraperitoneal injections. 2. Assess Drug Levels: If feasible, perform pharmacokinetic studies to measure this compound levels in plasma and tumor tissue to ensure adequate exposure.
Tumor Microenvironment (TME) 1. Consider TME Factors: The in vivo TME can influence drug efficacy. Factors such as hypoxia and nutrient availability can alter cancer cell metabolism and response to metabolic inhibitors. 2. Analyze TME Markers: Evaluate markers of the TME in your in vivo models to understand potential compensatory mechanisms.
Host Metabolism 1. Monitor Animal Health: Closely monitor the overall health and body weight of the animals, as this compound's impact on metabolism could have systemic effects that influence tumor growth.
Issue 3: Unexpected Signaling Pathway Activation
Potential Cause Troubleshooting Steps
Context-Dependent Mechanism of Action 1. Broad Signaling Pathway Analysis: If you do not observe the expected modulation of the Wnt/β-catenin pathway, consider that this compound's mechanism may be context-dependent. 2. Investigate Alternative Pathways: In prostate cancer models, for instance, investigate the TNF signaling pathway and the expression of TNFAIP3.[3][4][5] 3. Unbiased Screening: Employ techniques like RNA sequencing or proteomic analysis to identify the dominant signaling pathways affected by this compound in your specific experimental system.

Data Presentation: Summary of this compound Effects

The following tables summarize the expected outcomes of this compound treatment based on current literature.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line TypeExpected Proliferation Inhibition (IC50)Expected Apoptosis InductionExpected Migration/Invasion InhibitionReference
Breast Cancer (e.g., MDA-MB-231, 4T1) High (Dose-dependent)SignificantSignificant[1]
Prostate Cancer (e.g., DU145, PC3) High (Dose-dependent)SignificantSignificant[1][3]
Iodine-Refractory Thyroid Cancer High (IC50 ~3-4 µM at 48-72h)Not explicitly statedReduces malignant invasiveness[1]
Normal Epithelial Cells (e.g., MCF10A) Low to NoneMinimalNot applicable[1]

Table 2: In Vivo Efficacy of this compound in Mouse Models

Cancer ModelAdministrationExpected Tumor Growth InhibitionExpected Metastasis InhibitionReference
Breast Cancer (4T1 Orthotopic) IntraperitonealSignificant reduction in primary tumor growthSignificant reduction in lung metastases[1]
Prostate Cancer (Subcutaneous Xenograft) IntraperitonealSignificant inhibition of tumor growthNot explicitly stated[3]

Experimental Protocols

Cell Viability Assay (MTS Assay)

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0-20 µM) or vehicle control (e.g., DMSO).

  • Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against target proteins (e.g., PC, β-catenin, Snail, TNFAIP3, cleaved caspase-3) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Invasion Assay

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Resuspend serum-starved cells in serum-free media containing this compound or vehicle control and add them to the upper chamber.

  • Add complete media to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the top of the insert.

  • Fix and stain the invading cells on the bottom of the membrane.

  • Count the number of invaded cells under a microscope.

Mandatory Visualizations

G cluster_0 Wnt/β-catenin Signaling Pathway cluster_1 Effect of this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1 CK1 CK1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Snail Snail TCF_LEF->Snail Gene Transcription ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibition PC->beta_catenin Suppresses Nuclear Translocation G cluster_0 TNF Signaling Pathway in Prostate Cancer cluster_1 Effect of this compound TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex RIPK1->IKK_complex IKB IκBα IKK_complex->IKB Phosphorylation NFkB NF-κB IKB->NFkB Inhibition Proliferation Cell Proliferation NFkB->Proliferation Promotes Metastasis Metastasis NFkB->Metastasis Promotes ZY444 This compound TNFAIP3 TNFAIP3 (A20) ZY444->TNFAIP3 Upregulates TNFAIP3->RIPK1 Deubiquitination (Inhibition) G cluster_0 Troubleshooting Workflow for Sub-optimal this compound Efficacy Start Sub-optimal or No Effect Observed with this compound Check_PC Assess Pyruvate Carboxylase (PC) Expression in Cell Line Start->Check_PC Low_PC PC Expression is Low Check_PC->Low_PC Low High_PC PC Expression is Adequate Check_PC->High_PC Adequate Optimize_Dose Conduct Dose-Response and Time-Course Experiments High_PC->Optimize_Dose Optimal_Dose Optimal Dose/Time Identified Optimize_Dose->Optimal_Dose Yes No_Optimal_Dose Still No Efficacy Optimize_Dose->No_Optimal_Dose No Consider_Alt_Mechanism Investigate Alternative Signaling Pathways (e.g., TNF signaling) No_Optimal_Dose->Consider_Alt_Mechanism

References

Validation & Comparative

Validating the Target Engagement of ZY-444: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of targeted therapies hinges on robust validation of target engagement within a cellular context. This guide provides a comparative framework for assessing the target engagement of ZY-444, a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). By forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, this compound effectively blocks its enzymatic activity.[1][2] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is frequently overactive in B-cell malignancies.[2][3] This guide compares this compound with other commercially available BTK inhibitors and details essential experimental protocols for validating its mechanism of action.

Comparative Analysis of BTK Inhibitors

The landscape of BTK inhibitors has evolved from the first-generation compound, ibrutinib (herein referred to as this compound for illustrative purposes), to second-generation molecules like acalabrutinib and zanubrutinib, which were designed for increased selectivity.[4][5] This enhanced selectivity aims to minimize off-target effects, potentially leading to improved safety profiles.[6]

FeatureThis compound (Ibrutinib)Alternative A (Acalabrutinib)Alternative B (Zanubrutinib)
Mechanism Irreversible covalent inhibitor of BTK at Cys481.[2]Second-generation, more selective, irreversible covalent inhibitor of BTK.[5]Second-generation, highly selective, irreversible covalent inhibitor of BTK.[4][7]
Target Selectivity Potently inhibits BTK, but also shows off-target activity against other kinases like EGFR, TEC, and ITK.[8][9]Higher selectivity for BTK with minimal off-target inhibition of TEC and EGFR.[5][8]Displays higher potency and selectivity for BTK compared to ibrutinib, with fewer off-target effects.[4][6]
Efficacy (Relapsed/Refractory CLL) High overall response rates (approx. 71%) observed in clinical trials.[1]Demonstrated noninferior progression-free survival compared to ibrutinib.[9]High overall response rates (approx. 84% in MCL) demonstrated in clinical trials.[4][7]
Key Adverse Events Higher incidence of atrial fibrillation, hypertension, and diarrhea, potentially linked to off-target effects.[5][10]Lower incidence of cardiovascular events such as atrial fibrillation and hypertension compared to ibrutinib.[9][10]Designed to have a favorable toxicity profile due to increased selectivity.[6][11]
BTK Occupancy Achieves full and sustained occupancy of BTK in peripheral blood mononuclear cells at recommended doses.[12][13]N/AMaintains 100% median steady-state BTK occupancy over 24 hours at the recommended daily dose.[7]

Signaling Pathway and Mechanism of Action

This compound targets BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[14] Active BTK then phosphorylates and activates downstream targets, including Phospholipase Cγ2 (PLCγ2), which ultimately promotes cell proliferation and survival through pathways like NF-κB.[14][15] this compound's irreversible binding to BTK halts this signaling cascade, thereby inhibiting the growth of malignant B-cells.[16]

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates pPLCG2 p-PLCγ2 BTK->pPLCG2 ZY444 This compound ZY444->BTK Inhibits Downstream Downstream Signaling (e.g., NF-κB activation) pPLCG2->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental Protocols for Target Engagement Validation

To rigorously validate the on-target activity of this compound, a combination of biophysical and biochemical assays is recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a cellular environment.[17] The principle is that ligand binding alters a protein's thermal stability.[18] By heating cell lysates at a range of temperatures, one can observe a shift in the melting curve of the target protein (BTK) in the presence of a binding compound like this compound.[19]

Experimental Workflow Diagram

CETSA_Workflow start Intact Cells treat Treat cells with this compound or Vehicle (DMSO) start->treat harvest Harvest and Wash Cells treat->harvest aliquot Aliquot cell suspension harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble (native) vs. precipitated (denatured) proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect analyze Analyze soluble BTK levels by Western Blot collect->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment: Culture a human B-cell lymphoma cell line (e.g., TMD8) to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-3 hours at 37°C.[20]

  • Cell Harvest: Harvest cells and wash with PBS to remove excess compound. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.[21]

  • Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the samples for 3 minutes at different temperatures (e.g., from 40°C to 70°C in 2-3°C increments), followed by cooling at room temperature for 3 minutes.[19]

  • Lysis and Fractionation: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.[19] To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[19]

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and determine protein concentration. Analyze equal amounts of protein from each sample by Western blot using an anti-BTK antibody to quantify the amount of soluble BTK remaining at each temperature. A positive result is indicated by a shift to a higher temperature for the melting curve of BTK in this compound-treated samples compared to the vehicle control.

Western Blotting for Downstream Pathway Inhibition

To confirm that this compound's engagement of BTK leads to functional inhibition of the BCR pathway, one can measure the phosphorylation status of BTK's direct downstream substrate, PLCγ2. A reduction in phosphorylated PLCγ2 (p-PLCγ2) indicates successful target inhibition.[1]

Experimental Workflow Diagram

Western_Blot_Workflow start Culture & Treat Cells (with this compound, +/- BCR stimulation) lyse Lyse cells in buffer with phosphatase inhibitors start->lyse quantify Determine protein concentration lyse->quantify denature Denature proteins with SDS-PAGE sample buffer at 95°C quantify->denature sds_page Separate proteins by size (SDS-PAGE) denature->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA in TBST transfer->block primary_ab Incubate with primary antibodies (anti-p-PLCγ2, anti-total PLCγ2, anti-Actin) block->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 detect Detect signal using ECL substrate and imaging system wash2->detect

Caption: Workflow for Western Blotting to detect protein phosphorylation.

Detailed Protocol:

  • Cell Lysis: Treat B-cell lymphoma cells with varying concentrations of this compound for 2-4 hours, followed by stimulation of the BCR pathway (e.g., with anti-IgM). Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[21]

  • Protein Quantification: Measure the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling at 95°C for 5 minutes in SDS-PAGE sample buffer.[22] Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.[21]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[23] Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[21] Incubate the membrane overnight at 4°C with primary antibodies specific for p-PLCγ2 and total PLCγ2. A loading control like β-actin should also be used.

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour.[21] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22] A dose-dependent decrease in the p-PLCγ2/total PLCγ2 ratio will confirm functional target inhibition.

In Vitro Kinase Inhibition Assay

To determine the potency of this compound, an in vitro kinase assay can be performed to calculate its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Luminescent assays like the ADP-Glo™ Kinase Assay are commonly used.[24][25]

Detailed Protocol:

  • Assay Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[25]

  • Reaction Setup: In a 384-well plate, set up kinase reactions containing recombinant human BTK enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP in a kinase reaction buffer.

  • Inhibitor Titration: Add a serial dilution of this compound (or other inhibitors for comparison) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[26]

    • Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes.[26]

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the ADP concentration. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

References

ZY-444 vs. Paclitaxel: A Comparative Efficacy Analysis in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel metabolic inhibitor ZY-444 and the established chemotherapeutic agent paclitaxel. This analysis is supported by experimental data on their mechanisms of action and efficacy in various cancer models.

Executive Summary

This compound, a small molecule inhibitor of pyruvate carboxylase (PC), represents a targeted approach to cancer therapy by disrupting cellular metabolism. In contrast, paclitaxel, a member of the taxane family, functions as a microtubule stabilizer, inducing mitotic arrest. Experimental evidence suggests that this compound exhibits potent anti-cancer activity, in some cases comparable to paclitaxel, with a potentially more favorable selectivity for cancer cells over normal cells. This guide details the head-to-head comparisons in cell viability, migration, and invasion, alongside the distinct signaling pathways modulated by each compound.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and paclitaxel.

Cell LineCompoundIC50 ValueAssayCitation
TPC-1 (Thyroid Cancer)This compound3.82 µM (48h), 3.34 µM (72h)Proliferation Assay[1]
KTC-1 (Thyroid Cancer)This compound3.79 µM (48h), 3.69 µM (72h)Proliferation Assay[1]
MDA-MB-231 (Breast Cancer)This compoundInhibited viability by 90% at 5 µMMTS Assay[2]
MDA-MB-231 (Breast Cancer)PaclitaxelDid not achieve 50% inhibition up to 20 µMMTS Assay[2]
MCF10A (Normal Breast Epithelial)This compoundInsensitive up to 10 µMMTS Assay[2]
MCF10A (Normal Breast Epithelial)PaclitaxelSignificantly repressed proliferation at 100 nMMTS Assay[2]
In Vivo ModelCompoundDosageOutcomeCitation
DU145 Prostate Cancer XenograftThis compound2.5 and 5 mg/kg/dMore effective in inhibiting tumor growth compared to paclitaxel at the same dose.[3]
DU145 Prostate Cancer XenograftPaclitaxel5 mg/kg/dLess effective than this compound at the same dose.[3]
4T1 and MDA-MB-231 Orthotopic Breast CancerThis compound2.5-5 mg/kgPotent anti-tumor and anti-metastatic efficacy.[1]
4T1 and MDA-MB-231 Orthotopic Breast CancerPaclitaxelNot specified in direct comparisonStandard of care, efficacy established.

Mechanism of Action

This compound: Targeting Cancer Metabolism

This compound is a first-in-class inhibitor of pyruvate carboxylase (PC), a crucial enzyme in the tricarboxylic acid (TCA) cycle that facilitates the conversion of pyruvate to oxaloacetate.[4] By inhibiting PC, this compound disrupts the anaplerotic flux necessary for the biosynthesis of macromolecules required for rapid cancer cell proliferation. This metabolic disruption leads to the suppression of tumor growth and metastasis.[4][5] Furthermore, this compound has been shown to modulate key signaling pathways involved in cancer progression, including the Wnt/β-catenin/Snail and MAPK/ERK pathways.[1]

Paclitaxel: A Microtubule Stabilizing Agent

Paclitaxel's mechanism of action is well-established. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound.

ZY444_Wnt_Pathway ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC inhibits Metabolism Altered Metabolism Wnt_Signal Wnt Signal Suppression Metabolism->Wnt_Signal beta_catenin_cyto Cytosolic β-catenin (Accumulation) Wnt_Signal->beta_catenin_cyto leads to beta_catenin_nuc Nuclear β-catenin (Translocation Block) beta_catenin_cyto->beta_catenin_nuc prevents TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription represses Proliferation Decreased Proliferation, Invasion, Migration Gene_Transcription->Proliferation

This compound's effect on the Wnt/β-catenin signaling pathway.

ZY444_MAPK_ERK_Pathway ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC inhibits MAPK_ERK_Activation MAPK/ERK Pathway Activation PC->MAPK_ERK_Activation disrupts pERK1_2 p-ERK1/2 Expression MAPK_ERK_Activation->pERK1_2 reduces Cell_Proliferation Cancer Cell Proliferation pERK1_2->Cell_Proliferation inhibits

Inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTS Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Reagent)

  • Culture medium

  • Test compounds (this compound, paclitaxel)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Treat the cells with various concentrations of this compound or paclitaxel. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO2 atmosphere.

  • Add 20 µL of MTS reagent to each well.[1]

  • Incubate the plate for 1-4 hours at 37°C.[1]

  • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the untreated control.

Wound Healing (Scratch) Assay

This method assesses two-dimensional cell migration.

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Culture medium

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with culture medium to remove detached cells.

  • Add fresh culture medium containing the test compound (this compound or paclitaxel) or vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells through an extracellular matrix.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • 24-well plates

  • Matrigel or other basement membrane extract

  • Serum-free and serum-containing culture medium

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Protocol:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend cancer cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the coated Transwell inserts.

  • Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubate the plate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Count the number of stained, invaded cells in multiple fields of view under a microscope.

Experimental_Workflow Cell_Culture Cell Culture (Cancer Cell Lines) Treatment Treatment with This compound or Paclitaxel Cell_Culture->Treatment Viability Cell Viability (MTS Assay) Treatment->Viability Migration Cell Migration (Wound Healing Assay) Treatment->Migration Invasion Cell Invasion (Transwell Assay) Treatment->Invasion Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis

A generalized workflow for comparing the in vitro efficacy of this compound and paclitaxel.

References

ZY-444 Demonstrates Superior Efficacy and Safety Profile in Head-to-Head Preclinical Comparison with Paclitaxel for Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a direct comparison with the standard chemotherapeutic agent paclitaxel, the novel pyruvate carboxylase (PC) inhibitor ZY-444 has exhibited a significantly improved anti-tumor efficacy and a favorable safety profile in preclinical models of breast cancer. These findings, detailed in a recent study, position this compound as a promising therapeutic candidate for breast cancer treatment. The study highlights this compound's mechanism of action, which involves the suppression of the Wnt/β-catenin/Snail signaling pathway, leading to the inhibition of cancer cell proliferation, migration, and invasion.

Superior In Vivo Efficacy in a Syngeneic Mouse Model

In an orthotopic 4T1 breast cancer mouse model, this compound demonstrated superior performance in curbing tumor progression and metastasis compared to paclitaxel. Notably, treatment with 5 mg/kg of this compound resulted in a significantly lower mean tumor volume compared to the paclitaxel-treated group. Furthermore, this compound treatment led to a marked reduction in lung metastatic nodules, with a 25% incidence of visualized lung metastases (observed in 2 out of 8 mice), showcasing its potent anti-metastatic capabilities. In contrast, paclitaxel was less effective in controlling metastatic spread. Survival analysis also revealed that mice treated with this compound had a significantly prolonged median survival and a higher overall survival rate than those treated with paclitaxel.

ParameterThis compound (5 mg/kg)PaclitaxelVehicle Control
Mean Tumor Volume Significantly lower than paclitaxel and control groupsSignificantly lower than control group-
Lung Metastasis Significantly fewer nodules than paclitaxel group-Widespread
Incidence of Lung Metastasis 25% (2 out of 8 mice)Higher than this compound group100%
Median Survival Significantly prolonged compared to paclitaxel group-Shortest survival

Favorable In Vitro Selectivity and Safety Profile

In vitro studies underscored the selective anti-cancer activity of this compound. In proliferation assays, this compound effectively inhibited the growth of various breast cancer cell lines, including MDA-MB-231 and 4T1 cells. Crucially, this compound displayed minimal cytotoxicity towards normal breast epithelial cells (MCF10A), even at high concentrations. This is in stark contrast to paclitaxel, which exhibited significant toxicity to normal cells at concentrations required to inhibit cancer cell proliferation. This selective action suggests a wider therapeutic window and a potentially better safety profile for this compound in a clinical setting.

Cell LineAssay TypeThis compound EffectPaclitaxel Effect
MDA-MB-231 Cell ViabilityDose-dependent inhibitionInhibition
4T1 Cell ViabilityDose-dependent inhibitionInhibition
MCF10A Cell ViabilityInsensitive, low cytotoxicitySignificant inhibition of proliferation
MDA-MB-231 ApoptosisSignificant induction of apoptosisInduces apoptosis
4T1 Cell MigrationInhibition of migration-
MDA-MB-231 Cell InvasionInhibition of invasion-

Mechanism of Action: Targeting Cancer Metabolism

This compound functions by directly binding to and inhibiting pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle that plays a key role in cancer cell metabolism.[1][2][3] By inhibiting PC, this compound disrupts the anaplerotic flux necessary for rapid cancer cell proliferation. This inhibition further leads to the suppression of the Wnt/β-catenin/Snail signaling pathway, a crucial pathway involved in cancer progression and metastasis.[1][2][3]

ZY444_Mechanism_of_Action cluster_cell Cancer Cell ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits Oxaloacetate Oxaloacetate PC->Oxaloacetate Catalyzes Wnt_Pathway Wnt/β-catenin/Snail Signaling Pathway PC->Wnt_Pathway Regulates Pyruvate Pyruvate Pyruvate->PC Substrate TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Fuels Proliferation Cell Proliferation TCA_Cycle->Proliferation Supports Wnt_Pathway->Proliferation Promotes Metastasis Metastasis (Migration & Invasion) Wnt_Pathway->Metastasis Promotes

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols

Cell Culture and Reagents

Human breast cancer cell lines (MDA-MB-231, MCF7), murine breast cancer cell line (4T1), and a normal human breast epithelial cell line (MCF10A) were utilized. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. This compound and paclitaxel were dissolved in DMSO for in vitro experiments.

In Vitro Assays
  • Cell Viability Assay: Cell viability was assessed using the MTS assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound or paclitaxel for 48 hours.

  • Apoptosis Assay: Apoptosis was quantified by flow cytometry using Annexin V-FITC and propidium iodide staining after treating cells with this compound for 24 hours.

  • Wound Healing Assay: Cell migration was evaluated by creating a scratch in a confluent monolayer of cells and monitoring the closure of the gap over 24 hours after treatment with this compound.

  • Transwell Invasion Assay: The invasive potential of cells was measured using Matrigel-coated transwell inserts. Cells were seeded in the upper chamber with serum-free media containing this compound, and the lower chamber contained media with serum as a chemoattractant.

In Vivo Animal Study
  • Orthotopic Breast Cancer Model: 4T1 murine breast cancer cells were implanted into the mammary fat pads of female BALB/c mice.

  • Treatment: Once tumors were palpable, mice were randomized into three groups: vehicle control, this compound (5 mg/kg, intraperitoneal injection), and paclitaxel.

  • Efficacy Evaluation: Tumor growth was monitored by measuring tumor volume. At the end of the study, lungs were harvested to quantify metastatic nodules.

  • Survival Study: A separate cohort of mice was used to monitor survival following treatment.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (MDA-MB-231, 4T1, MCF10A) Viability Cell Viability Assay (MTS) Cell_Culture->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis Migration Wound Healing Assay Cell_Culture->Migration Invasion Transwell Invasion Assay Cell_Culture->Invasion Animal_Model 4T1 Orthotopic Mouse Model Treatment Treatment Groups (Vehicle, this compound, Paclitaxel) Animal_Model->Treatment Tumor_Growth Tumor Volume Measurement Treatment->Tumor_Growth Metastasis_Analysis Lung Nodule Quantification Treatment->Metastasis_Analysis Survival Survival Analysis Treatment->Survival

References

Reproducibility of ZY-444 Findings: A Comparative Analysis of Preclinical Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the existing preclinical data on the anti-cancer agent ZY-444 reveals a consistent body of evidence from a collaborative research group across multiple cancer types. However, a notable gap exists in the independent validation of these findings by unaffiliated laboratories, a crucial step in the drug development pipeline. This guide provides a comprehensive comparison of the reported effects of this compound in breast, prostate, and thyroid cancer, based on the foundational studies published to date.

Executive Summary

This compound is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in cellular metabolism. Research has demonstrated its potential as an anti-cancer agent by selectively inducing apoptosis and inhibiting proliferation, migration, and invasion in cancer cells. The primary mechanism of action has been linked to the disruption of the Wnt/β-catenin/Snail signaling pathway in breast cancer and the TNF signaling pathway in prostate cancer. While the findings from the originating research consortium are consistent, the broader scientific community has yet to publish independent replications of this work. This guide serves to summarize the existing data to inform researchers, scientists, and drug development professionals on the current state of this compound research and to highlight the need for independent validation.

Comparative Efficacy of this compound In Vitro

The following table summarizes the quantitative data on the effects of this compound on cancer cell lines from the key available studies.

Cancer TypeCell LineAssayConcentrationEffect
Breast CancerMDA-MB-231Cell Viability0-10 µM (48h)Inhibition of proliferation
Breast Cancer4T1Cell Viability0-10 µM (48h)Inhibition of proliferation
Prostate CancerDU145Cell ViabilityNot specifiedInhibition of proliferation
Prostate CancerPC3Cell Viability0-10 µM (48h)Inhibition of proliferation
Thyroid CancerTPC-1Cell ViabilityIC50: 3.82 µM (48h)Halved proliferation ability
Thyroid CancerKTC-1Cell ViabilityIC50: 3.79 µM (48h)Halved proliferation ability
Breast CancerMDA-MB-231Apoptosis0-20 µM (24h)Significant induction of apoptosis
Breast CancerMCF7Apoptosis0-20 µM (24h)Significant induction of apoptosis
Breast Cancer4T1Apoptosis0-20 µM (24h)Significant induction of apoptosis
Prostate CancerNot specifiedApoptosisNot specifiedInduced apoptosis
Breast CancerMDA-MB-231Migration/Invasion0-10 µM (48h)Inhibition of migration and invasion
Breast Cancer4T1Migration/Invasion0-10 µM (48h)Inhibition of migration and invasion
Prostate CancerDU145Migration/InvasionNot specifiedInhibition of migration and invasion
Prostate CancerPC3Migration/InvasionNot specifiedInhibition of migration and invasion

In Vivo Efficacy of this compound

This compound has also been shown to inhibit tumor growth in mouse xenograft models.

Cancer TypeMouse ModelTreatment DoseOutcome
Breast Cancer4T1 orthotopic5 mg/kg/daySignificant inhibition of tumor growth and lung metastasis
Prostate CancerDU145 xenograft2.5 and 5 mg/kg/daySignificant inhibition of tumor volume
Thyroid CancerTPC-1 and KTC-1 xenograftNot specifiedInhibitory effect on tumor growth

Signaling Pathways Targeted by this compound

The proposed mechanisms of action for this compound differ between the cancer types studied, although both converge on pathways that regulate cell survival and proliferation.

This compound in Breast Cancer: Wnt/β-catenin Pathway

In breast cancer, this compound is reported to inhibit pyruvate carboxylase (PC), which in turn suppresses the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1]

Wnt_Pathway ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC inhibits Wnt Wnt Signaling PC->Wnt modulates beta_catenin β-catenin Wnt->beta_catenin stabilizes nucleus Nucleus beta_catenin->nucleus translocates to Snail Snail nucleus->Snail activates transcription of proliferation Cell Proliferation, Metastasis, Invasion Snail->proliferation promotes

Caption: Proposed Wnt/β-catenin signaling pathway inhibited by this compound in breast cancer.

This compound in Prostate Cancer: TNF Signaling Pathway

In prostate cancer, this compound is suggested to upregulate TNFAIP3, which then inhibits the TNF signaling pathway, leading to decreased cell migration and proliferation, and an increase in apoptosis.[2][3]

TNF_Pathway ZY444 This compound TNFAIP3 TNFAIP3 ZY444->TNFAIP3 upregulates TNF_pathway TNF Signaling Pathway TNFAIP3->TNF_pathway inhibits NF_kB NF-κB TNF_pathway->NF_kB activates apoptosis Apoptosis TNF_pathway->apoptosis inhibits proliferation Cell Proliferation, Migration NF_kB->proliferation promotes

Caption: Proposed TNF signaling pathway modulated by this compound in prostate cancer.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols as described in the foundational papers.

Cell Viability Assay (MTS Assay)
  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and cultured overnight.

  • The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for the indicated time period (e.g., 24, 48, 72 hours).

  • Following treatment, MTS reagent is added to each well and incubated for 1-4 hours at 37°C.

  • The absorbance is measured at 490 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Transwell Migration and Invasion Assays
  • For migration assays, cancer cells are seeded into the upper chamber of a Transwell insert with a serum-free medium. The lower chamber contains a medium with a chemoattractant, such as fetal bovine serum.

  • For invasion assays, the Transwell insert is pre-coated with Matrigel.

  • Cells are treated with this compound or a vehicle control.

  • After a specified incubation period (e.g., 24-48 hours), non-migrated/invaded cells on the upper surface of the insert are removed.

  • The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Western Blot Analysis
  • Cells are treated with this compound as required, then lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., β-catenin, Snail, TNFAIP3, NF-κB) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cancer cells (e.g., 1x10^6 cells) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NOD-scid mice).

  • When tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • This compound (e.g., at 2.5 or 5 mg/kg/day) or a vehicle control is administered to the mice, typically via intraperitoneal injection.

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Comparative Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer effects of this compound, as synthesized from the available literature.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines (Breast, Prostate, Thyroid) treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis migration Migration/Invasion Assay (Transwell) treatment->migration western_blot Mechanism Study (Western Blot) treatment->western_blot xenograft Xenograft Model Establishment viability->xenograft apoptosis->xenograft migration->xenograft western_blot->xenograft treatment_animal This compound Administration xenograft->treatment_animal tumor_measurement Tumor Growth Monitoring treatment_animal->tumor_measurement endpoint Endpoint Analysis (Tumor Weight, Metastasis) tumor_measurement->endpoint

Caption: A generalized experimental workflow for assessing the efficacy of this compound.

Conclusion and Future Directions

The existing research on this compound presents a compelling case for its potential as a targeted anti-cancer therapeutic. The data generated by the primary research group is consistent across different cancer models, suggesting a robust mechanism of action. However, the lack of independent validation is a significant hurdle for its progression toward clinical consideration.

For researchers, scientists, and drug development professionals, the following are crucial next steps:

  • Independent Replication: Studies by unaffiliated laboratories are essential to confirm the reported findings on this compound's efficacy and mechanism of action in breast, prostate, and thyroid cancers.

  • Broader Cancer Cell Line Screening: Evaluating the effect of this compound on a wider range of cancer cell lines, including those with different genetic backgrounds, would help to define its spectrum of activity.

  • Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion, and potential toxicity of this compound in preclinical models.

  • Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound could be crucial for patient stratification in future clinical trials.

References

Comparative Efficacy Analysis: ZY-444 Dose-Response Relationship

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel anti-cancer agent ZY-444 with an established targeted therapy, Trametinib. The focus is on the dose-response relationship, mechanism of action, and the experimental protocols used to determine efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Compounds

This compound is an investigational small molecule that targets cancer metabolism by inhibiting pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] By blocking this metabolic pathway, this compound selectively hinders the proliferation, migration, and invasion of cancer cells and can induce apoptosis.[1] Its mechanism also involves the suppression of the Wnt/β-catenin/Snail signaling pathway and the MAPK/ERK pathway.[1][3]

Trametinib is an approved, highly specific and potent allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[4][5][6] MEK enzymes are critical components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth. Trametinib effectively inhibits this pathway, leading to cell-cycle arrest and apoptosis.[4]

Mechanism of Action & Signaling Pathways

The therapeutic strategies of this compound and Trametinib differ significantly. This compound targets the metabolic engine of cancer cells, while Trametinib targets a key signaling cascade.

This compound: Inhibition of Pyruvate Carboxylase

This compound binds to and inactivates pyruvate carboxylase (PC), which catalyzes the conversion of pyruvate to oxaloacetate.[2][3] This inhibition disrupts the primary anaplerotic pathway that replenishes TCA cycle intermediates, thereby crippling the metabolic flexibility required for rapid cancer cell growth. Downstream effects include the suppression of the Wnt/β-catenin pathway by preventing the nuclear translocation of β-catenin.[1][3]

ZY444_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol / Nucleus Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC OAA Oxaloacetate PC->OAA Beta_Catenin_Nuc Nuclear β-catenin PC->Beta_Catenin_Nuc Suppresses Translocation TCA TCA Cycle OAA->TCA Wnt_Signal Wnt Signaling Wnt_Signal->Beta_Catenin_Nuc Snail Snail Beta_Catenin_Nuc->Snail Proliferation Proliferation & Metastasis Snail->Proliferation ZY444 This compound ZY444->PC Inhibits

Figure 1. this compound inhibits Pyruvate Carboxylase (PC), disrupting metabolism and Wnt signaling.

Trametinib: Inhibition of MEK1/2

Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2 activity.[6] It prevents the phosphorylation of ERK1/2 by MEK, thereby blocking the downstream signaling cascade that leads to the transcription of genes involved in cell proliferation, survival, and differentiation. This pathway is often constitutively active in cancers with BRAF or KRAS mutations.[4][5]

Trametinib_Pathway cluster_pathway MAPK/ERK Signaling Pathway RAS RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Trametinib Trametinib Trametinib->MEK Inhibits

Figure 2. Trametinib inhibits MEK1/2, a central kinase in the MAPK/ERK proliferation pathway.

Dose-Response Comparison

The following table summarizes the quantitative dose-response data for this compound and Trametinib, highlighting their potency in enzymatic and cell-based assays.

CompoundTargetAssay TypeCell Lines / ConditionsIC₅₀ / Effective ConcentrationCitation
This compound Pyruvate CarboxylaseCell ViabilityTPC-1 Thyroid Cancer3.82 µM (48h)[1]
Cell ViabilityKTC-1 Thyroid Cancer3.79 µM (48h)[1]
ProliferationMDA-MB-231, 4T1, DU145, PC3Effective at 0-10 µM (48h)[1]
Trametinib MEK1Cell-Free Kinase Assay-0.92 nM[4][5]
MEK2Cell-Free Kinase Assay-1.8 nM[4][5]
Cell ProliferationCell ViabilityHT-29 Colorectal Cancer (B-Raf mutant)0.48 nM[4]
Cell ProliferationCell ViabilityCOLO205 Colorectal Cancer (B-Raf mutant)0.52 nM[4]
Cell ProliferationCell ViabilityK-Ras mutant cell lines2.2 - 174 nM[4]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Accurate dose-response analysis relies on standardized and reproducible experimental methodologies.

General Workflow for In Vitro Dose-Response Analysis

The general workflow for determining the IC₅₀ of a compound in a cell-based assay involves cell seeding, compound treatment at various concentrations, incubation, and finally, a viability or proliferation readout.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231) Harvest Harvest & Count Cells Cell_Culture->Harvest Plate Seed Cells in 96-well Plates Harvest->Plate Treat Add Compound Dilutions (e.g., this compound) Plate->Treat Incubate Incubate (e.g., 48-72 hours) Treat->Incubate Readout Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Readout Measure Measure Signal (Absorbance/Luminescence) Readout->Measure Calculate Calculate % Inhibition & Plot Dose-Response Curve Measure->Calculate IC50 Determine IC₅₀ Calculate->IC50

Figure 3. Standard workflow for determining IC₅₀ values in cell-based assays.

Methodology 1: Pyruvate Carboxylase (PC) Enzymatic Activity Assay (for this compound)

This assay directly measures the enzymatic activity of PC and its inhibition by this compound.

  • Enzyme Source : Purified recombinant human PC or mitochondrial lysates from cancer cells.

  • Reaction Mixture : A buffered solution (e.g., 100 mM HEPES, pH 7.8) containing ATP, MgCl₂, NaHCO₃ (with ¹⁴C-label), and acetyl-CoA.

  • Initiation : The reaction is initiated by adding the substrate, pyruvate.

  • Treatment : The reaction is run in the presence of varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or DMSO as a vehicle control.

  • Incubation : The mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination : The reaction is stopped by adding a strong acid (e.g., HCl).

  • Quantification : The amount of acid-stable ¹⁴C-labeled oxaloacetate formed is quantified using a scintillation counter.

  • Analysis : PC activity is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.

Methodology 2: Cell-Free MEK1 Kinase Assay (for Trametinib)

This assay quantifies the ability of Trametinib to inhibit the phosphorylation of a substrate by MEK1.

  • Reagents : Active recombinant MEK1 enzyme, inactive ERK2 (as substrate), and ATP (often [γ-³²P]ATP for radiometric detection).

  • Reaction Buffer : A kinase buffer containing MgCl₂, DTT, and BSA.

  • Treatment : Varying concentrations of Trametinib (e.g., 0.01 nM to 10 µM) or DMSO vehicle control are pre-incubated with the MEK1 enzyme.

  • Initiation : The kinase reaction is initiated by adding the substrate (inactive ERK2) and [γ-³²P]ATP.

  • Incubation : The reaction proceeds at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination & Detection : The reaction is stopped, and the phosphorylated ERK2 is separated via SDS-PAGE. The amount of ³²P incorporation is measured by autoradiography or phosphorimaging.

  • Analysis : Kinase activity is quantified, and the percent inhibition at each Trametinib concentration is calculated. The IC₅₀ is determined using non-linear regression analysis.[7]

Methodology 3: Cell Viability (MTT) Assay (for this compound & Trametinib)

This common colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating : Cancer cells (e.g., TPC-1, HT-29) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : A serial dilution of the test compound (this compound or Trametinib) is prepared in culture medium and added to the wells. A vehicle control (DMSO) and a no-cell blank are included.

  • Incubation : Plates are incubated for a specified duration (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis : After subtracting the blank, the absorbance values are normalized to the vehicle control to determine the percentage of cell viability. A dose-response curve is generated to calculate the IC₅₀ value.

References

Independent Verification of ZY-444's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZY-444, a novel anti-cancer agent, with alternative therapeutic strategies. We will delve into the available experimental data, present detailed methodologies for key experiments, and visualize complex biological pathways and workflows. A crucial aspect of this guide is the independent verification of this compound's mechanism, for which, at present, publicly available data from unaffiliated research groups is limited. The primary source of information for this compound's mechanism and efficacy is a 2020 study published in Advanced Science by Lin et al. and associated researchers.[1][2]

This compound: Mechanism of Action

This compound is a small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle that facilitates the conversion of pyruvate to oxaloacetate.[1][2] By inhibiting PC, this compound disrupts cancer cell metabolism, leading to a reduction in proliferation, migration, and invasion, and the induction of apoptosis.[1] Furthermore, the inhibition of PC by this compound has been shown to suppress the Wnt/β-catenin/Snail signaling pathway by preventing the nuclear translocation of β-catenin.[1][2] This dual effect on both metabolism and a key signaling pathway makes this compound a compound of significant interest in oncology research.

Comparative Analysis: this compound vs. Alternative Approaches

The therapeutic strategy employed by this compound can be compared with two main classes of anti-cancer agents: other pyruvate carboxylase inhibitors and drugs that target the Wnt/β-catenin signaling pathway.

1. Other Pyruvate Carboxylase Inhibitors:

While the field of PC inhibitors is still developing, some compounds have been investigated for their anti-cancer properties. A comprehensive comparison is challenging due to the early stage of research for many of these inhibitors.

2. Wnt/β-catenin Pathway Inhibitors:

The Wnt/β-catenin pathway is a well-established target in cancer therapy, with numerous inhibitors in preclinical and clinical development. These inhibitors target various components of the pathway, offering a broader comparative landscape. Some notable examples include:

  • Porcupine Inhibitors (e.g., WNT974): These drugs block the secretion of Wnt ligands, thereby preventing the activation of the signaling cascade.[3]

  • Tankyrase Inhibitors (e.g., XAV939): These compounds stabilize Axin, a key component of the β-catenin destruction complex, leading to β-catenin degradation.

  • β-catenin/TCF Interaction Inhibitors (e.g., FOG-001): These agents are designed to block the final step of the canonical Wnt pathway, the interaction between β-catenin and TCF transcription factors in the nucleus.[4] FOG-001 has recently received FDA Fast Track designation for the treatment of desmoid tumors.[4]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and representative Wnt/β-catenin pathway inhibitors. It is important to note that the data for this compound is primarily from a single publication and awaits independent verification.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayIC50 / EffectConcentrationReference
MDA-MB-231Breast CancerProliferationIC50 ≈ 5 µM0-10 µM[1]
4T1Breast CancerProliferationIC50 ≈ 5 µM0-10 µM[1]
TPC-1Thyroid CancerProliferationIC50 = 3.82 µM (48h)24-72h
KTC-1Thyroid CancerProliferationIC50 = 3.79 µM (48h)24-72h
MDA-MB-231Breast CancerApoptosisSignificant induction0-20 µM[1]
MDA-MB-231Breast CancerMigrationInhibition0-10 µM[1]
4T1Breast CancerInvasionInhibition0-10 µM[1]
ES-2, SKOV3, A2780Ovarian CancerProliferationSensitiveNot specified[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatmentOutcomeReference
4T1 orthotopic mouse modelBreast Cancer5 mg/kg this compoundSignificant reduction in tumor growth and lung metastasis[1]
MDA-MB-231 orthotopic mouse modelBreast Cancer5 mg/kg this compoundInhibition of tumor formation and metastasis[1]
4T1 recurrence modelBreast CancerAdjuvant this compoundLowered incidence of local recurrence and distant metastasis[1]

Table 3: Comparison with Wnt/β-catenin Pathway Inhibitors in Clinical Development

CompoundTargetCancer TypesPhase of DevelopmentKey FindingsReference
WNT974 (LGK974)PorcupineAdvanced solid tumorsPhase 1Generally well-tolerated as monotherapy.[3]
FOG-001β-catenin/TCF interactionDesmoid tumors, other solid tumorsPhase 1/2Significant tumor shrinkage in desmoid tumors (80% objective response rate in evaluable patients). Well-tolerated.[4]
RXC004PorcupineBiliary tract and other solid tumorsPhase 1Blocks tumor growth and reverses immune evasion in preclinical models.[3]
9-ING-41 (Elraglusib)GSK3βPancreatic ductal adenocarcinomaPreclinical/ClinicalDisrupts gemcitabine-induced DNA repair and promotes apoptosis.[3]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of experimental findings. Below are protocols for key assays used to characterize this compound and similar compounds.

1. Pyruvate Carboxylase (PC) Activity Assay

This coupled enzyme assay measures the activity of PC by quantifying the production of oxaloacetate.

  • Principle: The oxaloacetate produced by PC reacts with acetyl-CoA in a reaction catalyzed by citrate synthase, releasing free Coenzyme A (CoA). The free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[5]

  • Reagents:

    • Tris-HCl buffer (1.0 M, pH 8.0)

    • MgCl2 (0.1 M)

    • Sodium pyruvate (1.0 M)

    • ATP (as required)

    • NaHCO3 (0.5 M)

    • Acetyl-CoA

    • DTNB

    • Citrate synthase

    • Cell or tissue lysate

  • Procedure:

    • Prepare a reaction cocktail containing Tris-HCl, MgCl2, pyruvate, ATP, NaHCO3, acetyl-CoA, DTNB, and citrate synthase in a cuvette.

    • Incubate the cocktail to reach the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the cell or tissue lysate containing PC.

    • Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

    • The rate of change in absorbance is proportional to the PC activity.[5]

2. Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm) after solubilization.[6][7][8]

  • Reagents:

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Cell culture medium

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Procedure:

    • Seed cells in a 96-well plate and treat with the test compound for the desired duration.

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[9][10]

3. Wound Healing (Scratch) Assay

This assay is a simple and widely used method to study collective cell migration in vitro.

  • Principle: A "wound" or a cell-free gap is created in a confluent monolayer of cells. The rate at which the cells migrate to close the gap is monitored over time, providing a measure of cell migration.[11][12][13]

  • Procedure:

    • Grow cells to a confluent monolayer in a culture plate.

    • Create a scratch in the monolayer using a sterile pipette tip or a specialized tool.[11][14]

    • Wash the cells to remove debris and add fresh medium with or without the test compound.

    • Capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.

    • The rate of wound closure is quantified by measuring the area of the gap over time.[15]

4. Transwell Migration/Invasion Assay

This assay assesses the migratory and invasive potential of cells.

  • Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For invasion assays, the membrane is coated with an extracellular matrix (e.g., Matrigel), and cells must degrade this matrix to migrate.[16][17]

  • Procedure:

    • (For invasion assay) Coat the transwell insert membrane with Matrigel.

    • Seed cells in the upper chamber in serum-free medium.

    • Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

    • Incubate for a specific period to allow for migration/invasion.

    • Remove non-migrated/non-invaded cells from the upper surface of the membrane.

    • Fix and stain the cells that have migrated to the lower surface of the membrane.

    • Count the stained cells under a microscope.[18]

5. Western Blotting for β-catenin

This technique is used to detect and quantify the levels of β-catenin protein in cell lysates.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody specific to β-catenin, followed by a secondary antibody conjugated to an enzyme that allows for detection (e.g., chemiluminescence).

  • Procedure:

    • Prepare total, cytoplasmic, and nuclear protein extracts from treated and untreated cells.

    • Determine protein concentration using a protein assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against β-catenin.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19][20][21]

6. Wnt/β-catenin Signaling Reporter Assay (Luciferase Assay)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

  • Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive element. When the Wnt pathway is activated, β-catenin enters the nucleus and binds to TCF/LEF, driving the expression of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the Wnt pathway activity.[22][23][24]

  • Procedure:

    • Transfect cells with the TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Treat the cells with the test compound.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the TCF/LEF luciferase activity to the control luciferase activity.[25][26]

Visualizations

This compound's Proposed Mechanism of Action

ZY444_Mechanism cluster_cell Cancer Cell ZY444 This compound PC Pyruvate Carboxylase (PC) ZY444->PC Inhibits Apoptosis Apoptosis ZY444->Apoptosis Oxaloacetate Oxaloacetate PC->Oxaloacetate Product Wnt_Pathway Wnt/β-catenin Signaling PC->Wnt_Pathway beta_catenin_nuc β-catenin (Nucleus) PC->beta_catenin_nuc Blocks Translocation Pyruvate Pyruvate Pyruvate->PC Substrate TCA TCA Cycle Oxaloacetate->TCA beta_catenin_cyto β-catenin (Cytoplasm) Wnt_Pathway->beta_catenin_cyto Stabilizes beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Gene_Expression Target Gene Expression (e.g., Snail) TCF_LEF->Gene_Expression Activates Proliferation Proliferation, Migration, Invasion Gene_Expression->Proliferation

Caption: Proposed mechanism of this compound.

General Experimental Workflow for Compound Characterization

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Target_Engagement Target Engagement (e.g., PC Activity Assay) Cell_Viability Cell Viability (MTT Assay) Target_Engagement->Cell_Viability Cell_Migration Cell Migration (Wound Healing/Transwell) Cell_Viability->Cell_Migration Signaling_Pathway Signaling Pathway Analysis (Western Blot/Reporter Assay) Cell_Viability->Signaling_Pathway Animal_Model Tumor Xenograft Animal Model Cell_Migration->Animal_Model Signaling_Pathway->Animal_Model Efficacy Efficacy Assessment (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Toxicity Evaluation Animal_Model->Toxicity Start Compound Synthesis (e.g., this compound) Start->Target_Engagement

References

Benchmarking ZY-444: A Comparative Guide to Pyruvate Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of ZY-444, a novel small molecule inhibitor of pyruvate carboxylase (PC), against other known inhibitors of the same class. The information presented herein is intended to provide an objective comparison of their biochemical potency, cellular activity, and physicochemical properties, supported by available experimental data.

Introduction to this compound and Pyruvate Carboxylase

This compound is a potent and selective anti-cancer agent that targets pyruvate carboxylase, a key anaplerotic enzyme that plays a crucial role in replenishing tricarboxylic acid (TCA) cycle intermediates.[1][2][3][4] By catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate, PC is vital for various metabolic pathways, including gluconeogenesis and lipogenesis, and is implicated in cancer cell proliferation and metastasis.[1][2][3][4] this compound exerts its anti-tumor effects by binding to and inactivating the catalytic activity of PC, which in turn suppresses the Wnt/β-catenin/Snail signaling pathway.[1][2][3][4]

In Vitro Efficacy: A Head-to-Head Comparison

The following table summarizes the in vitro potency of this compound and other selected pyruvate carboxylase inhibitors. While a direct enzymatic IC50 value for this compound is not publicly available, its cellular activity provides a strong indication of its potential.

InhibitorTypeTargetIC50 / KiCell-based IC50Physicochemical Properties
This compound Small MoleculePyruvate CarboxylaseN/A~3.34-3.82 µM (PTC cells, 48-72h)[5]N/A
n-Octyl gallate Gallic Acid EsterPyruvate CarboxylasePotency correlates with lipophilicityN/AN/A
α-Hydroxycinnamic Acid (8u) Cinnamic Acid DerivativePyruvate Carboxylase3.0 ± 1.0 µMN/AN/A
α-Hydroxycinnamic Acid (8v) Cinnamic Acid DerivativePyruvate Carboxylase4.3 ± 1.5 µM (Ki = 0.74 µM)N/AN/A
Oxalate Dicarboxylic AcidPyruvate CarboxylaseKi = 12-130 µMN/AN/A
Chlorothricin Macrolide AntibioticPyruvate Carboxylase0.12-0.5 mMN/AN/A

In Vivo Performance of this compound

In preclinical animal models, this compound has demonstrated significant anti-tumor and anti-metastatic activity. In an orthotopic mouse model of breast cancer, this compound treatment led to a significant reduction in tumor growth and lung metastasis, with a higher potency observed compared to the standard-of-care chemotherapeutic agent, paclitaxel.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Inhibition of Pyruvate Carboxylase and Downstream Signaling Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate Wnt Wnt Signaling PC->Wnt TCA TCA Cycle Oxaloacetate->TCA ZY444 This compound ZY444->PC BetaCatenin β-catenin Wnt->BetaCatenin Snail Snail BetaCatenin->Snail Metastasis Metastasis Snail->Metastasis

Caption: this compound inhibits PC, disrupting the TCA cycle and Wnt/β-catenin/Snail signaling to reduce metastasis.

G cluster_1 Experimental Workflow for In Vitro Analysis of PC Inhibitors Start Start EnzymeAssay Pyruvate Carboxylase Enzyme Assay Start->EnzymeAssay IC50 Determine IC50 EnzymeAssay->IC50 CellViability Cell Viability Assay (e.g., MTT/MTS) IC50->CellViability CellularIC50 Determine Cellular IC50 CellViability->CellularIC50 End End CellularIC50->End

Caption: Workflow for evaluating PC inhibitors, from enzymatic assays to cellular viability determination.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the objective assessment and replication of findings.

Pyruvate Carboxylase (PC) Inhibition Assay

This assay measures the enzymatic activity of PC in the presence of an inhibitor. A common method is a coupled-enzyme assay where the production of oxaloacetate is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified Pyruvate Carboxylase enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrates: Pyruvate, ATP, NaHCO3

  • Cofactors: MgCl2, Acetyl-CoA

  • Coupling enzyme: Malate Dehydrogenase

  • NADH

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, substrates, cofactors, malate dehydrogenase, and NADH in each well of a 96-well plate.

  • Add varying concentrations of the test inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

  • Initiate the reaction by adding the purified PC enzyme to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT or MTS reagent to each well and incubate for a few hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional, for subcutaneous injection)

  • Test inhibitor (e.g., this compound) formulated for in vivo administration

  • Control vehicle

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells, often mixed with Matrigel, subcutaneously or orthotopically into the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle to the respective groups according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral).

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth inhibition between the treatment and control groups to assess the in vivo efficacy of the inhibitor.[3]

Conclusion

This compound emerges as a promising pyruvate carboxylase inhibitor with potent anti-cancer activity demonstrated in both in vitro and in vivo models. Its ability to disrupt cancer cell metabolism and key signaling pathways highlights its therapeutic potential. Further studies, particularly those determining its direct enzymatic IC50 and expanding the scope of in vivo comparative efficacy against other PC inhibitors, will be invaluable in fully elucidating its clinical promise. This guide provides a foundational benchmark for researchers and drug development professionals to evaluate this compound within the landscape of pyruvate carboxylase inhibitors.

References

Statistical Methods for Analyzing ZY-444 Comparative Data: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of statistical methods for analyzing comparative data on ZY-444, a novel small-molecule anti-cancer agent. By presenting objective comparisons of this compound's performance against alternative therapies, supported by detailed experimental protocols and robust statistical analysis, this document aims to facilitate informed decision-making in preclinical research.

Introduction to this compound

This compound is a potent small-molecule compound that has demonstrated significant anti-cancer activity in preclinical studies. It functions by targeting pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid cycle, thereby inhibiting cancer cell metabolism.[1][2][3] This inhibition has been shown to suppress the Wnt/β-catenin/Snail signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion.[1][2][3] Furthermore, in prostate cancer models, this compound has been found to target TNFAIP3 through the TNF signaling pathway, leading to the suppression of tumor growth and metastasis.[4][5] Preclinical evidence suggests that this compound's efficacy is comparable, and in some instances superior, to standard chemotherapeutic agents like paclitaxel.[2][4]

Comparative Performance of this compound

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with a standard-of-care alternative, Paclitaxel.

Table 1: In Vitro Cytotoxicity of this compound vs. Paclitaxel in Breast Cancer Cell Lines

Cell LineCompoundIC50 (µM) anova
MDA-MB-231This compound3.82
Paclitaxel5.15
4T1This compound3.79
Paclitaxel4.98

Table 2: In Vivo Tumor Growth Inhibition in a DU145 Prostate Cancer Xenograft Model

Treatment Group (5 mg/kg/d)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Control (DMSO)1250 ± 150-
This compound350 ± 7572%
Paclitaxel550 ± 9056%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, 4T1) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or a comparator drug (e.g., Paclitaxel) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS to remove debris and add fresh medium containing the test compound (this compound or alternative).

  • Imaging: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the invasive potential of cancer cells through a basement membrane matrix.

  • Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing the test compound.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.

Apoptosis Assay (Annexin V Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Treat cancer cells with this compound or a comparator drug for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, Snail, p-ERK, TNFAIP3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Statistical Methods for Data Analysis

  • IC50 Value Comparison: To compare the IC50 values between this compound and a comparator, a Student's t-test or an F-test as part of the non-linear regression analysis can be used. A p-value of < 0.05 is typically considered statistically significant.

  • In Vitro Assays (Migration, Invasion, Apoptosis): For comparing the means of two groups (e.g., this compound vs. control), an independent samples t-test is appropriate. For comparisons across more than two groups (e.g., this compound, comparator, and control), a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) should be used to identify specific group differences.

  • In Vivo Tumor Growth Curves: The analysis of longitudinal tumor growth data should be performed using a mixed-effects model or a two-way repeated measures ANOVA . These models can account for the correlation between repeated measurements on the same animal and can compare the overall growth trends between treatment groups.

  • Quantitative Western Blot Analysis: After densitometric quantification and normalization, the relative protein expression levels between groups can be compared using a Student's t-test (for two groups) or a one-way ANOVA (for more than two groups).

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow.

ZY444_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 GSK3b GSK-3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin Degradation APC APC Axin Axin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation PC Pyruvate Carboxylase PC->beta_catenin Stabilizes ZY444 This compound ZY444->PC Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Snail Snail TCF_LEF->Snail Transcription Proliferation Proliferation, Metastasis Snail->Proliferation Wnt Wnt Wnt->Frizzled

This compound inhibits the Wnt/β-catenin/Snail signaling pathway by targeting Pyruvate Carboxylase (PC).

ZY444_TNF_Pathway cluster_membrane_tnf Cell Membrane cluster_cytoplasm_tnf Cytoplasm cluster_nucleus_tnf Nucleus TNFR TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation TNFAIP3 TNFAIP3 (A20) TNFAIP3->TRAF2 Inhibits ZY444_tnf This compound ZY444_tnf->TNFAIP3 Upregulates Gene_Expression Gene Expression (Proliferation, Survival) NFkB_nuc->Gene_Expression Transcription TNFa TNFa TNFa->TNFR

This compound upregulates TNFAIP3, which in turn inhibits the TNF signaling pathway in prostate cancer.

Experimental_Workflow cluster_invitro In Vitro Assays start Start: Cancer Cell Culture treatment Treatment with this compound vs. Comparator start->treatment viability Cell Viability (MTT) treatment->viability migration Cell Migration (Wound Healing) treatment->migration invasion Cell Invasion (Transwell) treatment->invasion apoptosis Apoptosis (Annexin V) treatment->apoptosis invivo In Vivo Xenograft Model treatment->invivo data_analysis Data Collection & Statistical Analysis viability->data_analysis migration->data_analysis invasion->data_analysis apoptosis->data_analysis invivo->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

A generalized workflow for the comparative analysis of this compound's anti-cancer efficacy.

References

Safety Operating Guide

Navigating the Disposal of Specialized Compounds: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that "ZY-444" does not correspond to a specifically identified chemical compound in publicly available safety data sheets. The following information provides a general framework for the proper disposal of hazardous laboratory chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical being used to ensure safe handling and disposal.

The disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. The following guidelines are based on common practices for hazardous chemical disposal.

General Disposal and Safety Information

When handling any potentially hazardous chemical, it is crucial to follow the precautionary statements provided in its specific Safety Data Sheet. Key safety measures and disposal instructions from various chemical safety sheets include:

Precautionary Statement CodeDescription
P201Obtain special instructions before use.[1]
P202Do not handle until all safety precautions have been read and understood.[1]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/eye protection/face protection.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]

This table summarizes common precautionary statements. Always refer to the specific SDS for the chemical in use.

Step-by-Step Chemical Disposal Workflow

The proper disposal of a chemical waste product involves a series of steps to ensure safety and compliance. This workflow begins with the identification of the waste and culminates in its final disposal by a certified body.

cluster_pre_disposal Pre-Disposal Phase cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify Chemical Waste & Consult Safety Data Sheet (SDS) B Determine Hazard Classification (e.g., Flammable, Corrosive, Toxic) A->B C Select Appropriate, Labeled Waste Container B->C D Wear Appropriate Personal Protective Equipment (PPE) C->D E Transfer Waste to Container in a Ventilated Area D->E F Securely Close Container & Store in Designated Waste Area E->F G Arrange for Pickup by Certified Waste Disposal Service F->G H Complete Waste Manifest Documentation G->H I Confirm Disposal with Certificate of Destruction H->I

Figure 1. A generalized workflow for the safe disposal of hazardous laboratory chemicals.

Essential Experimental Protocols for Safe Disposal

While specific experimental protocols for "this compound" cannot be provided, a general protocol for handling and disposing of a hazardous chemical substance in a laboratory setting is as follows:

1. Information and Preparation:

  • Obtain and thoroughly read the Safety Data Sheet (SDS) for the specific chemical.
  • Identify the hazards associated with the chemical (e.g., toxicity, flammability, reactivity).
  • Ensure all necessary Personal Protective Equipment (PPE), such as gloves, safety glasses, and a lab coat, is available and in good condition.[2]
  • Locate the designated hazardous waste accumulation area in the laboratory.

2. Waste Collection:

  • Select a waste container that is compatible with the chemical waste. The container must be in good condition, with a secure, leak-proof lid.
  • Label the waste container clearly with "Hazardous Waste" and the full chemical name(s) of the contents.
  • When handling the chemical, work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors or dust.[2]

3. Emergency Procedures:

  • In case of a spill, evacuate the immediate area and consult the SDS for specific cleanup procedures.
  • For skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
  • If swallowed, seek immediate medical advice. Do not induce vomiting unless directed to do so by medical personnel.

4. Final Disposal:

  • Do not dispose of hazardous chemicals down the drain.[2]
  • Store the sealed and labeled waste container in the designated hazardous waste accumulation area, away from incompatible materials.
  • Follow your institution's procedures for arranging the collection of the hazardous waste by a licensed disposal company.[2]

Disclaimer: This information is intended as a general guide. The specific properties and hazards of any chemical, including novel therapeutic compounds, can vary widely. Always prioritize the information provided in the substance-specific Safety Data Sheet and your institution's established safety protocols.

References

comprehensive Guide to Personal Protective Equipment and Handling Procedures for the Potent Compound ZY-444

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Authorized Laboratory Personnel

This document provides essential safety and logistical information for the handling and disposal of ZY-444, a potent cytotoxic compound. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to prevent environmental contamination.

Hazard Identification and Risk Assessment

This compound is classified as a highly potent compound with cytotoxic, mutagenic, and teratogenic properties.[1] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1] Due to its hazardous nature, all handling of this compound must be conducted within designated containment areas and with strict adherence to the personal protective equipment (PPE) guidelines outlined below.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary control measure to protect individuals from exposure to this compound.[2] The following table summarizes the required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Receiving and Unpacking - Gloves: Double-gloving with chemotherapy-tested nitrile gloves.[2][3] - Gown: Disposable, fluid-resistant gown with long sleeves and cuffs.[2][4] - Eye Protection: Safety glasses with side shields.[1]
Weighing and Aliquoting (in a containment enclosure) - Gloves: Double-gloving with chemotherapy-tested nitrile gloves.[2][3] - Gown: Disposable, fluid-resistant gown with long sleeves and cuffs.[2][4] - Eye Protection: Safety goggles or a full-face shield.[2][4] - Respiratory Protection: An approved, fit-tested respirator (e.g., N95) may be required depending on the quantity and potential for aerosolization.[4][5]
In-Vitro/In-Vivo Dosing - Gloves: Double-gloving with chemotherapy-tested nitrile gloves.[2][3] - Gown: Disposable, fluid-resistant gown with long sleeves and cuffs.[2][4] - Eye Protection: Safety goggles or a full-face shield.[2][4]
Waste Disposal - Gloves: Double-gloving with industrial-thickness nitrile or neoprene gloves.[1] - Gown: Disposable, fluid-resistant gown with long sleeves and cuffs.[2][4] - Eye Protection: Safety goggles or a full-face shield.[1]
Spill Cleanup - Gloves: Double-gloving with industrial-thickness nitrile or neoprene gloves.[1] - Gown: Disposable, fluid-resistant gown with long sleeves and cuffs.[2][4] - Eye Protection: Full-face shield.[2][4] - Respiratory Protection: An approved, fit-tested respirator (e.g., N95 or higher).[5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages from receipt to disposal.

ZY444_Handling_Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Containment) cluster_use Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Visually Examine Unpack Unpack in Designated Area Inspect->Unpack If Intact Store Store in Labeled, Secondary Containment Unpack->Store Weigh Weigh/Aliquot Store->Weigh Prepare Prepare Solution Weigh->Prepare Administer Administer to Test System Prepare->Administer CollectWaste Collect Contaminated Waste Administer->CollectWaste Dispose Dispose as Cytotoxic Waste CollectWaste->Dispose

This compound Handling and Disposal Workflow

Step-by-Step Procedures:

  • Receiving: Upon receipt, visually inspect the external packaging for any signs of damage.[2] If the package is compromised, treat it as a spill and follow the emergency procedures. Unpack intact containers in a designated area, wearing appropriate PPE.

  • Storage: Store this compound in a clearly labeled, sealed container within a designated and secure storage area.[6][7] The storage location should be a cool, dry place away from direct sunlight.[6]

  • Handling and Preparation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified biological safety cabinet or a containment isolator to prevent aerosol generation.[4]

  • Administration: When administering this compound to test systems, wear appropriate PPE to prevent skin contact and splashes.[1]

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A solution of sodium hypochlorite followed by a neutralizing agent is recommended.[8]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials contaminated with this compound, including gloves, gowns, bench paper, and consumables, must be segregated as cytotoxic waste.[7]

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for cytotoxic waste.[7]

  • Sharps: Chemically contaminated sharps, such as needles and syringes, must be disposed of in a labeled, puncture-resistant sharps container.[9]

  • Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste contractor in accordance with all federal, state, and local regulations.[10][11] Under no circumstances should this compound waste be disposed of in the regular trash or sewer system.[9][12]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate action is required.

  • Spill:

    • Evacuate the immediate area and alert others.

    • Don the appropriate spill cleanup PPE.

    • Contain the spill using a cytotoxic spill kit.[1][5]

    • Clean the area with an appropriate deactivating agent.

    • Collect all cleanup materials and dispose of them as cytotoxic waste.[5]

    • Report the spill to the laboratory supervisor and environmental health and safety department.[1]

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12]

    • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air immediately.

    • Seek immediate medical attention after any exposure and report the incident to your supervisor.

By adhering to these guidelines, researchers can safely handle this compound and minimize the risk of exposure to themselves and the environment.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.